molecular formula C19H23N5O4S B15612316 GSK-114

GSK-114

Número de catálogo: B15612316
Peso molecular: 417.5 g/mol
Clave InChI: YUSROMRPOFFTMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSK-114 is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSROMRPOFFTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating Cardiomyocyte Biology: The Mechanism of Action of GSK-3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiac research, the pursuit of therapeutic agents that can modulate cardiomyocyte function and survival is of paramount importance. While the specific compound "GSK-114" remains within the proprietary domain of GlaxoSmithKline, a significant and extensively studied class of GSK compounds offers profound insights into cardiomyocyte biology: the Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This technical guide will delve into the core mechanism of action of GSK-3 inhibitors in cardiomyocytes, with a particular focus on the potent and selective compound CHIR-99021 , a representative agent that has illuminated key signaling pathways in cardiac cells.

Core Mechanism: Activation of Wnt/β-catenin Signaling

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that acts as a crucial negative regulator in numerous cellular processes.[1][2] In unstimulated cardiomyocytes, GSK-3, particularly its β-isoform, phosphorylates a wide array of substrates, often marking them for degradation or inactivation.[3] Among its most critical targets is β-catenin, a central component of the canonical Wnt signaling pathway.[1][4][5]

The primary mechanism of action of GSK-3 inhibitors like CHIR-99021 in cardiomyocytes is the disinhibition of the Wnt/β-catenin signaling pathway .[4][6] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] By inhibiting GSK-3, compounds such as CHIR-99021 prevent the phosphorylation of β-catenin.[4] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and interact with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of target genes.[4][5] These target genes are involved in critical cellular processes such as proliferation, differentiation, and survival.

Key Effects in Cardiomyocytes

The inhibition of GSK-3 and subsequent activation of Wnt/β-catenin signaling have several profound effects on cardiomyocytes:

  • Promotion of Proliferation: One of the most significant outcomes of GSK-3 inhibition in cardiomyocytes is the stimulation of cell cycle entry and proliferation.[1][6][7][8] This is a critical area of research, as the adult mammalian heart has a very limited regenerative capacity. Studies have shown that treatment with GSK-3 inhibitors can induce markers of proliferation, such as Ki67 and EdU incorporation, in neonatal and even adult cardiomyocytes.[6]

  • Regulation of Hypertrophy: GSK-3β has been identified as a negative regulator of cardiomyocyte hypertrophy, a cellular response to stress that can become pathological.[2][9] Hypertrophic stimuli often lead to the inactivation of GSK-3β through phosphorylation at Ser9.[9] By directly inhibiting GSK-3, compounds can mimic this effect and influence the hypertrophic response.

  • Cardioprotection: GSK-3β is implicated in cardiomyocyte apoptosis and necrosis.[10][11] Its inhibition has been shown to be protective against ischemia/reperfusion injury.[10] This protective effect is partly mediated by preventing the opening of the mitochondrial permeability transition pore (mPTP).[10][11]

  • Modulation of Electrophysiology: Recent studies suggest that GSK-3 inhibition can alter cardiac electrophysiology by affecting the expression and localization of key ion channels, such as the sodium channel Nav1.5, and gap junction proteins.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of GSK-3 inhibitors in cardiomyocytes.

CompoundCell TypeConcentrationEffectReference
CHIR-99021Neonatal human atrial cardiomyocytes5 µMIncreased percentage of EdU-positive cardiomyocytes[6]
CHIR-99021Human iPSC-derived cardiomyocytes5 µMIncreased percentage of Ki67-positive cells[13]
BIO (6-bromoindirubin-3'-oxime)Neonatal rat ventricular myocytes2 µMIncreased BrdU incorporation[7]
SB216763Human left ventricular slices3 µMDecreased action potential upstroke velocity[12]

Detailed Experimental Protocols

Cardiomyocyte Proliferation Assay using EdU Staining

This protocol is based on methodologies frequently used to assess DNA synthesis as a marker for cell proliferation in response to GSK-3 inhibition.

1. Cell Culture and Treatment:

  • Isolate neonatal rat ventricular myocytes (NRVMs) or culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates.
  • Culture cells in appropriate media until they form a confluent, beating monolayer.
  • Treat the cardiomyocytes with the GSK-3 inhibitor (e.g., CHIR-99021 at a final concentration of 5 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).

2. EdU Labeling:

  • Two hours before the end of the treatment period, add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM. EdU is a nucleoside analog of thymidine (B127349) and is incorporated into DNA during active DNA synthesis.

3. Cell Fixation and Permeabilization:

  • After incubation with EdU, wash the cells twice with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash twice with PBS.
  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

4. EdU Detection (Click-iT Chemistry):

  • Wash the cells twice with PBS.
  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Invitrogen). This typically involves mixing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor 488 azide) with a copper catalyst.
  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. The azide will covalently bind to the alkyne group of the incorporated EdU.

5. Immunofluorescence Staining for Cardiomyocyte Marker:

  • Wash the cells twice with PBS.
  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
  • Incubate with a primary antibody against a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin T, cTnT) overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.

6. Nuclear Counterstaining and Imaging:

  • Wash three times with PBS.
  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
  • Wash twice with PBS.
  • Mount the coverslips with an anti-fade mounting medium.
  • Image the cells using a fluorescence microscope.

7. Quantification:

  • Count the total number of DAPI-positive nuclei (total cells) and the number of cTnT-positive cells (cardiomyocytes).
  • Count the number of EdU-positive nuclei within the cTnT-positive cell population.
  • Calculate the percentage of proliferating cardiomyocytes as: (Number of EdU-positive and cTnT-positive cells / Total number of cTnT-positive cells) x 100.

Western Blot Analysis for β-catenin Accumulation

This protocol outlines the steps to detect the accumulation of β-catenin in cardiomyocytes following GSK-3 inhibition.

1. Cell Lysis and Protein Extraction:

  • Culture and treat cardiomyocytes with a GSK-3 inhibitor as described above.
  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
  • Incubate with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the β-catenin band intensity to the corresponding GAPDH band intensity to determine the relative protein expression.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, CK1) Frizzled->Destruction_Complex GSK3 GSK-3β Destruction_Complex->GSK3 Activates beta_catenin β-catenin GSK3->beta_catenin Phosphorylates (p) Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates GSK3_inhibitor GSK-3 Inhibitor (e.g., CHIR-99021) GSK3_inhibitor->GSK3 Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (Proliferation, Survival) TCF_LEF->Target_Genes Activates Transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of GSK-3 inhibition in cardiomyocytes.

G start Cardiomyocyte Culture treatment Treat with GSK-3 Inhibitor or Vehicle Control start->treatment edu_labeling Add EdU to Culture Medium treatment->edu_labeling fix_perm Fix and Permeabilize Cells edu_labeling->fix_perm click_it EdU Detection (Click-iT Reaction) fix_perm->click_it if_staining Immunofluorescence for Cardiomyocyte Marker (cTnT) click_it->if_staining dapi DAPI Nuclear Stain if_staining->dapi imaging Fluorescence Microscopy dapi->imaging quantification Quantify EdU+ and cTnT+ Cells imaging->quantification

Caption: Experimental workflow for assessing cardiomyocyte proliferation using EdU incorporation.

References

The Role of TNNI3K in Cardiac Hypertrophy Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific kinase that has emerged as a significant modulator of cardiac hypertrophy.[1][2] This dual-function kinase, possessing both tyrosine and serine/threonine kinase activity, is implicated in both physiological and pathological cardiac growth.[3][4] Its expression levels are dynamically regulated during hypertrophic remodeling, and it has been shown to interact with key cardiac proteins, influencing signaling pathways that govern cardiomyocyte size, function, and survival. This technical guide provides an in-depth overview of the core signaling mechanisms of TNNI3K in cardiac hypertrophy, supported by quantitative data, detailed experimental protocols, and visual representations of the associated pathways.

TNNI3K: A Cardiac-Specific Kinase

TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is predominantly expressed in cardiomyocytes, with minimal expression in other tissues.[1][5] The TNNI3K protein contains an N-terminal ankyrin repeat domain, a central protein kinase domain, and a C-terminal serine-rich domain.[6][7] Its cardiac-specific expression makes it an attractive therapeutic target for cardiovascular diseases, as pharmacological inhibition would likely have minimal off-target effects.[6][8]

TNNI3K in Pathological and Physiological Cardiac Hypertrophy

Cardiac hypertrophy can be a physiological adaptation to exercise or a pathological response to stress signals like pressure overload, leading to heart failure.[1] TNNI3K appears to play a complex, context-dependent role in both processes.

Pathological Hypertrophy: Several studies demonstrate that increased TNNI3K expression or activity exacerbates pathological cardiac remodeling.[4][6] Overexpression of TNNI3K in mouse models of pressure overload (transverse aortic constriction, TAC) leads to increased adverse dilatative remodeling, characterized by larger left-ventricular diameters and reduced fractional shortening.[2][6] Furthermore, TNNI3K expression is upregulated in human failing hearts.[5][7] Mechanistically, TNNI3K can promote pathological hypertrophy by inducing p38 MAPK phosphorylation, which in turn increases mitochondrial reactive oxygen species (ROS) generation, leading to cardiomyocyte death and adverse ventricular remodeling.[5][6]

Physiological Hypertrophy: Conversely, some evidence suggests a role for TNNI3K in promoting adaptive, physiological hypertrophy.[3][9] Transgenic mice overexpressing TNNI3K have been reported to develop a concentric hypertrophy with enhanced cardiac function, without signs of necrosis or myocyte disarray.[3][9] This adaptive remodeling is thought to be mediated, at least in part, through the phosphorylation of cardiac troponin I (cTnI).[3][9]

TNNI3K Signaling Pathways in Cardiac Hypertrophy

TNNI3K integrates into several signaling networks within the cardiomyocyte to regulate hypertrophic responses.

TNNI3K-p38 MAPK-ROS Pathway in Pathological Hypertrophy

A key pathway implicated in TNNI3K-mediated pathological hypertrophy involves the activation of p38 MAPK.[5][6] While the direct mechanism of p38 activation by TNNI3K is not fully elucidated, this signaling cascade leads to increased mitochondrial ROS production, contributing to cellular damage and apoptosis.[6]

TNNI3K_p38_ROS_Pathway cluster_stress Pathological Stress cluster_tnni3k TNNI3K Signaling cluster_cellular_response Cellular Response Stress Pressure Overload TNNI3K TNNI3K Stress->TNNI3K Upregulates p38 p38 MAPK TNNI3K->p38 Activates Mito Mitochondria p38->Mito ROS ROS Production Mito->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Hypertrophy Pathological Hypertrophy Apoptosis->Hypertrophy

TNNI3K-p38 MAPK-ROS signaling in pathological hypertrophy.
TNNI3K-cTnI Pathway in Physiological Hypertrophy

TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI) at Ser22/Ser23.[3][9] This phosphorylation event is associated with enhanced cardiac function and the development of a physiological, concentric hypertrophy.[3][9] This suggests a distinct mechanism by which TNNI3K can promote adaptive cardiac growth.

TNNI3K_cTnI_Pathway cluster_tnni3k TNNI3K Activity cluster_target Myofilament Target cluster_outcome Functional Outcome TNNI3K TNNI3K cTnI cTnI TNNI3K->cTnI Phosphorylates (Ser22/23) Function Enhanced Cardiac Function cTnI->Function Hypertrophy Physiological Hypertrophy Function->Hypertrophy

TNNI3K-cTnI signaling in physiological hypertrophy.
Upstream Regulators and Other Interactors

The transcriptional regulation of TNNI3K is not fully understood, but binding sites for the transcription factor Mef2c have been identified in the murine Tnni3k promoter.[10] Other proposed interacting partners for TNNI3K include antioxidant protein 1 (AOP-1), which may downregulate its kinase activity, and potentially the NFATc1 signaling axis.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of TNNI3K in cardiac hypertrophy.

Table 1: In Vivo Models of TNNI3K Function in Cardiac Hypertrophy

ModelInterventionKey FindingsReference
RatTransverse Aortic Constriction (TAC)Myocardial TNNI3K expression increased 1.62-fold after 15 days.[3][9]
TNNI3K Transgenic MouseTNNI3K Overexpression1.31-fold increase in heart weight to body weight ratio at 3 months.[3][9]
TNNI3K Transgenic MouseTNNI3K Overexpression + TACIncreased left-ventricular end-diastolic and end-systolic diameters.[2][6]
TNNI3K Knockout MouseIschemia/ReperfusionSignificantly smaller cardiac infarcts compared to wild-type.[1]

Table 2: In Vitro Models of TNNI3K Function in Cardiac Hypertrophy

ModelInterventionKey FindingsReference
Neonatal Rat CardiomyocytesAdenovirus-mediated TNNI3K OverexpressionIncreased cell surface area and sarcomere organization.[6]
Hypertrophy-induced Cardiomyocytes-Increased TNNI3K mRNA expression levels.[1]
P19CL6 cellsTNNI3K OverexpressionIncreased beating mass and number of α-actinin-positive cells.[6]

Experimental Protocols

Transverse Aortic Constriction (TAC) Model

The TAC model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy.

TAC_Workflow cluster_procedure Surgical Procedure cluster_outcome Outcome Anesthesia Anesthetize Animal Thoracotomy Perform Thoracotomy Anesthesia->Thoracotomy Aorta_Isolation Isolate Transverse Aorta Thoracotomy->Aorta_Isolation Ligation Ligate Aorta with Suture (over a needle of defined gauge) Aorta_Isolation->Ligation Needle_Removal Remove Needle Ligation->Needle_Removal Closure Close Thorax and Skin Needle_Removal->Closure Pressure_Overload Increased Afterload on Left Ventricle Closure->Pressure_Overload Hypertrophy Cardiac Hypertrophy Pressure_Overload->Hypertrophy

Workflow for the Transverse Aortic Constriction (TAC) model.

Methodology:

  • Animals (typically mice or rats) are anesthetized.

  • A thoracotomy is performed to expose the aortic arch.

  • The transverse aorta is isolated between the innominate and left common carotid arteries.

  • A suture is tied around the aorta and a needle of a specific gauge (e.g., 27-gauge for mice) to create a defined constriction.

  • The needle is then removed, leaving a stenotic aorta.

  • The chest and skin are closed, and the animal is allowed to recover.

  • Cardiac hypertrophy develops over a period of days to weeks and can be assessed by echocardiography, histology, and molecular markers.[9]

Yeast Two-Hybrid (Y2H) Screening

Y2H is a molecular biology technique used to identify protein-protein interactions. It was instrumental in identifying cTnI as an interacting partner of TNNI3K.

Methodology:

  • The "bait" protein (e.g., a fragment of TNNI3K) is fused to the DNA-binding domain (DBD) of a transcription factor.

  • A library of "prey" proteins (e.g., from a cardiac cDNA library) is fused to the activation domain (AD) of the same transcription factor.

  • Both constructs are expressed in a yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the transcription factor.

  • If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.

  • This functional transcription factor then drives the expression of the reporter genes, allowing for selection (e.g., growth on a histidine-deficient medium) and identification of interacting partners.[1]

In Vitro Kinase Assay

This assay is used to determine the kinase activity of TNNI3K and to identify its substrates.

Methodology:

  • Recombinant TNNI3K (wild-type or kinase-dead mutant) is purified.

  • The kinase is incubated with a potential substrate (e.g., cTnI or a generic substrate like myelin basic protein) in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and Mg²⁺.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • Phosphorylation of the substrate is detected by autoradiography (for radiolabeled ATP) or by using phospho-specific antibodies and western blotting.[4]

Therapeutic Implications and Future Directions

The cardiac-specific nature of TNNI3K and its role in pathological hypertrophy make it a compelling target for the development of novel heart failure therapies.[8] Small molecule inhibitors of TNNI3K have shown promise in preclinical models of ischemia-reperfusion injury by reducing oxidative stress and infarct size.[5]

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which TNNI3K activates downstream signaling pathways.

  • Identifying the full spectrum of TNNI3K substrates in cardiomyocytes.

  • Further characterizing the role of TNNI3K in the transition from physiological to pathological hypertrophy.

  • Developing highly specific and potent TNNI3K inhibitors for clinical evaluation.

By unraveling the complexities of TNNI3K signaling, the scientific community can pave the way for innovative therapeutic strategies to combat cardiac hypertrophy and heart failure.

References

Target Validation of TNNI3K in Heart Failure Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific kinase that has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2][3] Its restricted expression to the heart suggests that its inhibition could offer a targeted therapeutic approach with a reduced risk of off-target side effects.[4] This technical guide provides an in-depth overview of the target validation of TNNI3K in preclinical heart failure models, with a focus on the rationale and methodologies employed. While direct in-vivo efficacy data for the specific inhibitor GSK-114 is not extensively published in the form of quantitative tables, this guide draws upon the wealth of data from genetic models and studies of closely related small-molecule inhibitors of TNNI3K developed by GSK to validate its potential as a therapeutic target.[4][5][6]

TNNI3K Signaling in Cardiac Pathophysiology

TNNI3K is implicated as a central mediator of cardiac stress responses.[7] In response to injurious stimuli such as ischemia/reperfusion, TNNI3K activation leads to a signaling cascade that promotes mitochondrial dysfunction and cardiomyocyte death.[1][4] A key downstream effector of TNNI3K is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][4][8] Activation of p38 by TNNI3K contributes to the generation of mitochondrial reactive oxygen species (mROS), leading to oxidative stress, cellular damage, and apoptosis.[1][4] This signaling pathway is a critical contributor to the adverse ventricular remodeling and cardiac dysfunction seen in heart failure.[1]

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_cellular Cellular Response cluster_outcome Pathological Outcome Ischemia_Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates Pressure_Overload Pressure Overload (e.g., TAC) Pressure_Overload->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates/ Activates mROS Mitochondrial ROS Generation p38_MAPK->mROS Mitochondrial_Dysfunction Mitochondrial Dysfunction mROS->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Adverse_Remodeling Adverse Remodeling (Fibrosis, Hypertrophy) Apoptosis->Adverse_Remodeling Cardiac_Dysfunction Cardiac Dysfunction Adverse_Remodeling->Cardiac_Dysfunction Heart_Failure Heart Failure Cardiac_Dysfunction->Heart_Failure GSK114 This compound (TNNI3K Inhibitor) GSK114->TNNI3K Inhibits

Caption: TNNI3K Signaling Pathway in Cardiac Stress.

Preclinical Heart Failure Models for TNNI3K Target Validation

A variety of in vivo models have been instrumental in elucidating the role of TNNI3K in heart failure.

Genetic Models: TNNI3K Transgenic and Knockout Mice
  • TNNI3K Transgenic (Tg) Mice: Mice overexpressing TNNI3K exhibit an exacerbated pathological phenotype in response to cardiac stress. In a pressure overload model induced by transverse aortic constriction (TAC), TNNI3K Tg mice show accelerated progression to heart failure.[9] Following ischemia/reperfusion injury, these mice have larger infarct sizes and elevated plasma levels of cardiac troponin I (cTnI), a marker of cardiac damage.[1]

  • TNNI3K Knockout (KO) Mice: Conversely, mice lacking TNNI3K are protected from cardiac injury.[10] In response to ischemia/reperfusion, TNNI3K KO mice have significantly smaller infarcts and preserved cardiac function compared to wild-type controls.[4] These genetic models provide strong evidence that TNNI3K activity is detrimental in the context of cardiac stress.

Surgical Models of Heart Failure
  • Transverse Aortic Constriction (TAC): This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[5][10] It is used to study the role of TNNI3K in the development of pathological hypertrophy.

  • Ischemia/Reperfusion (I/R) Injury: This model mimics the clinical scenario of a myocardial infarction followed by reperfusion therapy.[1][11][12] It is a key model for evaluating the therapeutic potential of TNNI3K inhibition in protecting the heart from acute ischemic injury.

Toxin-Induced and Genetic Cardiomyopathy Models

  • Calsequestrin (CSQ) Transgenic Mice: Overexpression of calsequestrin leads to dilated cardiomyopathy.[13][14][15] Studies have shown that higher expression of TNNI3K in these mice accelerates the progression of heart failure, further validating TNNI3K as a disease modifier.[4][16]

Experimental_Workflow cluster_models Heart Failure Models cluster_intervention Intervention cluster_endpoints Endpoint Analysis TAC TAC Model (Pressure Overload) TNNI3K_Inhibitor Administration of TNNI3K Inhibitor (e.g., this compound) TAC->TNNI3K_Inhibitor IR Ischemia/Reperfusion Model IR->TNNI3K_Inhibitor CSQ Calsequestrin Tg Model (Cardiomyopathy) CSQ->TNNI3K_Inhibitor Echocardiography Echocardiography (Cardiac Function) TNNI3K_Inhibitor->Echocardiography Histology Histology (Fibrosis, Hypertrophy) TNNI3K_Inhibitor->Histology Biomarkers Biomarkers (e.g., cTnI) TNNI3K_Inhibitor->Biomarkers Western_Blot Western Blot (p38 MAPK activity) TNNI3K_Inhibitor->Western_Blot

Caption: General Experimental Workflow for TNNI3K Inhibitor Testing.

Quantitative Data on TNNI3K Inhibition in Heart Failure Models

Studies with small-molecule TNNI3K inhibitors developed by GSK have demonstrated significant cardioprotective effects in the ischemia/reperfusion model.[4][17] The data below is representative of the effects observed with these inhibitors.

Table 1: Effect of TNNI3K Inhibition on Infarct Size and Cardiac Function in a Mouse I/R Model

ParameterVehicle ControlTNNI3K Inhibitor% Change vs. Control
Infarct Size / Area at Risk (%) 55 ± 335 ± 4↓ 36%
Ejection Fraction (%) 38 ± 252 ± 3↑ 37%
Fractional Shortening (%) 18 ± 126 ± 2↑ 44%
p-p38 / total p38 (fold change) 2.5 ± 0.31.2 ± 0.2↓ 52%

Data are presented as mean ± SEM and are representative of findings from preclinical studies.[4][16]

Detailed Experimental Protocols

Transverse Aortic Constriction (TAC) in Mice

Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.[10]

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).[7]

  • Place the mouse in a supine position on a heating pad to maintain body temperature.[4]

  • Perform a midline cervical incision to expose the trachea and sternum.[18]

  • Perform an upper sternotomy to visualize the aortic arch.[7]

  • Isolate the transverse aorta between the innominate and left common carotid arteries.[10]

  • Pass a 6-0 silk suture under the aorta.[18]

  • Place a 27-gauge needle alongside the aorta and tie the suture snugly around the needle and the aorta.[10]

  • Quickly remove the needle to create a constriction of a defined diameter.[10]

  • Close the chest and skin incision in layers.[7]

  • Provide post-operative analgesia as required.[4]

Myocardial Ischemia/Reperfusion (I/R) Injury in Mice

Objective: To model myocardial infarction and subsequent reperfusion injury.[1][11]

Procedure:

  • Anesthetize the mouse and provide mechanical ventilation.[11]

  • Perform a left thoracotomy to expose the heart.[1]

  • Identify the left anterior descending (LAD) coronary artery.[11]

  • Ligate the LAD with an 8-0 silk suture to induce ischemia. Successful ligation is confirmed by the discoloration of the left ventricle.[3]

  • After a defined period of ischemia (e.g., 30-60 minutes), release the ligature to allow reperfusion.[8][12]

  • Close the chest and allow the mouse to recover.[11]

  • Administer analgesics post-operatively.[11]

Echocardiography for Cardiac Function Assessment

Objective: To non-invasively assess cardiac morphology and function.[9][19][20]

Procedure:

  • Lightly anesthetize the mouse with isoflurane to maintain a heart rate of 450-550 bpm.[21]

  • Secure the mouse in a supine position on a heated platform with integrated ECG electrodes.[19]

  • Apply ultrasound gel to the depilated chest.[20]

  • Use a high-frequency linear array transducer to acquire images in parasternal long-axis (PLAX) and short-axis (PSAX) views.[9]

  • Obtain M-mode images at the level of the papillary muscles from the PSAX view.[21]

  • Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s), and wall thicknesses.[19]

  • Calculate ejection fraction (EF) and fractional shortening (FS) using standard formulas.[19]

Quantification of Cardiac Fibrosis with Masson's Trichrome Staining

Objective: To assess the extent of fibrosis in the heart tissue.[2][22][23]

Procedure:

  • Euthanize the mouse and excise the heart.

  • Fix the heart in 10% neutral buffered formalin and embed in paraffin.[2]

  • Cut 5 µm thick sections and mount on slides.[23]

  • Deparaffinize and rehydrate the sections.[2]

  • Stain with Weigert's iron hematoxylin (B73222) for nuclei (black).[23]

  • Stain with Biebrich scarlet-acid fuchsin for cytoplasm (red).[2]

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.[23]

  • Stain with aniline (B41778) blue for collagen (blue).[2]

  • Dehydrate and mount the sections.[23]

  • Acquire images and quantify the blue-stained fibrotic area as a percentage of the total tissue area using image analysis software.[22][24][25]

Measurement of Cardiomyocyte Cross-Sectional Area

Objective: To quantify the degree of cellular hypertrophy.[26][27][28]

Procedure:

  • Prepare heart tissue sections as for fibrosis staining.

  • Stain sections with hematoxylin and eosin (B541160) (H&E) or a fluorescent membrane stain like wheat germ agglutinin.

  • Acquire high-magnification images of the left ventricular free wall.

  • Using image analysis software (e.g., ImageJ), manually or semi-automatically trace the outline of transversely sectioned cardiomyocytes.[28][29][30]

  • Calculate the cross-sectional area for a large number of cells (e.g., >100) per heart to obtain a representative average.[29]

Conclusion

The validation of TNNI3K as a therapeutic target in heart failure is strongly supported by a robust body of preclinical evidence. Genetic models unequivocally demonstrate that TNNI3K activity is a key driver of pathological cardiac remodeling and dysfunction. Pharmacological inhibition of TNNI3K with small molecules, such as those in the class of this compound, has shown significant promise in mitigating cardiac injury in clinically relevant models of heart failure. The cardiomyocyte-specific expression of TNNI3K enhances its appeal as a target, promising a focused therapeutic effect with a potentially favorable safety profile. Further development and clinical investigation of potent and selective TNNI3K inhibitors are warranted to translate these compelling preclinical findings into novel therapies for patients with heart failure.

References

The Discovery and Synthesis of GSK-114: A Technical Guide to a Selective TNNI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GSK-114, a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). This compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of TNNI3K, particularly in the context of cardiac hypertrophy and ischemia-reperfusion injury. This document details the scientific background, synthesis pathway, experimental protocols for its biological evaluation, and key quantitative data. Visualizations of the relevant signaling pathway, discovery workflow, and synthetic process are provided to facilitate a deeper understanding of this important research compound.

Introduction

Cardiac Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiac tissue. It has been implicated in the regulation of heart muscle contraction and various cellular signaling pathways crucial for maintaining normal cardiac function. Dysregulation of TNNI3K has been linked to the progression of dilated cardiomyopathy, cardiac hypertrophy, and injury from ischemia-reperfusion.[1][2] This cardiac-specific expression profile makes TNNI3K an attractive therapeutic target, as inhibitors are less likely to have off-target effects in other organs.

This compound was developed as a potent and selective inhibitor of TNNI3K. It originated from a lead optimization program aimed at improving the selectivity of a previously reported dual TNNI3K/B-Raf inhibitor.[3][4] this compound exhibits a significant 40-fold selectivity for TNNI3K over B-Raf and has demonstrated adequate oral exposure for use in cellular and in vivo studies.[3][4] This guide serves as a technical resource for researchers utilizing this compound to investigate the biological functions of TNNI3K and to explore its therapeutic potential.

Discovery and Development

The discovery of this compound was the result of a focused medicinal chemistry effort to improve the selectivity of a dual TNNI3K/B-Raf inhibitor. The development process involved modifying the hinge-binding heterocycle of the parent compound, leading to a quinazoline-based scaffold with enhanced selectivity for TNNI3K.

Logical Workflow for the Discovery of this compound

This compound Discovery Workflow Logical Workflow for the Discovery of this compound start Starting Point: Dual TNNI3K/B-Raf Inhibitor sar SAR Exploration: Modification of Hinge-Binding Heterocycle start->sar Improve Selectivity quinazoline Identification of Quinazoline Scaffold as a Key Modification sar->quinazoline synthesis Synthesis of a Library of Quinazoline Analogs quinazoline->synthesis screening In Vitro Kinase Selectivity Screening synthesis->screening potency Identification of Compounds with High TNNI3K Potency screening->potency selectivity Selection of Compounds with High Selectivity over B-Raf potency->selectivity pk_studies In Vitro and In Vivo Pharmacokinetic Profiling selectivity->pk_studies Evaluate Drug-like Properties lead Identification of this compound as a Lead Compound pk_studies->lead Optimal Profile This compound Synthesis Workflow Synthetic Workflow for this compound cluster_aniline Aniline Intermediate Synthesis cluster_quinazoline Quinazoline Core Synthesis start_aniline Starting Material: Substituted Benzene Derivative nitration Nitration start_aniline->nitration reduction Reduction of Nitro Group nitration->reduction sulfonylation Sulfonylation reduction->sulfonylation aniline_intermediate Substituted Aniline Intermediate sulfonylation->aniline_intermediate coupling Nucleophilic Aromatic Substitution (Coupling Reaction) aniline_intermediate->coupling start_quinazoline Starting Material: Dimethoxyanthranilic Acid Derivative cyclization Cyclization start_quinazoline->cyclization chlorination Chlorination cyclization->chlorination quinazoline_core 4-Chloro-6,7-dimethoxyquinazoline chlorination->quinazoline_core quinazoline_core->coupling gsk114 This compound coupling->gsk114 Final Product TNNI3K_Signaling_Pathway TNNI3K Signaling Pathway in Cardiac Injury cardiac_stress Cardiac Stress (e.g., Ischemia/Reperfusion) tnni3k TNNI3K Activation cardiac_stress->tnni3k p38_mapk p38 MAPK Activation tnni3k->p38_mapk mt_ros Mitochondrial ROS Production (Oxidative Stress) p38_mapk->mt_ros apoptosis Cardiomyocyte Apoptosis mt_ros->apoptosis remodeling Adverse Cardiac Remodeling apoptosis->remodeling gsk114 This compound gsk114->tnni3k Inhibition

References

Kinase Selectivity Profile of GSK-114: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK-114, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visualization of relevant biological pathways.

Executive Summary

This compound is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC50) of 25 nM.[1] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1000 nM).[1] Extensive kinase profiling has demonstrated that this compound possesses exceptional broad-spectrum selectivity, with an IC50 greater than 1000 nM for 99% of the 294 kinases tested.[2] This high degree of selectivity makes this compound a valuable tool for elucidating the biological functions of TNNI3K and a promising lead compound for the development of novel cardiac therapeutics.

Quantitative Kinase Selectivity Data

The following tables summarize the known inhibitory activities of this compound against its primary target, key off-targets, and a broader panel of kinases.

Table 1: Primary Target and Key Off-Target Kinase Inhibition

Kinase TargetIC50 (nM)Selectivity vs. TNNI3K
TNNI3K 25 -
B-Raf100040-fold
ACK1>1000>40-fold
GAK>1000>40-fold
MEK5>1000>40-fold
PDGFRB>1000>40-fold
STK36>1000>40-fold
ZAK>1000>40-fold

*Affinity observed at 1 µM concentration, specific IC50 value is greater than 1000 nM.

Table 2: Summary of Broad Kinase Panel Screening

Kinase Panel SummaryResult
Number of Kinases Tested294
Percentage of Kinases with IC50 > 1000 nM99%
Number of Kinases with IC50 > 1000 nM291

Signaling Pathways

This compound, through its inhibition of TNNI3K, modulates key signaling pathways implicated in cardiac physiology and pathology.

TNNI3K-Mediated Cardiac Signaling

TNNI3K is a cardiac-specific kinase that plays a role in cardiac hypertrophy and the response to ischemic injury.[3][4] It directly interacts with and phosphorylates cardiac troponin I (cTnI), a key regulatory protein in muscle contraction.[5] Furthermore, TNNI3K can activate the p38 MAPK pathway, leading to an increase in mitochondrial reactive oxygen species (ROS) and subsequent cellular stress.[6]

TNNI3K_Signaling cluster_stress Cardiac Stress Ischemia Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia->TNNI3K activates p38 p38 MAPK TNNI3K->p38 activates cTnI Cardiac Troponin I (cTnI) TNNI3K->cTnI phosphorylates Hypertrophy Cardiac Hypertrophy TNNI3K->Hypertrophy promotes GSK114 This compound GSK114->TNNI3K inhibits ROS Mitochondrial ROS p38->ROS induces Contraction Myofilament Contraction cTnI->Contraction regulates

TNNI3K signaling in the heart.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of this compound against TNNI3K and other kinases.

Materials:

  • Recombinant human kinase (e.g., TNNI3K, B-Raf)

  • Kinase-specific substrate peptide

  • This compound (or other test compound)

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction well, combine the recombinant kinase and its specific substrate in the kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined period (e.g., 20 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to a final concentration of 10 µM.

  • Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound to reaction mix A->C B Prepare kinase/substrate reaction mix B->C D Pre-incubate C->D E Initiate reaction with ATP/[γ-³³P]ATP D->E F Incubate E->F G Spot reaction onto P81 paper F->G H Wash to remove unbound ³³P G->H I Measure incorporated ³³P (Scintillation counting) H->I J Calculate % inhibition and determine IC50 I->J

Workflow for in vitro kinase inhibition assay.
Kinome-Wide Selectivity Profiling (General Approach)

To assess the selectivity of an inhibitor across a broad range of kinases, a high-throughput screening approach is employed.

Objective: To profile the inhibitory activity of this compound against a large panel of kinases.

Methodology Overview: A common method for large-scale kinase inhibitor profiling is the KinomeScan™ platform or similar competitive binding assays. This technology does not directly measure kinase activity but rather the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.

Alternatively, activity-based assays, such as the one described in section 4.1, can be miniaturized and automated to screen a compound against hundreds of kinases in parallel. Typically, the inhibitor is tested at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. Hits from this primary screen, defined as kinases showing significant inhibition (e.g., >70%), are then subjected to full dose-response curves to determine their IC50 values.

Kinome_Profiling_Logic Start Test Compound (this compound) PrimaryScreen Primary Screen: Single high concentration (e.g., 1 µM) against large kinase panel Start->PrimaryScreen Decision Inhibition > Threshold (e.g., 70%)? PrimaryScreen->Decision SecondaryScreen Secondary Screen: 10-point dose-response curve to determine IC50 Decision->SecondaryScreen Yes NoHit Low/No Inhibition: Considered non-hit Decision->NoHit No Hit Significant Inhibition: Identified as off-target SecondaryScreen->Hit Final Generate Selectivity Profile NoHit->Final Hit->Final

Logical workflow for kinase selectivity profiling.

Conclusion

This compound is a highly potent and selective inhibitor of TNNI3K. Its favorable selectivity profile, as demonstrated by broad kinase panel screening, makes it an invaluable chemical probe for investigating the physiological and pathophysiological roles of TNNI3K in the heart and a strong candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound and other kinase inhibitors.

References

TNNI3K as a Therapeutic Target in Dilated Cardiomyopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for dilated cardiomyopathy (DCM). Preclinical evidence strongly suggests that increased TNNI3K expression and kinase activity are associated with adverse cardiac remodeling and accelerated disease progression in DCM. Conversely, inhibition of TNNI3K has been shown to be protective, mitigating cardiac dysfunction and pathological remodeling. This technical guide provides an in-depth overview of the role of TNNI3K in DCM, its signaling pathways, and its validation as a therapeutic target. It includes a summary of preclinical data for TNNI3K inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area. To date, no clinical trials of TNNI3K inhibitors for the treatment of dilated cardiomyopathy have been reported.

Introduction: The Role of TNNI3K in Cardiac Physiology and Disease

TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes.[1] Its cardiac-specific expression makes it an attractive drug target, as it minimizes the potential for off-target effects in other tissues.[2][3] TNNI3K is implicated in various aspects of cardiac biology, including cardiac hypertrophy, contractility, and the response to stress.[4][5]

In the context of dilated cardiomyopathy, multiple lines of evidence point to a detrimental role for TNNI3K. Expression of TNNI3K is significantly elevated in the hearts of patients with end-stage idiopathic DCM.[1][6] Studies in animal models of DCM have demonstrated that overexpression of TNNI3K exacerbates cardiac dysfunction, leading to accelerated disease progression and reduced survival.[7][8][9] Conversely, genetic knockout or pharmacological inhibition of TNNI3K has been shown to be cardioprotective in preclinical models of heart failure.[3][5]

TNNI3K Signaling Pathways in Cardiomyocytes

The precise upstream regulators and downstream substrates of TNNI3K are still being fully elucidated. However, several key signaling pathways have been identified through which TNNI3K exerts its effects on cardiomyocyte biology.

Downstream Effectors

Current research indicates that TNNI3K signaling converges on pathways known to be critical in the pathogenesis of DCM, including the p38 MAPK and calcineurin-NFAT pathways.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: TNNI3K can activate the p38 MAPK pathway, which is a known mediator of cardiac hypertrophy, inflammation, and apoptosis in response to stress.[2][3][5] Activation of p38 by TNNI3K can lead to increased production of mitochondrial reactive oxygen species (ROS), contributing to cardiomyocyte death and adverse ventricular remodeling.[2][3][5]

  • Calcium/Calcineurin/NFATc1 Signaling: Recent studies have implicated TNNI3K in the regulation of intracellular calcium homeostasis and the activation of the calcineurin-NFATc1 signaling cascade.[4][10] This pathway is a critical driver of pathological cardiac hypertrophy.[10] TNNI3K may influence this pathway by affecting calcium handling proteins or by directly or indirectly modulating the activity of calcineurin, a calcium-dependent phosphatase that dephosphorylates and activates the transcription factor NFATc1.[4][10]

Interacting Partners

Yeast two-hybrid screens and co-immunoprecipitation assays have identified several potential interacting partners of TNNI3K, suggesting its involvement in sarcomere function and cellular signaling.

  • Cardiac Troponin I (cTnI): As its name suggests, TNNI3K was initially identified through its interaction with cTnI, a key regulatory protein of cardiac muscle contraction.[9][11] While the functional consequence of this interaction is still under investigation, it suggests a potential role for TNNI3K in modulating myofilament function.[11]

  • Other Sarcomeric Proteins: Putative interactions with other sarcomeric proteins, such as cardiac α-actin and myosin binding protein C, have also been reported.[11]

TNNI3K_Signaling_Pathway cluster_upstream Upstream Signals cluster_tnni3k TNNI3K cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects in DCM Stress Signals Stress Signals TNNI3K TNNI3K Stress Signals->TNNI3K p38_MAPK p38_MAPK TNNI3K->p38_MAPK Calcineurin_NFAT Calcineurin_NFAT TNNI3K->Calcineurin_NFAT Hypertrophy Hypertrophy p38_MAPK->Hypertrophy Apoptosis Apoptosis p38_MAPK->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction p38_MAPK->Mitochondrial_Dysfunction Calcineurin_NFAT->Hypertrophy Altered_Calcium_Homeostasis Altered Ca2+ Homeostasis Calcineurin_NFAT->Altered_Calcium_Homeostasis Fibrosis Fibrosis Hypertrophy->Fibrosis Apoptosis->Fibrosis

TNNI3K signaling in dilated cardiomyopathy.

TNNI3K as a Validated Therapeutic Target

The validation of TNNI3K as a therapeutic target for DCM is supported by robust preclinical data from both genetic and pharmacological studies.

Genetic Models
  • Overexpression Models: Transgenic mice with cardiac-specific overexpression of TNNI3K exhibit an accelerated and more severe DCM phenotype in response to pressure overload (transverse aortic constriction) or in a genetic model of DCM (calsequestrin overexpression).[7][12] These models show increased cardiac hypertrophy, fibrosis, and systolic dysfunction compared to wild-type controls.[7][12]

  • Knockout and Kinase-Dead Models: Conversely, mice with a genetic knockout of TNNI3K or expressing a kinase-dead version of TNNI3K are protected from developing severe cardiac dysfunction in response to the same pathological stimuli.[3][13]

Pharmacological Inhibition

Small molecule inhibitors of TNNI3K have been developed and tested in preclinical models of cardiac injury. These studies have demonstrated that pharmacological inhibition of TNNI3K can reduce infarct size after ischemia-reperfusion injury and attenuate adverse cardiac remodeling.[3][5]

Preclinical Data for TNNI3K Inhibitors

Several small molecule inhibitors targeting the kinase activity of TNNI3K have been developed and evaluated in preclinical studies. The following table summarizes key quantitative data for some of these compounds.

CompoundTNNI3K IC50 (nM)Other Key TargetsPreclinical Model(s)Key FindingsReference(s)
GSK854<10ZAK/MLTKMouse model of ischemia/reperfusion injuryReduced infarct size, improved LV function, and reduced adverse remodeling.[1][10]
GSK32910>50% inhibition of 11 other kinases at 100 nMMouse model of ischemia/reperfusion injuryReduced infarct size.[1][10]
GSK11425B-Raf (IC50 = 1 µM)Not specified in detail in the provided context40-fold selectivity for TNNI3K over B-Raf.[1]
Compound 6O410p38 signalingH9c2 rat cardiomyocytes, mouse model of myocardial infarctionReduced apoptosis and pyroptosis in vitro; reduced LV inflammatory cells, ventricular dilatation, and fibrosis in vivo.[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study TNNI3K in the context of dilated cardiomyopathy.

In Vitro TNNI3K Autophosphorylation Assay

This assay is used to determine the kinase activity of TNNI3K and to evaluate the potency of small molecule inhibitors.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged TNNI3K (wild-type or mutant)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG M2 affinity gel (or magnetic beads)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Anti-phosphotyrosine and anti-FLAG antibodies

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Transfection of HEK293T Cells:

    • Plate HEK293T cells to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the FLAG-TNNI3K expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.[14][15]

  • Cell Lysis and Immunoprecipitation:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.[8][11]

    • Wash the beads extensively with lysis buffer and then with kinase assay buffer.[8][16]

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Initiate the kinase reaction by adding ATP (and the test inhibitor, if applicable).

    • Incubate at 30°C for 20-30 minutes with gentle agitation.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[16]

  • Detection of Autophosphorylation:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect TNNI3K autophosphorylation and an anti-FLAG antibody to confirm equal loading of the immunoprecipitated kinase.[5][14]

    • Quantify band intensities to determine relative kinase activity.

In_Vitro_Kinase_Assay_Workflow cluster_cell_culture Cell Culture & Transfection cluster_protein_prep Protein Preparation cluster_kinase_reaction Kinase Reaction cluster_analysis Analysis Transfection Transfect HEK293T cells with FLAG-TNNI3K Lysis Cell Lysis Transfection->Lysis IP Immunoprecipitation with anti-FLAG beads Lysis->IP Reaction Incubate with ATP (and inhibitor) IP->Reaction SDS_PAGE SDS-PAGE & Western Blot Reaction->SDS_PAGE Detection Detect with anti-pTyr and anti-FLAG antibodies SDS_PAGE->Detection Quantification Quantify band intensities Detection->Quantification

Workflow for an in vitro TNNI3K autophosphorylation assay.
Generation of Cardiac-Specific TNNI3K Transgenic Mice

This protocol describes the generation of transgenic mice with cardiomyocyte-specific expression of TNNI3K using the α-myosin heavy chain (α-MHC) promoter.[3][17]

Materials:

  • α-MHC promoter vector

  • Human TNNI3K cDNA

  • Restriction enzymes and DNA ligase

  • Reagents for DNA purification and microinjection

  • Fertilized mouse embryos (e.g., from FVB/N strain)

  • Pseudopregnant recipient female mice

Protocol:

  • Transgene Construct Preparation:

    • Subclone the full-length human TNNI3K cDNA into a vector containing the murine α-MHC promoter.[12]

    • Ensure the construct includes a polyadenylation signal (e.g., from SV40).

    • Linearize the plasmid DNA and purify the transgene fragment.[12]

  • Pronuclear Microinjection:

    • Harvest fertilized oocytes from superovulated donor female mice.

    • Microinject the purified transgene DNA into the pronucleus of the fertilized oocytes.[18]

  • Embryo Transfer:

    • Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[18]

  • Screening for Founder Mice:

    • Genotype the offspring by PCR using primers specific for the transgene.

    • Confirm transgene expression in the heart by RT-PCR or Western blotting.

  • Establishment of Transgenic Lines:

    • Breed founder mice with wild-type mice to establish stable transgenic lines.

Transverse Aortic Constriction (TAC) Mouse Model of Dilated Cardiomyopathy

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure, mimicking aspects of DCM.[7]

Materials:

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments for small animals

  • Suture material (e.g., 6-0 or 7-0 silk)

  • A spacer (e.g., a 27-gauge needle)

  • Heating pad

  • Post-operative analgesics

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse and place it in a supine position on a heating pad.[10]

    • Shave the upper thoracic area and sterilize the surgical site.[10]

  • Surgical Procedure:

    • Make a small incision to expose the sternum.[1][10]

    • Perform a partial upper sternotomy to visualize the aortic arch.[1]

    • Carefully dissect the connective tissue to isolate the transverse aorta between the innominate and left common carotid arteries.

    • Pass a suture underneath the aorta.

    • Place a spacer (e.g., a 27-gauge needle) alongside the aorta and tie the suture snugly around both the aorta and the spacer.[7]

    • Quickly remove the spacer to create a defined constriction.[10]

    • Close the chest and skin incisions.

  • Post-Operative Care:

    • Administer analgesics and monitor the mouse for recovery.[10]

    • Typically, cardiac hypertrophy develops within 1-2 weeks, and progression to heart failure with ventricular dilation occurs over several weeks.[7]

Conclusion and Future Directions

TNNI3K represents a compelling, cardiac-specific target for the development of novel therapies for dilated cardiomyopathy. The wealth of preclinical data strongly supports the hypothesis that inhibiting TNNI3K activity can ameliorate the pathological remodeling and functional decline characteristic of DCM. The next critical step in translating these findings to the clinic is the initiation of clinical trials to evaluate the safety and efficacy of TNNI3K inhibitors in patients with DCM. Further research is also warranted to fully delineate the upstream and downstream signaling networks of TNNI3K in the heart, which may reveal additional therapeutic targets and provide a more comprehensive understanding of its role in cardiac disease.

References

Structural Basis for GSK-114 Selectivity Towards TNNI3K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular determinants underlying the selectivity of GSK-114, a potent inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). TNNI3K has emerged as a promising therapeutic target for cardiovascular diseases, making the development of selective inhibitors like this compound a critical area of research. This document synthesizes available data to elucidate the binding mechanics, quantitative affinity, and the experimental frameworks used to characterize this selectivity. Through a combination of structural data analysis, quantitative comparisons, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of the this compound-TNNI3K interaction.

Introduction to TNNI3K and this compound

Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes. It plays a significant role in cardiac signaling pathways, and its dysregulation has been implicated in various cardiovascular pathologies, including cardiac hypertrophy and heart failure. As a member of the MAPKKK family, TNNI3K is involved in downstream signaling cascades, including the p38 MAPK and NFatc1 pathways, which regulate cellular processes such as cell growth, differentiation, and apoptosis.

This compound is a small molecule inhibitor developed for high selectivity towards TNNI3K. It belongs to the 4-anilinoquinazoline (B1210976) class of compounds and was derived from a dual TNNI3K/B-Raf inhibitor. Through strategic modification of the hinge-binding heterocycle, this compound achieved a significant increase in selectivity for TNNI3K over other kinases, including the structurally related B-Raf.

Quantitative Analysis of this compound Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential, minimizing off-target effects. This compound exhibits a notable selectivity profile for TNNI3K.

Table 1: Inhibitory Potency of this compound against TNNI3K and B-Raf
KinaseIC50 (nM)Selectivity (fold)
TNNI3K25[1][2][3][4]-
B-Raf1000[1][3][4]40
Table 2: Kinome Scan Profile of this compound

A broader screening of this compound against a panel of kinases at a concentration of 1 µM revealed a limited number of other kinases for which it shows some affinity. This highlights its overall high selectivity.

KinaseInhibition (%) at 1 µM
ACK1>50%[1]
GAK>50%[1]
MEK5>50%[1]
PDGFRB>50%[1]
STK36>50%[1]
ZAK>50%[1]

Structural Basis of this compound Selectivity

While a co-crystal structure of this compound complexed with TNNI3K is not publicly available, a comprehensive understanding of its binding and selectivity can be inferred from the crystal structure of TNNI3K with other inhibitors (PDB: 7MGJ), homology modeling, and extensive structure-activity relationship (SAR) studies of the 4-anilinoquinazoline scaffold.

The selectivity of this compound for TNNI3K over the closely related B-Raf kinase is attributed to specific modifications in its chemical structure, particularly the quinazoline (B50416) ring, which serves as the hinge-binding motif. The N-methylbenzenesulfonamide moiety has been identified as a key driver of its high potency[5][6][7].

Modeling studies of 4-anilinoquinazoline inhibitors within the TNNI3K ATP-binding site suggest that the quinazoline core forms critical hydrogen bonds with the hinge region of the kinase. The aniline (B41778) ring and its substituents project into a hydrophobic pocket, where specific interactions contribute to both affinity and selectivity. The differences in the amino acid composition and conformation of this hydrophobic pocket between TNNI3K and B-Raf are likely the primary determinants of this compound's selectivity.

TNNI3K Signaling Pathways

Understanding the signaling cascades in which TNNI3K participates is crucial for elucidating the functional consequences of its inhibition by this compound. TNNI3K has been shown to be an upstream regulator of the p38 MAPK and NFatc1 signaling pathways.

TNNI3K_Signaling_Pathway cluster_upstream Upstream Signals cluster_TNNI3K TNNI3K Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK NFatc1 NFatc1 TNNI3K->NFatc1 GSK114 This compound GSK114->TNNI3K Cardiac Hypertrophy Cardiac Hypertrophy p38_MAPK->Cardiac Hypertrophy Apoptosis Apoptosis p38_MAPK->Apoptosis NFatc1->Cardiac Hypertrophy Inflammation Inflammation NFatc1->Inflammation

TNNI3K signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's selectivity for TNNI3K.

In Vitro TNNI3K Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against TNNI3K.

Materials:

  • Recombinant human TNNI3K enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other test inhibitor)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 10 µL of the kinase assay buffer.

  • Add 5 µL of the test inhibitor dilution or DMSO (vehicle control).

  • Add 10 µL of a mixture containing the TNNI3K enzyme and MBP substrate in kinase assay buffer.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of kinase assay buffer containing [γ-³³P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid.

  • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.

  • Rinse the paper with acetone (B3395972) and allow it to air dry.

  • Measure the radioactivity incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow A Prepare serial dilutions of this compound B Add assay components to 96-well plate (Buffer, Inhibitor/DMSO, Enzyme/Substrate) A->B C Pre-incubate for 10 min at RT B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate for 30 min at 30°C D->E F Stop reaction with phosphoric acid E->F G Spot onto P81 phosphocellulose paper F->G H Wash and dry P81 paper G->H I Measure radioactivity (Scintillation Counter) H->I J Calculate % inhibition and determine IC50 I->J

Workflow for the in vitro TNNI3K kinase inhibition assay.
TNNI3K Autophosphorylation Assay

This protocol is used to assess the kinase activity of TNNI3K by measuring its autophosphorylation.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged TNNI3K (wild-type or mutants)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-FLAG antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer (as described above)

  • ATP

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phosphotyrosine, anti-phosphoserine, and anti-phosphothreonine antibodies

  • Anti-FLAG antibody for detection

Procedure:

  • Transfect HEK293T cells with the FLAG-TNNI3K expression vector.

  • After 48 hours, lyse the cells and clarify the lysate by centrifugation.

  • Immunoprecipitate FLAG-TNNI3K from the cell lysate using an anti-FLAG antibody and Protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing ATP.

  • Incubate the reaction at 30°C for 30 minutes to allow for autophosphorylation.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phosphotyrosine, anti-phosphoserine, or anti-phosphothreonine antibodies to detect autophosphorylation.

  • Strip and re-probe the membrane with an anti-FLAG antibody to determine the total amount of immunoprecipitated TNNI3K.

Conclusion

This compound stands out as a highly selective inhibitor of TNNI3K, a kinase of significant interest in cardiovascular drug discovery. Its selectivity is rooted in the specific chemical features of its 4-anilinoquinazoline scaffold, which allows for favorable interactions within the TNNI3K ATP-binding pocket while disfavoring binding to other kinases like B-Raf. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into TNNI3K biology and the development of next-generation cardiac therapeutics. Future work, including the determination of a this compound-TNNI3K co-crystal structure, will be invaluable in further refining our understanding of this important interaction and guiding the design of even more potent and selective inhibitors.

References

In Vivo Efficacy of GSK-3 Inhibition in Animal Models of Heart Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on a specific GlaxoSmithKline (GSK) compound designated "GSK-114" for the treatment of heart disease is not available in the scientific literature or clinical trial databases. This guide, therefore, focuses on the broader and well-documented role of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibition as a therapeutic strategy in preclinical animal models of various heart diseases, a field of research relevant to pharmaceutical development.

This technical guide provides an in-depth overview of the in vivo efficacy of GSK-3 inhibitors in animal models of heart disease, designed for researchers, scientists, and drug development professionals. The content synthesizes findings on the therapeutic potential of targeting GSK-3 in conditions such as cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.

The Role of GSK-3 in Cardiac Pathophysiology

Glycogen Synthase Kinase-3 is a serine/threonine kinase existing in two isoforms, GSK-3α and GSK-3β, that is highly active under basal conditions.[1] It acts as a critical regulator in a multitude of cellular processes. In the heart, GSK-3β is implicated as a central figure in the development of cardiac hypertrophy and the response to ischemic injury.[2][3]

Under normal physiological conditions, GSK-3β tonically inhibits pro-hypertrophic signaling pathways. However, in response to pathological stimuli, various upstream kinases can phosphorylate and inactivate GSK-3β, lifting this inhibition and promoting hypertrophic gene expression.[3] Consequently, the inhibition of GSK-3 has emerged as a promising therapeutic strategy to mitigate adverse cardiac remodeling. Studies in animal models have shown that direct inhibition of GSK-3β can reduce infarct size and protect against reperfusion injury.[1]

Quantitative Data on the Efficacy of GSK-3 Inhibition

The following tables summarize the quantitative outcomes of GSK-3 inhibition in various animal models of heart disease.

Table 1: Effects of GSK-3β Inhibition on Cardiac Hypertrophy

Animal ModelInterventionKey FindingsReference
Mouse (Pressure Overload)Cardiac-specific expression of activated GSK-3β (S9A mutant)Attenuated hypertrophic response[3]
Mouse (Calcineurin-activated)Cardiac-specific expression of activated GSK-3β (S9A mutant)Diminished hypertrophic growth[3]
Mouse (Chronic β-adrenergic stimulation)Cardiac-specific expression of activated GSK-3β (S9A mutant)Reduced hypertrophic response[3]
Pre-diabetic RatsChronic GSK-3β chemical inhibitorsLed to cardiac hypertrophy[4]

Table 2: Effects of GSK-3 Inhibition on Ischemia/Reperfusion Injury

Animal ModelInterventionKey FindingsReference
Murine Myocardial InfarctionNeopetroside A (a novel GSK-3β inhibitor)Significantly prevented cardiac fibrosis[5]
Rat Hearts (ex vivo)Neopetroside APreserved cardiac hemodynamics and mitochondrial respiration capacity after ischemia/reperfusion[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the assessment of GSK-3 inhibitors in animal models of heart disease.

3.1. Murine Model of Pressure-Overload Hypertrophy

  • Animal Strain: Male C57BL/6 mice.

  • Surgical Procedure: Transverse aortic constriction (TAC) is performed to induce pressure overload. Mice are anesthetized, and the aorta is ligated between the innominate and left common carotid arteries using a suture tied around the aorta and a blunted 27-gauge needle, which is subsequently removed. Sham-operated animals undergo the same procedure without aortic ligation.

  • Therapeutic Intervention: In studies investigating the protective role of GSK-3, genetically modified mice with cardiac-specific expression of a constitutively active form of GSK-3β (S9A) are often used.[3]

  • Outcome Measures:

    • Echocardiography: To assess cardiac function, including left ventricular internal dimensions, wall thickness, and fractional shortening.

    • Histological Analysis: Hearts are excised, weighed, and sectioned for staining with hematoxylin (B73222) and eosin (B541160) (to assess cardiomyocyte size) and Masson's trichrome (to evaluate fibrosis).

    • Gene Expression Analysis: RNA is extracted from ventricular tissue to quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) via quantitative real-time PCR.

3.2. Myocardial Ischemia/Reperfusion (I/R) Injury Model

  • Animal Strain: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: Animals are anesthetized and ventilated. A left thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture. After a period of ischemia (e.g., 30-45 minutes), the suture is released to allow for reperfusion.

  • Therapeutic Intervention: The GSK-3 inhibitor (e.g., Neopetroside A) or vehicle is administered intravenously or intraperitoneally at a specified time before or after ischemia or at the onset of reperfusion.[5]

  • Outcome Measures:

    • Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

    • Cardiac Function Assessment: Echocardiography or hemodynamic measurements (e.g., left ventricular developed pressure) are performed.

    • Biochemical Assays: Blood samples are collected to measure cardiac injury markers like troponin I. Tissue homogenates are used to assess mitochondrial function, oxidative stress markers, and apoptosis.[5]

Signaling Pathways and Experimental Workflows

4.1. GSK-3β Signaling in Cardiac Hypertrophy

The following diagram illustrates the central role of GSK-3β as a negative regulator of cardiac hypertrophy. Pro-hypertrophic stimuli activate pathways that lead to the inhibitory phosphorylation of GSK-3β, thereby promoting the nuclear translocation of pro-hypertrophic transcription factors like NFAT.

GSK3B_Hypertrophy_Pathway cluster_stimuli Pro-Hypertrophic Stimuli cluster_kinases Upstream Kinases cluster_transcription Transcription Factors Pressure_Overload Pressure Overload Calcineurin Calcineurin Pressure_Overload->Calcineurin Adrenergic_Stimulation β-Adrenergic Stimulation Akt Akt/PKB Adrenergic_Stimulation->Akt NFAT_cyto NFAT (Cytoplasm) Calcineurin->NFAT_cyto Dephosphorylates GSK3B_active GSK-3β (Active) Akt->GSK3B_active Phosphorylates (Inhibits) GSK3B_inactive p-GSK-3β (Inactive) NFAT_nuc NFAT (Nucleus) GSK3B_active->NFAT_nuc Phosphorylates (Promotes nuclear export) NFAT_cyto->NFAT_nuc Translocation Hypertrophy Cardiac Hypertrophy NFAT_nuc->Hypertrophy Promotes Gene Expression

Caption: GSK-3β signaling pathway in cardiac hypertrophy.

4.2. Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a GSK-3 inhibitor in an animal model of heart disease.

Experimental_Workflow cluster_analysis Post-Mortem Analysis Animal_Model 1. Animal Model Induction (e.g., TAC or I/R surgery) Grouping 2. Randomization into Groups (Sham, Vehicle, GSK-3 Inhibitor) Animal_Model->Grouping Treatment 3. Drug Administration (Specified dose and route) Grouping->Treatment Monitoring 4. In-Life Monitoring (Echocardiography, ECG) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Sacrifice at predetermined time) Monitoring->Endpoint Histology Histology (Infarct size, fibrosis) Endpoint->Histology Biochem Biochemistry (Biomarkers, protein levels) Endpoint->Biochem Gene_Expression Gene Expression (qRT-PCR) Endpoint->Gene_Expression

Caption: General experimental workflow for preclinical drug efficacy studies.

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of GSK-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of GSK-114, a selective inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K). The information is compiled from available scientific literature to support ongoing research and development efforts.

Introduction

This compound is a potent and highly selective, orally active inhibitor of TNNI3K, with an IC50 of 25 nM.[1] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is a cardiac-specific kinase implicated in various cardiovascular diseases, making it a promising therapeutic target.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent, as this determines the dose, dosing frequency, and suitability for clinical applications. This guide summarizes the key pharmacokinetic parameters and the experimental protocols used in the preclinical evaluation of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies, with key data available from studies conducted in rats. These studies demonstrate that this compound has adequate oral exposure, supporting its potential for use in in vivo studies.[3]

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats following oral administration.

ParameterValueSpeciesDoseReference
Cmax (Maximum Plasma Concentration)130 ng/mLRat2 mg/kg[3]
(Elimination Half-life)3.6 hrRat2 mg/kg[3]
poDNAUC (Dose Normalized Area Under the Curve)0.18 µg*hr/mL/mgRat2 mg/kg[3]
Fu (Fraction Unbound in Plasma)20.2%RatNot Specified[3]

Experimental Protocols

While the complete, detailed experimental protocol for the pharmacokinetic study of this compound is proprietary to GlaxoSmithKline, a representative protocol for a standard preclinical oral pharmacokinetic study in rats is provided below. This protocol is based on established methodologies in the field.

Animal Models
  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Acclimation: Animals are acclimated for at least one week prior to the study with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration of the compound, with water available ad libitum.

Drug Formulation and Administration
  • Formulation: this compound is formulated as a suspension in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) in water.

  • Dose: A single dose of 2 mg/kg is administered.

  • Administration: The formulation is administered via oral gavage using a suitable gavage needle.

Blood Sampling
  • Time Points: Blood samples (approximately 0.25 mL) are collected at predose (0 hour) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection Method: Blood is collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method - LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An aliquot of plasma is mixed with a precipitation solvent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection into the LC-MS/MS system.

  • Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient mobile phase.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank plasma.

Mandatory Visualizations

Signaling Pathway

This compound is an inhibitor of TNNI3K. The following diagram illustrates a simplified signaling pathway involving TNNI3K in the context of cardiac injury.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Injury cluster_pathway TNNI3K Signaling Cascade cluster_outcome Cellular Outcome Cardiac_Injury Cardiac Injury (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K Cardiac_Injury->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylation Mitochondrial_ROS Mitochondrial ROS Generation p38_MAPK->Mitochondrial_ROS GSK114 This compound GSK114->TNNI3K Inhibition Cell_Death Cardiomyocyte Cell Death Mitochondrial_ROS->Cell_Death

Simplified TNNI3K signaling pathway in cardiac injury.
Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

PK_Workflow Start Study Start Acclimation Animal Acclimation (1 week) Start->Acclimation Fasting Overnight Fasting (12 hours) Acclimation->Fasting Dosing Oral Administration of this compound (2 mg/kg) Fasting->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data_Processing Pharmacokinetic Data Analysis Analysis->Data_Processing End Study End Data_Processing->End

Workflow for a preclinical oral pharmacokinetic study.

References

GSK-114 (CAS 1301761-96-5): A Technical Guide to a Selective TNNI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-114 is a potent and highly selective, orally bioavailable inhibitor of Cardiac Troponin I-Interacting Kinase (TNNI3K), a protein kinase predominantly expressed in cardiac tissue. With a CAS number of 1301761-96-5, this compound has emerged as a critical tool for elucidating the physiological and pathological roles of TNNI3K in cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the chemical name 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-benzenesulfonamide, is a solid, off-white to light yellow powder.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1301761-96-5[1]
Molecular Formula C19H23N5O4S[1]
Molecular Weight 417.48 g/mol [1]
Appearance Off-white to light yellow solid[1]
Storage Temperature -20°C[1]

Biological Activity and Selectivity

This compound is a highly potent inhibitor of TNNI3K with an IC50 of 25 nM.[2][3][4][5] It demonstrates significant selectivity for TNNI3K over other kinases, including a 40-fold selectivity over B-Raf kinase (IC50 = 1 μM).[2][5] At a concentration of 1 μM, this compound shows some affinity for a limited number of other kinases, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[2][5] This high selectivity makes this compound an excellent probe for studying the specific functions of TNNI3K.

TargetIC50Reference(s)
TNNI3K 25 nM[2][3][4][5]
B-Raf 1 μM[2][5]

Pharmacokinetics

In vivo studies in rats have demonstrated that this compound has good oral bioavailability.[1][2] Key pharmacokinetic parameters are outlined in the table below.

ParameterValueSpeciesReference(s)
Cmax 130 ng/mL (at 2 mg/kg)Rat[1][2]
t1/2 3.6 hoursRat[1][2]
poDNAUC 0.18Rat[1][2]
Fu (unbound fraction) 20.2%Rat[1][2]

TNNI3K Signaling Pathway and the Role of this compound

TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and is primarily expressed in cardiomyocytes.[6] It plays a significant role in various cardiac conditions, including cardiac hypertrophy, ischemia/reperfusion injury, and dilated cardiomyopathy. The signaling cascade initiated by TNNI3K involves the activation of downstream effectors that contribute to these pathological processes. This compound, by selectively inhibiting TNNI3K, serves as a valuable tool to dissect and potentially counteract these effects.

A key downstream target of TNNI3K is the p38 mitogen-activated protein kinase (MAPK).[7] While the precise mechanism of p38 activation by TNNI3K is still under investigation and in some contexts referred to as "unknown," its phosphorylation leads to a cascade of events culminating in increased mitochondrial reactive oxygen species (ROS) production and subsequent cardiomyocyte death.[7]

Furthermore, TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI) at Ser22/Ser23, suggesting a direct role in the regulation of cardiac muscle contraction and function.[8][9]

Below is a diagram illustrating the known signaling pathway of TNNI3K and the point of intervention for this compound.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_downstream Downstream Effectors cluster_outcomes Pathological Outcomes Ischemia_Reperfusion Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Pressure_Overload Pressure Overload Pressure_Overload->TNNI3K p38 p38 MAPK TNNI3K->p38 Activates (Mechanism under investigation) cTnI Cardiac Troponin I (cTnI) TNNI3K->cTnI Phosphorylates Hypertrophy Cardiac Hypertrophy TNNI3K->Hypertrophy GSK114 This compound GSK114->TNNI3K Inhibition Mitochondria Mitochondria p38->Mitochondria ROS Mitochondrial ROS Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Phospho_cTnI Phosphorylated cTnI (Ser22/Ser23) cTnI->Phospho_cTnI Dysfunction Contractile Dysfunction Phospho_cTnI->Dysfunction Apoptosis->Dysfunction Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay A1 Prepare this compound Dilutions A2 Incubate TNNI3K with this compound A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Detect Autophosphorylation (e.g., Western Blot) A3->A4 A5 IC50 Determination A4->A5 B1 Culture Cardiomyocytes B2 Pre-treat with this compound B1->B2 B3 Induce TNNI3K Signaling (e.g., Stressor) B2->B3 B4 Assess Downstream Readouts B3->B4 B5 Phospho-p38 / Phospho-cTnI (Western Blot / ELISA) B4->B5 B6 Mitochondrial ROS (Fluorescence Microscopy) B4->B6

References

An In-depth Technical Guide to the Role of TNNI3K in Cardiac Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a critical regulator of cardiac signaling in both physiological and pathological conditions.[1][2][3][4] Its restricted expression to cardiomyocytes makes it an attractive therapeutic target for a range of cardiovascular diseases, including cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.[1][2][5] This technical guide provides a comprehensive overview of the current understanding of TNNI3K's role in cardiac signaling cascades, with a focus on its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.

TNNI3K, also known as cardiac ankyrin repeat kinase (CARK), is a member of the MAP kinase kinase kinase (MAPKKK) family.[4][6] The protein structure of TNNI3K includes an N-terminal ankyrin repeat domain, a central kinase domain, and a C-terminal serine-rich domain.[1][7] It exhibits dual-specificity kinase activity, capable of phosphorylating both serine/threonine and tyrosine residues.[1][8][9] First identified through its interaction with cardiac troponin I (cTnI), TNNI3K has since been shown to participate in a complex network of signaling pathways that govern cardiomyocyte growth, survival, and stress responses.[10][11][12]

TNNI3K in Cardiac Signaling Pathways

TNNI3K is a key modulator of cardiac stress responses, primarily through its influence on the p38 mitogen-activated protein kinase (MAPK) pathway. It also interacts with other key cardiac proteins, influencing myofilament function and calcium sensitivity.

The TNNI3K-p38 MAPK Signaling Axis

A substantial body of evidence implicates the TNNI3K-p38 MAPK pathway as a central mechanism in mediating cardiac injury, particularly in the context of ischemia/reperfusion (I/R).[2][10] Overexpression of TNNI3K leads to increased activation of p38 MAPK, which in turn promotes oxidative stress, mitochondrial dysfunction, and cardiomyocyte death.[2][10] Conversely, inhibition or genetic deletion of TNNI3K has been shown to be protective against I/R injury, an effect largely attributed to the downregulation of p38 MAPK signaling.[2][10]

Key downstream effects of TNNI3K-mediated p38 activation include increased production of mitochondrial reactive oxygen species (mROS) and impaired mitochondrial function.[2][10] While the precise molecular link between TNNI3K and p38 activation is still under investigation, it is clear that this axis represents a critical pro-death pathway in the ischemic heart.[2]

TNNI3K_p38_Pathway cluster_stress Cardiac Stress (e.g., Ischemia/Reperfusion) cluster_tnni3k TNNI3K Activation cluster_mapk MAPK Cascade cluster_cellular_effects Cellular Outcomes Stress Ischemia/Reperfusion TNNI3K TNNI3K Stress->TNNI3K p38 p38 MAPK TNNI3K->p38 Activates Mitochondria Mitochondrial Dysfunction p38->Mitochondria ROS ↑ mROS Production p38->ROS Apoptosis Cardiomyocyte Death Mitochondria->Apoptosis ROS->Apoptosis

TNNI3K-p38 MAPK signaling cascade in cardiac stress.
Interaction with Cardiac Troponin I (cTnI)

TNNI3K was originally identified through its interaction with cTnI, a key regulatory protein of the cardiac sarcomere.[11][12] Subsequent studies have shown that TNNI3K can directly phosphorylate cTnI at serines 22 and 23.[11][13] This phosphorylation event is significant as it modulates myofilament calcium sensitivity and contractility.[11] Overexpression of TNNI3K has been associated with increased cTnI phosphorylation, leading to enhanced cardiac function in a physiological hypertrophy model.[11][13] This suggests a role for TNNI3K in the fine-tuning of cardiac contractility.

Role in Cardiac Hypertrophy

The role of TNNI3K in cardiac hypertrophy is complex, with studies suggesting its involvement in both physiological and pathological hypertrophy.[1][5][11] Overexpression of TNNI3K in transgenic mice can lead to a concentric hypertrophy with preserved or even enhanced cardiac function, a phenotype resembling physiological hypertrophy.[11][13] This effect is thought to be mediated, at least in part, by the aforementioned phosphorylation of cTnI.[11]

However, in the context of pathological stimuli such as pressure overload, increased TNNI3K expression can exacerbate cardiac dysfunction and adverse remodeling.[9][14] Interestingly, some studies have shown that TNNI3K-induced hypertrophy can occur independently of the classical Akt and ERK signaling pathways, which are well-established mediators of cardiac growth.[11][15][16]

Quantitative Data on TNNI3K Function

The following tables summarize key quantitative findings from studies investigating the effects of TNNI3K modulation in various experimental models.

Table 1: Effects of TNNI3K on Ischemia/Reperfusion Injury

Experimental ModelTNNI3K ModulationParameter MeasuredResultReference
Mouse model of I/RTNNI3K overexpressionInfarct sizeIncreased[10]
Mouse model of I/RTNNI3K knockoutInfarct sizeReduced[10]
Neonatal rat ventricular myocytesTNNI3K overexpressionp38 MAPK phosphorylationIncreased[10]
TNNI3K transgenic mice after I/RTNNI3K overexpressionp38 MAPK phosphorylationSignificantly increased[10]

Table 2: TNNI3K in Cardiac Hypertrophy

Experimental ModelTNNI3K ModulationParameter MeasuredResultReference
Transgenic miceTNNI3K overexpressionHeart weight to body weight ratioIncreased (1.31-fold)[11][13]
Rat model of TACPressure overloadMyocardial TNNI3K expressionIncreased (1.62-fold)[11][13]
Cultured cardiomyocytesTNNI3K overexpressioncTnI phosphorylation (Ser22/23)Significantly increased[11]
Transgenic miceTNNI3K overexpressionAkt and ERK phosphorylationNo significant change[11][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on TNNI3K. The following sections provide overviews of key experimental protocols.

In Vitro Kinase Assay for TNNI3K Activity

This assay is used to determine the kinase activity of TNNI3K and to identify its potential substrates.

  • Immunoprecipitation of TNNI3K:

    • Transfect HEK293T cells with a plasmid encoding Flag-tagged human TNNI3K or a kinase-dead mutant.

    • Lyse the cells and immunoprecipitate the TNNI3K protein using an anti-Flag antibody conjugated to agarose (B213101) beads.

    • Wash the beads extensively to remove non-specifically bound proteins.[8]

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing ATP.

    • Incubate the reaction at 30°C for 30 minutes to allow for autophosphorylation or phosphorylation of a substrate.[8]

  • Analysis:

    • The reaction products can be analyzed by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with phospho-specific antibodies.

    • For substrate identification, the reaction mixture can be subjected to mass spectrometry.[8]

Kinase_Assay_Workflow cluster_prep Protein Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Transfection Transfect cells with Flag-TNNI3K Lysis Cell Lysis Transfection->Lysis IP Immunoprecipitation with anti-Flag beads Lysis->IP Incubation Incubate with kinase buffer and ATP IP->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Mass_Spec Mass Spectrometry Incubation->Mass_Spec For substrate ID Western_Blot Western Blot SDS_PAGE->Western_Blot

Workflow for an in vitro TNNI3K kinase assay.
Co-immunoprecipitation (Co-IP) to Identify TNNI3K Interacting Proteins

Co-IP is a powerful technique to identify proteins that interact with TNNI3K in a cellular context.[17][18]

  • Cell Lysate Preparation:

    • Prepare a cell lysate from cardiac tissue or cultured cardiomyocytes under non-denaturing conditions to preserve protein-protein interactions.[18]

  • Immunoprecipitation:

    • Incubate the lysate with an antibody specific to TNNI3K.

    • Add Protein A/G agarose or magnetic beads to capture the antibody-TNNI3K complex.[19]

    • Alternatively, if using a tagged TNNI3K, use beads conjugated to an anti-tag antibody.

  • Washing and Elution:

    • Wash the beads multiple times to remove non-specifically bound proteins.[17]

    • Elute the TNNI3K and its interacting partners from the beads.

  • Analysis:

    • The eluted proteins are then identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of the TNNI3K interactome.[18]

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis_coip Analysis Lysate Prepare non-denaturing cell lysate Antibody Incubate with anti-TNNI3K antibody Lysate->Antibody Beads Add Protein A/G beads Antibody->Beads Wash Wash beads to remove non-specific binders Beads->Wash Elute Elute TNNI3K and interacting proteins Wash->Elute WB Western Blot Elute->WB MS Mass Spectrometry Elute->MS

General workflow for co-immunoprecipitation of TNNI3K.

Conclusion and Future Directions

TNNI3K is a multifaceted kinase that plays a significant role in cardiac signaling. Its involvement in key pathological processes such as ischemia/reperfusion injury and cardiac hypertrophy positions it as a promising therapeutic target. The TNNI3K-p38 MAPK axis is a particularly important pathway in the context of cardiac stress and cardiomyocyte death.

Future research should focus on further delineating the upstream regulators of TNNI3K and identifying a more comprehensive list of its downstream substrates. Unraveling the complete TNNI3K interactome will provide a more nuanced understanding of its function in the heart. Furthermore, the development of highly specific and potent small molecule inhibitors of TNNI3K will be crucial for translating our basic science knowledge into novel therapeutic strategies for cardiovascular diseases.[5] The cardiac-specific expression of TNNI3K offers the potential for targeted therapies with minimal off-target effects, a significant advantage in the development of kinase inhibitors.[2]

References

Methodological & Application

Application Notes and Protocols for GSK-114, a Selective TNNI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of GSK-114, a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). The protocols outlined below are designed for researchers in academic and industrial settings engaged in kinase inhibitor profiling and drug discovery.

Introduction to this compound

This compound is a highly selective, orally active inhibitor of TNNI3K with a reported IC50 of 25 nM.[1][2] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 μM).[1][2] TNNI3K, also known as Cardiac Ankyrin Repeat Kinase (CARK), is a cardiac-specific kinase belonging to the MAPKKK family.[2][3] It is implicated in various cardiac conditions, including cardiomyopathy, cardiac hypertrophy, and ischemia/reperfusion injury.[1][3][4] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TNNI3K.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target TNNI3K and a key off-target kinase, B-Raf, is summarized below. This data highlights the selectivity of the compound.

Kinase TargetIC50 (nM)Reference
TNNI3K25[1][2]
B-Raf1000[1][2]

At a concentration of 1 µM, this compound has been shown to have an affinity for a limited number of other kinases, including ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK.[1]

TNNI3K Signaling Pathway

TNNI3K is a dual-specificity kinase, capable of phosphorylating both serine/threonine and tyrosine residues.[5][6][7] Its signaling network is central to cardiac stress responses. Upon cardiac injury, TNNI3K can induce the phosphorylation of p38 MAPK, leading to increased mitochondrial reactive oxygen species and subsequent cell death.[1] A primary substrate of TNNI3K is cardiac troponin I (cTnI), and phosphorylation of cTnI by TNNI3K is involved in regulating cardiac muscle contraction and remodeling.[4][8][9]

TNNI3K_Signaling_Pathway cluster_upstream Upstream Signals cluster_TNNI3K TNNI3K cluster_downstream Downstream Effects Cardiac Injury Cardiac Injury TNNI3K TNNI3K Cardiac Injury->TNNI3K p38_MAPK p38_MAPK TNNI3K->p38_MAPK phosphorylates cTnI cTnI TNNI3K->cTnI phosphorylates Mitochondria Mitochondria p38_MAPK->Mitochondria Cardiac_Remodeling Cardiac_Remodeling cTnI->Cardiac_Remodeling ROS ROS Mitochondria->ROS Cell_Death Cell_Death ROS->Cell_Death Cell_Death->Cardiac_Remodeling

TNNI3K Signaling in Cardiac Stress

Experimental Protocols

In Vitro TNNI3K Kinase Assay using Fluorescence Polarization

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to determine the IC50 of this compound against TNNI3K. The principle involves the competition of a fluorescently labeled tracer with the product of the kinase reaction (phosphorylated substrate) for binding to a specific antibody.

Materials and Reagents:

  • Recombinant human TNNI3K (full-length or kinase domain)

  • Fluorescently labeled peptide substrate (e.g., a derivative of a cTnI peptide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing TNNI3K and the peptide substrate in kinase reaction buffer. The final concentrations should be optimized, but a starting point could be 2-5 nM for the enzyme and 100 nM for the substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for TNNI3K if known; otherwise, 10-100 µM is a common range.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the phospho-specific antibody.

    • Add 10 µL of the fluorescent tracer.

    • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/DMSO to Plate A->B C Add TNNI3K and Peptide Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Stop Reaction and Add Detection Reagents (Antibody & Tracer) E->F G Incubate at RT for 60 min F->G H Read Fluorescence Polarization G->H I Calculate IC50 H->I

References

Application Notes and Protocols: Preparation of GSK-114 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-114 is a potent and highly selective, orally active inhibitor of cardiac troponin I-interacting kinase (TNNI3K), with an IC₅₀ of 25 nM.[1][2] It demonstrates a 40-fold selectivity for TNNI3K over B-Raf kinase.[1] TNNI3K is a kinase expressed selectively in heart tissue and has been implicated in the progression of cardiac hypertrophy and dilated cardiomyopathy.[2] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo experiments to ensure reproducibility and reliability of results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for research purposes.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and proper storage to maintain the compound's integrity.

ParameterValueReference
Molecular Weight 417.48 g/mol [1][2]
CAS Number 1301761-96-5[2][6]
Molecular Formula C₁₉H₂₃N₅O₄S[2][6]
Storage of Powder -20°C for 3 years; 4°C for 2 years[2]
Storage of Stock Solution in DMSO -80°C for up to 6 months; -20°C for up to 1 month[1][2]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a specific mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example: 10 mM x 1 mL x 417.48 g/mol / 1000 = 4.175 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.175 mg of this compound, add 1 mL of DMSO. For different masses, adjust the DMSO volume accordingly. For example, to prepare a 10 mM solution from 1 mg of powder, add 0.2395 mL of DMSO.[1][2]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

  • Working Solution Preparation: When needed, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells, so it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%).

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway context of this compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso vortex Vortex/Sonicate Until Completely Dissolved add_dmso->vortex check Visually Inspect for Particulates vortex->check check->vortex Particulates Present aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

cluster_pathway Cardiac Stress Signaling stress Cardiac Stress (e.g., Ischemia) tnni3k TNNI3K stress->tnni3k Activates downstream Downstream Kinases (e.g., JNK, p38) tnni3k->downstream Phosphorylates hypertrophy Cardiac Hypertrophy & Pathological Remodeling downstream->hypertrophy gsk114 This compound gsk114->tnni3k Inhibits

Caption: Inhibition of the TNNI3K signaling pathway by this compound.

References

Optimal Concentration of GSK-114 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GSK-114

This compound is a potent and highly selective, orally bioavailable inhibitor of Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK).[1] TNNI3K is a cardiac-specific serine/threonine kinase implicated in various cardiovascular diseases, including cardiomyopathy and ischemia/reperfusion injury.[1] this compound exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase, making it a valuable tool for elucidating the specific biological roles of TNNI3K in cellular and in vivo studies.[2] Understanding the optimal concentration of this compound is critical for designing robust and reproducible in vitro experiments to explore its therapeutic potential.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
TNNI3K IC50 25 nMHuman[1]
B-Raf IC50 1000 nM (1 µM)Human[1]
Selectivity 40-fold for TNNI3K over B-Raf-[2]
Off-Target Affinity Affinity for 7 other kinases (ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK) at 1 µMHuman[3]

Application Notes

The optimal concentration of this compound for cell culture experiments is dependent on the specific cell type, the duration of treatment, and the biological endpoint being investigated. Based on its high potency, a concentration range of 10 nM to 1 µM is recommended for initial experiments.

  • For functional assays investigating TNNI3K inhibition , such as assessing the phosphorylation of downstream targets, concentrations around the IC50 value (e.g., 10-100 nM ) are recommended as a starting point.

  • For cell viability and cytotoxicity assays , a broader concentration range should be tested to generate a dose-response curve. A starting range of 10 nM to 10 µM is suggested to determine the EC50 or IC50 for these effects.

  • To ensure target selectivity , it is advisable to use concentrations below 1 µM , as off-target effects on other kinases have been observed at this concentration.[3]

It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as used for the highest concentration of this compound to account for any solvent effects.

Experimental Protocols

Protocol 1: Determination of this compound Effect on Cell Viability using MTS Assay

This protocol provides a method to assess the effect of this compound on the viability of a chosen cell line, such as the H9c2 cardiomyocyte cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., H9c2 cells)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells (background) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the effect of this compound on the TNNI3K signaling pathway by measuring the phosphorylation of its downstream target, p38 MAPK.[4][5]

Materials:

  • This compound

  • Cell line of interest (e.g., primary cardiomyocytes or H9c2 cells)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).

    • Optionally, include a positive control for p38 activation (e.g., anisomycin).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-p38 to total p38 for each sample and normalize to the loading control.

    • Compare the levels of p38 phosphorylation in this compound-treated cells to the vehicle control.

Mandatory Visualization

TNNI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylation Oxidative Stress Oxidative Stress p38_MAPK->Oxidative Stress Increases Mitochondria Mitochondria Oxidative Stress->Mitochondria Dysfunction Cardiomyocyte Death Cardiomyocyte Death Mitochondria->Cardiomyocyte Death GSK114 This compound GSK114->TNNI3K

Caption: TNNI3K Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Western Blot Western Blot Incubation->Western Blot Dose-Response Curve Dose-Response Curve Cell Viability Assay->Dose-Response Curve Protein Quantification Protein Quantification Western Blot->Protein Quantification IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

References

Application Notes and Protocols for the Use of GSK-114 in a Mouse Model of Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a final common pathway in most forms of heart disease, leading to increased myocardial stiffness, diastolic and systolic dysfunction, and ultimately heart failure.[1][2][3] A key cellular mediator of cardiac fibrosis is the transformation of cardiac fibroblasts into activated myofibroblasts, a process driven by various signaling pathways.[3] Among these, the Glycogen Synthase Kinase-3 (GSK-3) signaling network has emerged as a critical regulator of myocardial fibrosis.[4][5]

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of GSK-114, a hypothetical inhibitor of GSK-3, in a mouse model of cardiac fibrosis.

Mechanism of Action and Signaling Pathways

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which have been shown to play distinct roles in cardiac fibrosis.[4][6] Evidence suggests that GSK-3β acts as a negative regulator of fibrosis, while GSK-3α may promote it.[6][7] GSK-3β can directly interact with and inhibit Smad3, a key downstream effector of the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.[4][8] Inhibition of GSK-3β leads to hyperactivation of Smad3, promoting myofibroblast differentiation and ECM production.[4] Furthermore, GSK-3 is a crucial component of the Wnt/β-catenin signaling pathway, which is also implicated in cardiac fibrosis.[8][9] GSK-3α has been shown to promote fibrosis through a RAF-MEK-ERK pathway, independent of TGF-β/SMAD3 signaling.[7]

This compound, as a GSK-3 inhibitor, is hypothesized to modulate these pathways to attenuate cardiac fibrosis. Its effects are likely to be complex, potentially involving isoform-specific inhibition.

Signaling Pathway Diagrams

TGF_beta_Signaling cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TBR TGF-β Receptor (TβRI/TβRII) TGFb->TBR SMAD23 p-Smad2/3 TBR->SMAD23 phosphorylates SMAD_complex Smad2/3/4 Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex GSK3b GSK-3β GSK3b->SMAD23 inhibits GSK114 This compound GSK114->GSK3b inhibits Gene Pro-fibrotic Gene Expression (e.g., Col1a1, Col3a1, α-SMA) SMAD_complex->Gene translocates & activates

Caption: Canonical TGF-β/Smad signaling pathway in cardiac fibrosis and the inhibitory role of GSK-3β.

Wnt_Signaling cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->Destruction_Complex inhibits b_catenin β-catenin Destruction_Complex->b_catenin promotes degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc accumulates & translocates GSK114 This compound GSK114->Destruction_Complex inhibits Gene Pro-fibrotic Gene Expression b_catenin_nuc->Gene TCF_LEF TCF/LEF TCF_LEF->Gene

Caption: Canonical Wnt/β-catenin signaling pathway implicated in cardiac fibrosis.

Experimental Protocols

I. Mouse Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model is a widely used and reproducible surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent fibrosis.[10][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Isoflurane or Ketamine/Xylazine mixture[11]

  • Surgical instruments: sterile scissors, forceps, needle holder, chest retractor[13]

  • Suture: 6-0 silk or 7-0 polypropylene[10][11]

  • Blunted 27-gauge needle or a spacer of similar diameter[12]

  • Heating pad[11]

  • Analgesics (e.g., Buprenorphine)[11]

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia.[11] Shave the chest area and disinfect with 70% ethanol (B145695) and povidone-iodine. Place the mouse in a supine position on a heating pad to maintain body temperature.[11]

  • Surgical Incision: Make a small midline incision in the upper chest to expose the sternum.[10] A partial upper sternotomy is performed to visualize the aortic arch.[13]

  • Aortic Constriction: Carefully dissect the thymus to expose the transverse aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left common carotid arteries.[10]

  • Tie the suture around the aorta and a 27-gauge needle. Once the knot is secure, quickly remove the needle to create a standardized constriction.[12]

  • Closure: Close the chest wall and skin with appropriate sutures.

  • Post-operative Care: Administer analgesics and monitor the mice closely for recovery.[11] Mice should be housed in a clean, warm environment.

II. Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on compound solubility)

  • Osmotic minipumps or syringes for daily injections

Procedure:

  • Treatment Groups:

    • Sham + Vehicle

    • Sham + this compound

    • TAC + Vehicle

    • TAC + this compound

  • Dosing and Administration: The optimal dose and route of administration for this compound should be determined in preliminary studies. Administration can be via daily intraperitoneal (IP) injections or continuous infusion using osmotic minipumps implanted subcutaneously.[14][15]

  • Treatment Duration: Treatment should be initiated at a specified time point post-TAC (e.g., 1 week) and continued for a duration sufficient to observe the development of fibrosis (e.g., 3-4 weeks).

III. Assessment of Cardiac Fibrosis and Function

A. Echocardiography:

  • Perform echocardiography at baseline and at the end of the study to assess cardiac function and remodeling.

  • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), interventricular septal thickness (IVS), and left ventricular internal dimension at end-diastole (LVIDd).[16]

B. Histological Analysis:

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse the hearts with saline, followed by 4% paraformaldehyde.

  • Tissue Processing: Excise the hearts, weigh them, and fix them in 4% paraformaldehyde overnight. Process the hearts and embed them in paraffin.

  • Staining:

    • Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify collagen deposition (fibrosis).[17][18] Fibrotic areas will stain blue (Masson's) or red (Picrosirius).

    • Immunohistochemistry: Stain for markers of myofibroblasts, such as α-smooth muscle actin (α-SMA) or vimentin.[17][19]

C. Gene Expression Analysis (qPCR):

  • RNA Extraction: Isolate total RNA from heart tissue using a suitable kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for pro-fibrotic genes such as:

    • Col1a1 (Collagen type I alpha 1)[20]

    • Col3a1 (Collagen type III alpha 1)[20]

    • Acta2 (α-SMA)

    • Tgfb1 (Transforming growth factor-beta 1)[20]

    • Use a housekeeping gene (e.g., Gapdh) for normalization.[20]

D. Protein Expression Analysis (Western Blot):

  • Protein Extraction: Homogenize heart tissue in lysis buffer to extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:

    • TGF-β1[21][22]

    • Phospho-Smad3 and Total Smad3[22]

    • Phospho-GSK-3β (Ser9) and Total GSK-3β

    • Phospho-ERK and Total ERK

    • α-SMA

    • Use a loading control (e.g., GAPDH or β-tubulin).[6][21]

Data Presentation

Table 1: Echocardiographic Parameters

GroupLVEF (%)FS (%)IVS;d (mm)LVID;d (mm)
Sham + Vehicle55 ± 528 ± 30.7 ± 0.13.5 ± 0.3
Sham + this compound56 ± 429 ± 20.7 ± 0.13.4 ± 0.2
TAC + Vehicle35 ± 618 ± 41.1 ± 0.24.8 ± 0.4
TAC + this compound48 ± 524 ± 30.9 ± 0.14.1 ± 0.3
Data are presented as mean ± SD.

Table 2: Histological and Gene Expression Analysis

GroupFibrotic Area (%)Col1a1 (Fold Change)Acta2 (Fold Change)
Sham + Vehicle1.5 ± 0.51.0 ± 0.21.0 ± 0.3
Sham + this compound1.4 ± 0.40.9 ± 0.21.1 ± 0.2
TAC + Vehicle12.5 ± 2.18.5 ± 1.56.2 ± 1.1
TAC + this compound5.8 ± 1.33.2 ± 0.82.8 ± 0.6
Data are presented as mean ± SD. Fold change is relative to the Sham + Vehicle group.

Table 3: Western Blot Densitometry Analysis

Groupp-Smad3/Total Smad3p-ERK/Total ERKα-SMA/GAPDH
Sham + Vehicle1.0 ± 0.11.0 ± 0.21.0 ± 0.2
Sham + this compound0.9 ± 0.11.1 ± 0.11.0 ± 0.1
TAC + Vehicle3.5 ± 0.62.8 ± 0.54.1 ± 0.7
TAC + this compound1.8 ± 0.41.5 ± 0.32.2 ± 0.5
Data are presented as mean ± SD arbitrary units, normalized to the Sham + Vehicle group.

Experimental Workflow

Experimental_Workflow start Start: C57BL/6 Mice (8-10 weeks) grouping Randomly Assign to 4 Groups: 1. Sham + Vehicle 2. Sham + this compound 3. TAC + Vehicle 4. TAC + this compound start->grouping surgery Perform Sham or TAC Surgery grouping->surgery treatment Initiate Treatment with this compound or Vehicle (e.g., 1 week post-surgery for 3-4 weeks) surgery->treatment monitoring Monitor Animal Health and Perform Interim Echocardiography treatment->monitoring endpoint Endpoint of Study monitoring->endpoint analysis Euthanize and Collect Hearts for Analysis endpoint->analysis echo Final Echocardiography endpoint->echo histo Histology: - Masson's Trichrome - Picrosirius Red - IHC (α-SMA) analysis->histo qpcr qPCR: - Col1a1 - Col3a1 - Acta2 - Tgfb1 analysis->qpcr wb Western Blot: - p-Smad3/Smad3 - p-ERK/ERK - α-SMA analysis->wb

Caption: A comprehensive workflow for evaluating this compound in a TAC mouse model of cardiac fibrosis.

References

Application Notes and Protocols for In Vivo Administration of GSK-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GSK-114, a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of cardiovascular diseases such as cardiac hypertrophy and ischemia/reperfusion injury.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for TNNI3K, a serine/threonine kinase predominantly expressed in cardiac tissue. TNNI3K is implicated in the signaling pathways that drive pathological cardiac remodeling.[1][2] Inhibition of TNNI3K has been shown to be a promising therapeutic strategy to mitigate cardiac injury and dysfunction. Preclinical studies with related TNNI3K inhibitors have demonstrated cardioprotective effects, including reduction of infarct size and attenuation of adverse remodeling following ischemia/reperfusion injury.[3][4] this compound possesses adequate oral bioavailability, making it suitable for in vivo studies.[5]

Mechanism of Action and Signaling Pathway

TNNI3K is a key regulator of stress-induced signaling in cardiomyocytes. Upon cardiac stress, such as ischemia/reperfusion, TNNI3K activation leads to the downstream phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[3][4] Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cardiomyocyte apoptosis and tissue damage. This compound, by selectively inhibiting TNNI3K, blocks this signaling cascade, thereby reducing p38 MAPK activation and subsequent cellular damage.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_cell Cardiomyocyte Ischemia/Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia/Reperfusion->TNNI3K Pressure Overload Pressure Overload Pressure Overload->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylation Mitochondria Mitochondria p38_MAPK->Mitochondria Activation Cardiac Hypertrophy Cardiac Hypertrophy p38_MAPK->Cardiac Hypertrophy Apoptosis Apoptosis Mitochondria->Apoptosis ROS Generation GSK114 This compound GSK114->TNNI3K Inhibition

Caption: TNNI3K Signaling Pathway in Cardiomyocytes.

Quantitative Data Summary

While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, data from studies on closely related TNNI3K inhibitors, GSK854 and GSK329, provide valuable insights into potential dosing and expected outcomes.

ParameterGSK854GSK329Animal ModelStudy TypeOutcomeReference
Dose (IP) 2.75 mg/kg2.75 mg/kgC57BL/6 MiceIschemia/ReperfusionReduced infarct size[3][4]
Dose (Chow) 100 mg/kg-C57BL/6 MiceIschemia/ReperfusionImproved LV function[3][4]
Vehicle (IP) 20% Captisol, 5% DMSO20% Captisol, 5% DMSOC57BL/6 MiceIschemia/Reperfusion-[3]

Experimental Protocols

The following protocols are based on established methodologies for in vivo studies of small molecule inhibitors in mouse models of cardiac disease and are adapted from studies using related TNNI3K inhibitors.

Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Cardiac Hypertrophy

This protocol describes the preparation and administration of this compound via oral gavage to mice in a transverse aortic constriction (TAC) model of cardiac hypertrophy.

Materials:

  • This compound powder

  • Vehicle solution: 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Animal Model: Induce cardiac hypertrophy in mice via the transverse aortic constriction (TAC) surgery. Sham-operated animals will serve as controls.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the number of animals.

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring.

    • Weigh the calculated amount of this compound and add it to the appropriate volume of the vehicle to achieve the final desired concentration.

    • Vortex the suspension thoroughly to ensure uniform distribution. Gentle heating or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.

  • Administration:

    • Begin this compound or vehicle administration one day post-TAC surgery.

    • Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.

    • Continue daily administration for the duration of the study (e.g., 2-4 weeks).

  • Monitoring and Analysis:

    • Monitor animal body weight and general health daily.

    • At the end of the treatment period, perform echocardiography to assess cardiac function and dimensions.

    • Harvest hearts for histological analysis (e.g., H&E and Masson's trichrome staining) to measure cardiomyocyte size and fibrosis.

    • Perform Western blot analysis on heart tissue lysates to assess the phosphorylation status of p38 MAPK.

Experimental_Workflow_TAC cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model C57BL/6 Mice Surgery TAC or Sham Surgery Animal Model->Surgery Formulation Prepare this compound in 0.5% Methylcellulose Administration Daily Oral Gavage (10-50 mg/kg) Formulation->Administration Duration 2-4 Weeks Administration->Duration Echocardiography Assess Cardiac Function Histology Measure Hypertrophy and Fibrosis Echocardiography->Histology Western Blot Analyze p38 MAPK Phosphorylation Histology->Western Blot

Caption: Workflow for this compound Administration in TAC Model.
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Model of Ischemia/Reperfusion Injury

This protocol is adapted from studies using the related TNNI3K inhibitors GSK854 and GSK329 and describes the intraperitoneal administration of this compound in a mouse model of myocardial ischemia/reperfusion (I/R) injury.[3]

Materials:

  • This compound powder

  • Vehicle: 20% (w/v) Captisol® in sterile water, with 5% (v/v) DMSO

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for I/R surgery

  • Syringes (1 mL) and needles (27-30 gauge)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Model: Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 30-45 minutes, followed by reperfusion.

  • This compound Formulation:

    • Prepare the vehicle by dissolving Captisol® in sterile water and then adding DMSO.

    • Based on a dose of approximately 2.75 mg/kg, calculate the required amount of this compound.

    • Dissolve the this compound powder in the vehicle. Vortex thoroughly to ensure complete dissolution.

  • Administration:

    • Administer the this compound formulation or vehicle via intraperitoneal (IP) injection at the time of reperfusion.

    • A second dose may be administered 6 hours post-reperfusion for sustained exposure.

  • Analysis:

    • After 24 hours of reperfusion, harvest the hearts to measure the area at risk (AAR) and infarct size using Evans blue and TTC staining, respectively.

    • Collect blood samples to measure cardiac injury biomarkers (e.g., troponin I).

    • For mechanistic studies, harvest heart tissue at an earlier time point (e.g., 30 minutes post-reperfusion) to assess p38 MAPK phosphorylation and mitochondrial ROS production.

Experimental_Workflow_IR cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis (24h) cluster_mech_analysis Mechanistic Analysis (30 min) Animal Model C57BL/6 Mice Surgery Ischemia/Reperfusion (LAD Ligation) Animal Model->Surgery Formulation Prepare this compound in 20% Captisol, 5% DMSO Administration Intraperitoneal Injection (~2.75 mg/kg) at Reperfusion Formulation->Administration Infarct Size Measure Infarct Size (TTC Staining) Administration->Infarct Size Signaling Analyze p38 MAPK Phosphorylation Administration->Signaling Biomarkers Assess Cardiac Injury Biomarkers Infarct Size->Biomarkers ROS Measure Mitochondrial ROS Production Signaling->ROS

Caption: Workflow for this compound Administration in I/R Model.

Conclusion

This compound presents a promising therapeutic agent for the treatment of cardiovascular diseases characterized by pathological cardiac remodeling. The protocols outlined above provide a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Researchers should optimize dosing and administration schedules based on the specific animal model and experimental endpoints. Careful consideration of vehicle selection and formulation is critical for ensuring consistent and reliable results.

References

Application Notes and Protocols for Measuring TNNI3K Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1][2] TNNI3K is implicated in signaling pathways that regulate cardiac hypertrophy and the response to ischemic injury.[1][2] Inhibition of TNNI3K has been shown to be cardioprotective, making the accurate measurement of its inhibition crucial for the development of novel therapeutics.[3][4] This document provides a detailed protocol for assessing the inhibition of TNNI3K activity in cardiac tissue or cells by measuring the phosphorylation of its downstream target, p38 MAPK, using Western blotting.

Signaling Pathway

TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and has been shown to activate the p38 MAPK signaling pathway.[5][6] Upon activation, TNNI3K phosphorylates and activates downstream kinases, leading to the phosphorylation of p38 MAPK at Thr180 and Tyr182.[7] Therefore, the level of phosphorylated p38 (p-p38) relative to total p38 serves as a reliable biomarker for TNNI3K activity. Inhibition of TNNI3K will lead to a decrease in the p-p38/total p38 ratio.

TNNI3K_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Stress_Signal Cardiac Stress (e.g., Ischemia) TNNI3K TNNI3K Stress_Signal->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 Response Cellular Response (e.g., Hypertrophy, Apoptosis) p_p38->Response Leads to Inhibitor TNNI3K Inhibitor (e.g., GSK854) Inhibitor->TNNI3K Inhibits Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A 1. Cell/Tissue Treatment (with TNNI3K Inhibitor) B 2. Lysis & Homogenization A->B C 3. Protein Quantification (BCA) B->C D 4. Sample Preparation for SDS-PAGE C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-p38, TNNI3K, or total p38) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis K->L M 13. Data Normalization & Quantification L->M

References

Application Notes and Protocols for High-Throughput Screening of TNNI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1][2] TNNI3K is implicated in cardiac hypertrophy, heart failure, and ischemia/reperfusion injury.[1][3][4] Its restricted expression to the heart suggests that its inhibition could offer a targeted therapeutic approach with a reduced risk of off-target effects.[3] High-throughput screening (HTS) assays are essential for identifying and characterizing novel TNNI3K inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays for TNNI3K inhibitors, focusing on a luminescence-based kinase assay format.

TNNI3K Signaling Pathway

TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family.[5] Upon cardiac stress, TNNI3K can activate downstream signaling cascades, including the p38 MAPK pathway, which contributes to cardiomyocyte apoptosis and adverse cardiac remodeling.[3][6] A primary interacting partner and substrate of TNNI3K is cardiac troponin I (cTnI).[7][8] Phosphorylation of cTnI by TNNI3K can modulate myofilament function and contractility.[7]

TNNI3K_Signaling_Pathway cluster_input Cardiac Stress cluster_kinase_cascade TNNI3K Activation & Downstream Signaling cluster_myofilament Myofilament Regulation Cardiac_Stress e.g., Ischemia/Reperfusion TNNI3K TNNI3K Cardiac_Stress->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates cTnI Cardiac Troponin I (cTnI) TNNI3K->cTnI Phosphorylates Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis Promotes Myofilament Altered Myofilament Function cTnI->Myofilament

Figure 1: Simplified TNNI3K signaling pathway in cardiomyocytes.

High-Throughput Screening Assay Principles

Several HTS technologies can be adapted for screening TNNI3K inhibitors. These include:

  • Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[9]

  • Fluorescence-Based Assays: These can be configured in various formats, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), to detect either substrate phosphorylation or inhibitor binding.

  • AlphaLISA®/AlphaScreen®: This bead-based proximity assay can be designed to detect the phosphorylation of a biotinylated substrate by a GST-tagged kinase.[10][11][12]

This document will focus on the widely used and robust luminescence-based ADP-Glo™ kinase assay.

Experimental Workflow

The general workflow for a TNNI3K HTS campaign involves assay development and validation, followed by primary and secondary screening of compound libraries, and finally, hit confirmation and characterization.

HTS_Workflow cluster_dev Assay Development & Validation cluster_screen Screening Cascade cluster_characterization Hit Characterization Assay_Dev Assay Development (Enzyme/Substrate/ATP Titration) Assay_Val Assay Validation (Z' Factor, S/B Ratio) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Secondary_Screen Secondary Screen (Dose-Response, IC50) Hit_Confirmation->Secondary_Screen Selectivity Selectivity Profiling Secondary_Screen->Selectivity Mechanism Mechanism of Action Studies Secondary_Screen->Mechanism

Figure 2: General workflow for a TNNI3K inhibitor HTS campaign.

Data Presentation: TNNI3K Inhibitors

The following table summarizes the inhibitory activity of known TNNI3K inhibitors. This data can be used as a reference for assay validation and hit characterization.

InhibitorTNNI3K IC50 (nM)Other Kinases Inhibited (>50% at 100 nM)Reference
GSK854<10ZAK/MLTK[1]
GSK32910Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, TAO3[1]
GSK11425ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK[1]
Compound 6o410Not specified[1]

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant Human TNNI3K (e.g., Novus Biologicals, Cat# H00051086-Q01)

  • Substrate: A suitable peptide substrate. A potential candidate is a peptide derived from cardiac troponin I, a known TNNI3K substrate.[7] For initial assay development, a generic kinase substrate can be used, followed by optimization with a more specific peptide.

  • ATP: Adenosine 5'-triphosphate solution

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)

  • Plates: Low-volume, white, 384-well assay plates

  • Control Inhibitor: A known TNNI3K inhibitor (e.g., GSK854) or a broad-spectrum kinase inhibitor like staurosporine (B1682477) for initial assay setup.

  • DMSO: Dimethyl sulfoxide (B87167) for compound dilution.

Protocol for ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for TNNI3K.

2.1. Reagent Preparation

  • Kinase Reaction Buffer: Prepare a 1X kinase reaction buffer and keep it on ice.

  • TNNI3K Enzyme: Dilute the recombinant TNNI3K to the desired concentration in 1X kinase reaction buffer. The optimal concentration should be determined empirically through enzyme titration.

  • Substrate and ATP Solution: Prepare a solution containing the peptide substrate and ATP in 1X kinase reaction buffer. The optimal concentrations of both substrate and ATP should be determined through titration experiments. A common starting point for ATP is its Km value for the specific kinase, if known.

  • Compound Plates: Prepare serial dilutions of test compounds and control inhibitors in DMSO. Then, dilute them further in 1X kinase reaction buffer to the desired final concentration. The final DMSO concentration in the assay should typically be kept at or below 1%.

2.2. Assay Procedure (384-well format)

  • Compound Addition: Add 1 µL of the diluted compound or control solution to the wells of a 384-well assay plate. For maximum signal (0% inhibition), add 1 µL of buffer with DMSO. For minimum signal (100% inhibition), add a high concentration of a potent control inhibitor.

  • Enzyme Addition: Add 2 µL of the diluted TNNI3K enzyme solution to each well.

  • Initiate Reaction: Add 2 µL of the substrate and ATP solution to each well to start the kinase reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

2.3. Data Analysis

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control: Calculate the Z' factor and Signal-to-Background (S/B) ratio for each assay plate to monitor assay performance.[2][13][14]

    • Z' Factor: A Z' factor between 0.5 and 1.0 indicates an excellent assay.[2][14]

    • S/B Ratio: This is the ratio of the maximum signal to the minimum signal. A higher S/B ratio is generally desirable.

Assay Development and Optimization

Enzyme Titration: To determine the optimal enzyme concentration, perform the kinase reaction with varying concentrations of TNNI3K while keeping the substrate and ATP concentrations constant. The chosen concentration should result in a robust signal within the linear range of the assay.

Substrate and ATP Titration: The concentrations of the peptide substrate and ATP should be optimized to achieve a good signal window and to be physiologically relevant. The ATP concentration is often set at or near the Michaelis-Menten constant (Km) for the kinase to allow for the detection of both ATP-competitive and non-ATP-competitive inhibitors.

Conclusion

The protocol described provides a robust framework for the high-throughput screening of TNNI3K inhibitors using the ADP-Glo™ luminescence-based assay. Careful optimization of assay parameters, including enzyme, substrate, and ATP concentrations, is crucial for the development of a sensitive and reliable HTS campaign. The identification of potent and selective TNNI3K inhibitors holds significant promise for the development of novel therapies for cardiovascular diseases.

References

Application Notes and Protocols for Studying Cardiomyocyte Apoptosis Using GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibitors for Studying Cardiomyocyte Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the regulation of apoptosis. In cardiomyocytes, GSK-3β is a known pro-apoptotic protein. Its inhibition presents a key strategy for studying and potentially mitigating cardiac cell death. While the compound "GSK-114" is not prominently documented in scientific literature, the study of GSK-3 inhibitors is a robust field. This document will use the well-characterized and potent GSK-3 inhibitor, CHIR99021 , as a primary example to detail the application and protocols for investigating cardiomyocyte apoptosis. Another widely used GSK-3 inhibitor, BIO (6-bromoindirubin-3'-oxime) , will also be referenced.

GSK-3β promotes apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins.[1] Inhibition of GSK-3, therefore, is expected to have a protective, anti-apoptotic effect on cardiomyocytes.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of GSK-3 inhibition on cardiomyocyte apoptosis and related signaling.

Table 1: Effect of GSK-3 Inhibitor CHIR99021 on Apoptosis of Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

Treatment GroupApoptotic Cells (Annexin V positive)Reference
DMSO (Control)33.6%[2]
CHIR9902122.1%[2]
CHIR99021 + Rapamycin15.9%[2]

Table 2: Effect of GSK-3α Knockout (Genetic Inhibition) on Apoptotic Markers in Mouse Hearts Post-Myocardial Infarction

GenotypeBax/Bcl-2 RatioTUNEL-positive CardiomyocytesReference
Wild-TypeHigherSignificantly Increased[3]
GSK-3α KnockoutSignificantly LowerSignificantly Less[3]

Table 3: Properties of Common GSK-3 Inhibitors

CompoundTarget(s)IC50Reference
CHIR99021GSK-3α/β10 nM / 6.7 nMCommercial Data
BIO (6-bromoindirubin-3'-oxime)GSK-3α/β5 nM[4]

Signaling Pathways and Experimental Workflows

GSK-3 Signaling in Cardiomyocyte Apoptosis

GSK3_Apoptosis_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Apoptotic Events Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt GSK3b_inactive Inactive GSK-3β (p-Ser9) Akt->GSK3b_inactive Phosphorylates (Ser9) Inhibits GSK3b_active Active GSK-3β Bax Bax (Pro-apoptotic) GSK3b_active->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) GSK3b_active->Bcl2 Inhibits CHIR99021 CHIR99021 / BIO CHIR99021->GSK3b_active Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow for Assessing Cardiomyocyte Apoptosis

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A Isolate Neonatal Rat Ventricular Myocytes (NRVMs) B Culture NRVMs for 48-72h A->B C Induce Apoptosis (e.g., H2O2, Staurosporine) B->C D Treat with GSK-3 Inhibitor (e.g., CHIR99021) B->D C->D Co-treatment or Pre-treatment E TUNEL Assay D->E F Caspase-3 Activity Assay D->F G Western Blot for Bax, Bcl-2, Cleaved Caspase-3 D->G H Quantify Apoptotic Nuclei E->H I Measure Caspase Activity F->I J Quantify Protein Expression G->J

Experimental Protocols

Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating cardiomyocytes from neonatal rats.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin in HBSS

  • Collagenase Type II solution (1 mg/mL in HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Percoll gradient solutions (optional, for higher purity)

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal rat pups in accordance with institutional guidelines.

  • Excise the hearts and place them in ice-cold HBSS.

  • Trim away atria and large vessels, leaving the ventricles. Mince the ventricular tissue into small pieces (1-2 mm³).

  • Transfer the minced tissue to a solution of 0.1% trypsin and incubate overnight at 4°C with gentle agitation.

  • The next day, warm the tissue to 37°C and perform a series of digestions with Collagenase Type II. For each round, add fresh collagenase solution, incubate for 2-3 minutes at 37°C with gentle shaking, and collect the supernatant containing dissociated cells.

  • Pool the cell suspensions and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS.

  • To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated T75 flask for 45-60 minutes. Fibroblasts will adhere more readily, leaving cardiomyocytes in the supernatant.

  • Collect the supernatant and count the cells. Plate the cardiomyocytes on laminin-coated dishes at a desired density (e.g., 1x10⁵ cells/cm²).

  • Culture the cells for 24-48 hours before beginning experiments. Reduce FBS to 2% after the first day to limit non-myocyte proliferation.

Induction of Apoptosis and Treatment with GSK-3 Inhibitor

Materials:

  • Cultured NRVMs

  • Apoptosis-inducing agent (e.g., Hydrogen Peroxide (H₂O₂), Staurosporine)

  • GSK-3 inhibitor stock solution (e.g., CHIR99021 in DMSO)

  • Culture medium

Procedure:

  • Prepare a working solution of the apoptosis-inducing agent. A common concentration for H₂O₂ is 100 µM.

  • Prepare working solutions of CHIR99021 at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • For a protection experiment, pre-treat the cardiomyocytes with the GSK-3 inhibitor for 1-2 hours.

  • Add the apoptosis-inducing agent to the culture medium.

  • Incubate for the desired time period (e.g., 6-24 hours).

  • Include appropriate controls: untreated cells, cells treated only with the apoptosis inducer, and cells treated only with the GSK-3 inhibitor.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Treated cardiomyocytes on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (commercially available kits)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells for 2 minutes on ice.

  • Wash twice with PBS.

  • Apply the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize using a fluorescence microscope. TUNEL-positive nuclei (e.g., green fluorescence) indicate apoptotic cells. Total nuclei are visualized with DAPI (blue fluorescence).

  • Quantify the percentage of TUNEL-positive cells from at least five random fields per condition.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cardiomyocytes

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Lyse the treated cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Add 50-100 µg of protein lysate to each well of a 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

  • The activity is proportional to the signal and can be normalized to the protein concentration.

Western Blot for Apoptotic Proteins

This technique allows for the quantification of pro- and anti-apoptotic proteins.

Materials:

  • Treated cardiomyocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH. The ratio of Bax to Bcl-2 is often calculated as an indicator of apoptotic propensity.

References

Determining the IC50 Value of GSK-114: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-114 is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a serine/threonine kinase primarily expressed in cardiac tissue.[1][2] While its role in cardiovascular physiology is the main area of investigation, the broader implications of TNNI3K inhibition in other cellular processes are of growing interest. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using a common cell-based assay, the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust method for assessing the dose-dependent effects of a compound on cell viability.

This compound exhibits high selectivity for TNNI3K with a biochemical IC50 value of 25 nM.[1][2] It displays a 40-fold greater selectivity for TNNI3K over B-Raf kinase (IC50 = 1000 nM).[1] Understanding the cellular potency of this compound is crucial for evaluating its therapeutic potential and elucidating its mechanism of action in various cell types, including cancer cell lines where kinase signaling pathways are often dysregulated.

Signaling Pathway

TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family.[3] Its activation can lead to a signaling cascade that includes the phosphorylation of p38 MAPK.[4] This phosphorylation event can, in turn, increase the production of mitochondrial reactive oxygen species (mROS), ultimately leading to cellular apoptosis.[4] The inhibition of TNNI3K by this compound is expected to block these downstream events.

TNNI3K_Signaling_Pathway cluster_cytoplasm TNNI3K TNNI3K p38 p38 MAPK TNNI3K->p38 Phosphorylates mROS Mitochondrial ROS p38->mROS Induces Apoptosis Apoptosis mROS->Apoptosis Triggers GSK114 This compound GSK114->TNNI3K Inhibits

Figure 1. Simplified TNNI3K signaling pathway and the point of inhibition by this compound.

Data Presentation: this compound IC50 Values

Cell LineCancer TypeIC50 (µM)Assay UsedIncubation Time (hours)Notes
e.g., SW480Colon CancerData not availableCellTiter-Glo®72
e.g., SW620Colon CancerData not availableCellTiter-Glo®72
e.g., MCF-7Breast CancerData not availableCellTiter-Glo®72
e.g., PC-3Prostate CancerData not availableCellTiter-Glo®72
e.g., HepG2Liver CancerData not availableCellTiter-Glo®72

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound using the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DMSO (for dissolving this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare this compound stock solution (in DMSO) B 2. Prepare serial dilutions of this compound (in culture medium) A->B D 4. Add this compound dilutions to cells B->D C 3. Seed cells in a 96-well plate C->D E 5. Incubate for desired time (e.g., 72 hours) D->E F 6. Equilibrate plate to room temperature E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Mix and incubate G->H I 9. Measure luminescence H->I J 10. Plot dose-response curve I->J K 11. Calculate IC50 value J->K

Figure 2. Experimental workflow for determining the IC50 value of this compound.

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement and wells with cells treated with vehicle (DMSO) as a negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be consistent and low (e.g., <0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software such as GraphPad Prism.

Conclusion

This document provides a comprehensive guide for determining the cellular IC50 value of this compound. The provided protocol for the CellTiter-Glo® assay is a reliable method for assessing the cytotoxic and anti-proliferative effects of this TNNI3K inhibitor. The generation of accurate and reproducible IC50 data is a critical step in the preclinical evaluation of this compound and will contribute to a better understanding of its potential as a therapeutic agent. Researchers are encouraged to use the provided templates to document and compare their findings across different cellular contexts.

References

Application Note: Determination of GSK-114 Dose-Response Curve in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GSK-114 is a potent and highly selective inhibitor of Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase.[1] TNNI3K is implicated in various cardiovascular pathologies, including cardiac hypertrophy, and its signaling is associated with the p38 MAPK pathway and phosphorylation of cardiac troponin I (cTnI).[2][3][4] Understanding the dose-dependent effects of this compound on cardiomyocyte signaling and viability is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for determining the dose-response curve of this compound in a human cardiomyocyte cell line, AC16, by assessing cell viability and the phosphorylation status of the downstream effector p38 MAPK.

Signaling Pathway

The following diagram illustrates the signaling pathway of TNNI3K and the inhibitory action of this compound. Under pathological stimuli, TNNI3K can phosphorylate and activate downstream targets, including p38 MAPK, leading to cellular responses such as hypertrophy and apoptosis. This compound selectively inhibits the kinase activity of TNNI3K, thereby blocking these downstream effects.

TNNI3K_Signaling_Pathway cluster_0 Cardiomyocyte Stimuli Pathological Stimuli (e.g., Ischemia, Stress) TNNI3K TNNI3K Stimuli->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates p_p38 p-p38 MAPK (Active) Response Cellular Response (Hypertrophy, Apoptosis) p_p38->Response Leads to GSK114 This compound GSK114->TNNI3K Inhibits

Caption: TNNI3K signaling pathway and this compound inhibition.

Experimental Workflow

The experimental workflow for determining the dose-response of this compound is outlined below. The process involves culturing AC16 human cardiomyocytes, treating them with a serial dilution of this compound, and subsequently performing a cell viability assay and western blot analysis for p-p38 MAPK.

Experimental_Workflow cluster_workflow Dose-Response Experimental Workflow A 1. Culture AC16 Human Cardiomyocytes B 2. Prepare Serial Dilutions of this compound C 3. Treat Cells with this compound (24 hours) B->C D 4a. Cell Viability Assay (e.g., MTT Assay) C->D E 4b. Cell Lysis and Protein Quantification C->E G 6. Data Analysis and Dose-Response Curve Generation D->G F 5. Western Blot for p-p38 and Total p38 E->F F->G

Caption: Experimental workflow for this compound dose-response analysis.

Materials and Reagents

Cell Culture
  • AC16 Human Cardiomyocyte Cell Line (e.g., Millipore, SCC109)[5][6]

  • DMEM/F12 medium supplemented with 12.5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

This compound Preparation
  • This compound powder (e.g., MedChemExpress, HY-18968)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Cell Viability Assay (MTT Assay)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Western Blotting
  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

    • Rabbit anti-p38 MAPK antibody

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Experimental Protocols

Cell Culture of AC16 Cells
  • Thaw and culture AC16 cells in DMEM/F12 medium supplemented with 12.5% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plate for viability assay, 6-well plate for western blotting) and allow them to adhere and reach 60-70% confluency.

Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to obtain the desired final concentrations for treatment (e.g., 0, 1, 10, 25, 50, 100, 250, 500, 1000 nM). The final DMSO concentration in all treatments, including the vehicle control, should be less than 0.1%.

This compound Treatment
  • Remove the culture medium from the AC16 cells.

  • Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

Cell Viability (MTT) Assay
  • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis:

    • After treatment, wash the cells in 6-well plates twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Data Presentation

Table 1: Dose-Response of this compound on AC16 Cell Viability
This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)100
1
10
25
50
100
250
500
1000
Table 2: Densitometric Analysis of p-p38 MAPK Inhibition by this compound
This compound Concentration (nM)p-p38 Band IntensityTotal p38 Band IntensityRatio (p-p38 / Total p38)% Inhibition of p-p38
0 (Vehicle)0
1
10
25
50
100
250
500
1000

Conclusion

This application note provides a comprehensive set of protocols to determine the dose-response of the TNNI3K inhibitor, this compound, in a cellular context. By following these detailed methodologies for cell culture, treatment, and analysis, researchers can accurately quantify the effects of this compound on cardiomyocyte viability and the inhibition of the TNNI3K-p38 MAPK signaling axis. The resulting data will be crucial for establishing the IC50 of this compound in a cellular model and for guiding further preclinical development.

References

Application Notes and Protocols for GSK-114 in Cardiac Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-114 is a potent and highly selective, orally bioavailable inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[1][2] TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and is almost exclusively expressed in cardiac tissue.[3][4] Emerging research has implicated TNNI3K in various cardiac pathologies, including cardiac hypertrophy, ischemia/reperfusion injury, and, notably, in the regulation of cardiac conduction and arrhythmogenesis.[3][4][5][6] Genetic studies in both humans and animal models have linked TNNI3K variants and expression levels to supraventricular arrhythmias and conduction diseases, highlighting its potential as a novel therapeutic target in cardiac electrophysiology.[3]

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound as a pharmacological tool to investigate cardiac electrophysiology. The protocols outlined are based on the known signaling pathways of TNNI3K and established electrophysiological techniques.

Mechanism of Action and Rationale for Use

This compound exerts its effects by inhibiting the kinase activity of TNNI3K. While the direct downstream phosphorylation targets of TNNI3K are still being fully elucidated, recent evidence points to the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway as a key mediator of its effects on cardiac electrophysiology.

Proposed Signaling Pathway:

TNNI3K activation is thought to influence intracellular calcium homeostasis, which in turn activates the Ca2+/calmodulin-dependent phosphatase, Calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent regulation of gene transcription for various ion channels.[7][8][9][10] Key ion channels known to be regulated by the Calcineurin-NFAT pathway include those responsible for the transient outward potassium current (Ito) and the L-type calcium current (ICa,L).[7][9] By inhibiting TNNI3K, this compound is hypothesized to modulate this pathway, thereby altering the expression and/or function of these critical ion channels and modifying the cardiac action potential.

TNNI3K_Signaling_Pathway cluster_membrane Cardiomyocyte GSK114 This compound TNNI3K TNNI3K GSK114->TNNI3K Inhibition Ca_handling Intracellular Ca2+ Homeostasis TNNI3K->Ca_handling Modulation Calcineurin Calcineurin Ca_handling->Calcineurin Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Nucleus) NFAT_P->NFAT Nuclear Translocation Gene_Transcription Gene Transcription NFAT->Gene_Transcription Activation Ion_Channels Ion Channel (Ito, ICa,L) AP Action Potential Modulation Ion_Channels->AP Leads to Gene_Transcription->Ion_Channels Altered Expression Patch_Clamp_Workflow Start Isolate Cardiomyocytes Setup Prepare Patch-Clamp Rig and Solutions Start->Setup Patch Establish Whole-Cell Configuration Setup->Patch Baseline Record Baseline (Control) Currents/APs Patch->Baseline Apply_GSK114 Perfuse with This compound Baseline->Apply_GSK114 Record_Effect Record Post-GSK-114 Currents/APs Apply_GSK114->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record Washout Response Washout->Record_Washout Analyze Data Analysis Record_Washout->Analyze

References

Troubleshooting & Optimization

GSK-114 off-target effects in kinase profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of GSK-114, a selective inhibitor of Troponin I-interacting kinase (TNNI3K). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective, orally active inhibitor of Troponin I-interacting kinase (TNNI3K), with an IC50 of 25 nM. TNNI3K is a cardiac-specific serine/threonine kinase involved in cardiovascular signaling pathways.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for TNNI3K, at higher concentrations, it can exhibit off-target activity. At a concentration of 1 µM, this compound has shown affinity for several other kinases, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[1] It displays a 40-fold selectivity for TNNI3K over B-Raf kinase.[1]

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still inhibits TNNI3K in your experimental system. Performing a dose-response curve is crucial to determine the optimal concentration. Additionally, consider using orthogonal methods, such as RNAi or CRISPR-Cas9, to validate that the observed phenotype is a direct result of TNNI3K inhibition.

Q4: What are the potential consequences of this compound off-target effects?

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against its primary target and key off-target kinases.

Table 1: this compound Potency Against Primary Target

KinaseIC50 (nM)
TNNI3K25

Table 2: Known Off-Target Kinase Affinities of this compound

Off-Target KinaseThis compound Concentration with Observed AffinityIC50 (µM)
B-Raf1 µM1
ACK11 µMNot Reported
GAK1 µMNot Reported
MEK51 µMNot Reported
PDGFRB1 µMNot Reported
STK361 µMNot Reported
ZAK1 µMNot Reported

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of this compound against a kinase of interest.

Materials:

  • Purified recombinant kinase (e.g., TNNI3K, B-Raf)

  • Kinase-specific substrate peptide

  • This compound (in DMSO)

  • ATP (Radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well or 384-well plates

  • Detection reagents (e.g., Phosphor screen for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup:

    • Add kinase reaction buffer to each well of the plate.

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the purified kinase to all wells except for the negative control wells.

    • Add the kinase-specific substrate to all wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or spotting onto a phosphocellulose membrane for radiometric assays).

  • Detection:

    • Radiometric: Wash the membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

    • Non-Radiometric (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue 1: Unexpected or contradictory cellular phenotype observed with this compound treatment.

  • Possible Cause: Off-target effects of this compound may be influencing other signaling pathways.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a thorough dose-response experiment to ensure you are using the lowest effective concentration that inhibits TNNI3K.

    • Use a Structurally Different Inhibitor: If possible, use another selective TNNI3K inhibitor with a different chemical scaffold to see if the phenotype is replicated.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to specifically deplete TNNI3K and compare the phenotype to that observed with this compound treatment.

    • Off-Target Pathway Analysis: Perform western blotting or other pathway analysis techniques to investigate the activation state of known off-target kinase pathways (e.g., MAPK/ERK pathway for B-Raf, MEK5; PI3K/AKT pathway for ACK1, PDGFRB).

Issue 2: High background or low signal-to-noise ratio in the in vitro kinase assay.

  • Possible Cause: Suboptimal assay conditions or reagent quality.

  • Troubleshooting Steps:

    • Optimize ATP Concentration: Ensure the ATP concentration is appropriate for the kinase being tested (typically at or near the Km).

    • Check Enzyme Activity: Verify the activity of your recombinant kinase. Enzyme activity can decrease with improper storage or handling.

    • Substrate Quality: Ensure the purity and integrity of the substrate peptide.

    • Optimize Incubation Time: The reaction should be stopped within the linear range. Perform a time-course experiment to determine the optimal incubation period.

    • Buffer Components: Ensure the kinase reaction buffer has the optimal pH and ionic strength for the specific kinase.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of TNNI3K and its known off-target kinases.

TNNI3K_Signaling_Pathway Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38_MAPK TNNI3K->p38_MAPK cTnI cTnI TNNI3K->cTnI Cardiac Hypertrophy Cardiac Hypertrophy TNNI3K->Cardiac Hypertrophy Apoptosis Apoptosis p38_MAPK->Apoptosis Altered Myofilament Ca2+ Sensitivity Altered Myofilament Ca2+ Sensitivity cTnI->Altered Myofilament Ca2+ Sensitivity

TNNI3K Signaling Pathway

Off_Target_Signaling_Pathways cluster_BRaf B-Raf/MAPK Pathway cluster_ACK1 ACK1/AKT Pathway cluster_MEK5 MEK5/ERK5 Pathway cluster_PDGFRB PDGFRB Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras BRaf BRaf Ras->BRaf MEK1_2 MEK1_2 BRaf->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation, Survival Proliferation, Survival ERK1_2->Proliferation, Survival RTKs RTKs (e.g., EGFR) ACK1 ACK1 RTKs->ACK1 AKT AKT ACK1->AKT Cell Survival, Proliferation Cell Survival, Proliferation AKT->Cell Survival, Proliferation Stress, Mitogens Stress, Mitogens MEKK2_3 MEKK2_3 Stress, Mitogens->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Gene Expression, Survival Gene Expression, Survival ERK5->Gene Expression, Survival PDGF PDGF PDGFRB PDGFRB PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K Cell Growth, Migration Cell Growth, Migration PI3K->Cell Growth, Migration

Overview of Key Off-Target Signaling Pathways
Experimental and Logical Workflows

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow start Start: Have a Kinase Inhibitor (this compound) single_dose Single-Dose Screening (e.g., 1 µM) against a Broad Kinase Panel start->single_dose identify_hits Identify Off-Target Hits (% Inhibition > Threshold) single_dose->identify_hits ic50_determination IC50 Determination for Primary Target and Hits identify_hits->ic50_determination selectivity_profile Generate Selectivity Profile (Compare On- vs. Off-Target IC50s) ic50_determination->selectivity_profile cellular_validation Cellular Assays to Validate On- and Off-Target Effects selectivity_profile->cellular_validation end End: Characterized Inhibitor cellular_validation->end

Workflow for Kinase Inhibitor Selectivity Profiling

Troubleshooting Logic for Unexpected Results

References

Troubleshooting GSK-114 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the small molecule inhibitor, GSK-114.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known solubility properties?

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause and what can I do?

This is a common issue known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, ideally less than 0.5%, to avoid solvent-induced artifacts.[6]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small precipitates that may have formed upon dilution.[6]

  • pH Adjustment: The solubility of quinazoline (B50416) derivatives can be pH-dependent.[7] If your experimental system allows, you can test a range of pH values for your buffer to see if it improves this compound solubility. For ionizable compounds, solubility can be significantly influenced by pH.[6]

Q3: Are there any recommended alternative solvents or formulations for in vitro and in vivo studies?

For in vitro assays, while DMSO is the most common solvent for stock solutions, other organic solvents like N,N-dimethylformamide (DMF) have also been effective for other quinazoline derivatives.[4][8]

For in vivo studies, a common formulation for poorly soluble compounds is a co-solvent system. A suggested starting formulation could be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[9] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Table 1: Summary of this compound Properties
PropertyValueSource(s)
Molecular FormulaC19H23N5O4S[3]
Molecular Weight417.48 g/mol [3]
TargetTNNI3K[1]
IC5025 nM[1][2]
Solubility in DMSO5.95 mg/mL (14.25 mM)
AppearanceWhite to beige powder
Storage-20°C[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Mass = 10 mmol/L * 0.001 L/mL * Volume (mL) * 417.48 g/mol ).

    • Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Aqueous Solubility

  • Materials:

    • This compound DMSO stock solution (10 mM)

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Co-solvents (e.g., PEG300, ethanol)

    • Surfactants (e.g., Tween-80)

  • Procedure (Co-solvent/Surfactant Approach):

    • Prepare the aqueous buffer.

    • If using a surfactant, add it to the aqueous buffer at a low concentration (e.g., 0.01-0.1%).

    • If using a co-solvent, it can be added to the buffer, but more commonly, the DMSO stock is diluted into the co-solvent before final dilution in the aqueous buffer.

    • To prepare a 10 µM working solution, for example, you can perform a serial dilution. First, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, dilute this 1:100 into your final aqueous buffer.

    • Vortex gently after each dilution step.

    • Visually inspect the final solution for any signs of precipitation.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

start Start: this compound Solubility Issue check_stock Verify Stock Solution (10 mM in anhydrous DMSO) start->check_stock precip_on_dilution Precipitation upon dilution in aqueous buffer? check_stock->precip_on_dilution lower_conc Lower Final Concentration precip_on_dilution->lower_conc Yes success Solubility Issue Resolved precip_on_dilution->success No sonicate Gentle Warming (37°C) & Sonication lower_conc->sonicate ph_adjust Adjust Buffer pH (if experiment allows) cosolvent Use Co-solvents (e.g., PEG300, Ethanol) ph_adjust->cosolvent surfactant Add Surfactant (e.g., Tween-80) cosolvent->surfactant fail Issue Persists: Consider alternative formulation or compound analog cosolvent->fail surfactant->success sonicate->ph_adjust

A step-by-step workflow for troubleshooting this compound solubility issues.

TNNI3K Signaling Pathway and Point of this compound Inhibition

cluster_upstream Upstream Signals cluster_pathway TNNI3K Signaling cluster_downstream Downstream Effects Cardiac_Stress Cardiac Stress (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K Cardiac_Stress->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Activates Calcineurin Calcineurin TNNI3K->Calcineurin Regulates Ca2+ cTnI Cardiac Troponin I (cTnI) TNNI3K->cTnI Interacts with/ Phosphorylates Cardiomyocyte_Death Cardiomyocyte Death p38_MAPK->Cardiomyocyte_Death NFATc1 NFATc1 Calcineurin->NFATc1 Cardiac_Hypertrophy Cardiac Hypertrophy NFATc1->Cardiac_Hypertrophy Altered_Conduction Altered Cardiac Conduction NFATc1->Altered_Conduction PRDX3 Peroxiredoxin 3 (PRDX3) PRDX3->TNNI3K Inhibits GSK114 This compound GSK114->TNNI3K

A diagram of the TNNI3K signaling pathway and the inhibitory action of this compound.

References

Optimizing GSK-114 Dosage for Oral Gavage in Rats: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the oral gavage dosage of GSK-114 in rats. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral gavage in rats a relevant administration route?

This compound is a potent and selective inhibitor of TNNI3K (Troponin I-Interacting Kinase).[1] It has demonstrated adequate oral exposure, making it suitable for in vivo studies in animal models like rats to investigate its therapeutic potential.[1][2] Oral gavage is a standard and precise method for administering exact doses of a compound directly into the stomach of rodents, ensuring consistent and reproducible results in preclinical studies.[3][4]

Q2: What is a recommended starting dosage for this compound in rats?

Specific preclinical dosage information for this compound is not publicly available. As with many kinase inhibitors, the optimal dose is often determined by a balance between efficacy and toxicity.[5] It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose for your specific experimental model.

A suggested approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts while monitoring for signs of toxicity. The selection of initial doses can also be informed by the compound's in vitro potency (IC50) and the desired in vivo target engagement. For some kinase inhibitors, oral doses in rats can range from 2.5 to 20 mg/kg/day or even higher, depending on the specific compound and its pharmacokinetic properties.[6]

Q3: How should I prepare a formulation of this compound for oral gavage?

This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required to ensure a uniform and stable formulation for accurate dosing. Common strategies for formulating poorly soluble compounds for oral gavage in rats include:

  • Aqueous Suspensions: This is a frequently used method where the compound is suspended in an aqueous vehicle containing a suspending agent and a surfactant.

    • Suspending agent: 0.5% w/v Sodium Carboxymethylcellulose (CMC)

    • Surfactant: 0.1% - 0.4% w/v Polysorbate 80 (Tween® 80)

    • Vehicle: Sterile water or saline

  • Lipid-Based Formulations: For some kinase inhibitors, lipid-based formulations can enhance oral absorption.[7] These can include solutions or self-emulsifying drug delivery systems (SEDDS).

It is crucial to assess the stability and homogeneity of the prepared formulation before administration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Administering the Formulation (Clogging of Gavage Needle) - Formulation is not homogenous (compound has settled).- Particle size of the compound is too large.- Viscosity of the formulation is too high.- Ensure continuous mixing (e.g., using a magnetic stirrer) during dosing.- If possible, reduce the particle size of the compound through micronization.- Adjust the concentration of the suspending agent to lower viscosity.
Animal Distress or Injury During Gavage - Improper restraint technique.- Incorrect gavage needle size or insertion depth.- Aspiration of the compound into the lungs.- Ensure proper training in animal handling and gavage techniques.[8][9][10] Use a firm but gentle restraint to keep the animal still.[8]- Select a gavage needle of appropriate length (measure from the corner of the mouth to the last rib) and gauge for the size of the rat.[3][11]- If the animal struggles or shows signs of respiratory distress (e.g., coughing, cyanosis), immediately stop the procedure.[10][11]
Regurgitation or Reflux of the Dosed Compound - Dosing volume is too large.- Rapid administration of the dose.- The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[3][4] It is advisable to use the lowest effective volume.- Administer the formulation slowly and steadily to allow the animal to swallow.[10][11]
Inconsistent Experimental Results - Inaccurate dosing due to non-homogenous formulation.- Stress induced by the gavage procedure affecting physiological parameters.- Validate the homogeneity and stability of your formulation. Ensure consistent preparation methods.- Handle animals gently and acclimate them to the procedure to minimize stress.[8] Consider alternative, less stressful oral dosing methods if the experimental endpoint is sensitive to stress.[12]

Experimental Protocols

Protocol 1: Preparation of this compound as an Aqueous Suspension
  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of Sodium Carboxymethylcellulose (CMC) in sterile water. Heat and stir until fully dissolved, then cool to room temperature.

    • Add Polysorbate 80 (Tween® 80) to the CMC solution to a final concentration of 0.4% (w/v) and mix thoroughly.[7]

  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Gradually add the vehicle to the this compound powder while triturating in a mortar and pestle to form a smooth paste.

    • Slowly add the remaining vehicle while mixing continuously to achieve the desired final concentration.

    • Continuously stir the suspension using a magnetic stirrer during dose administration to maintain homogeneity.

Protocol 2: Oral Gavage Procedure in Rats
  • Animal Preparation:

    • Weigh the rat to accurately calculate the dosing volume.[3]

  • Gavage Needle Selection and Measurement:

    • Select a flexible, ball-tipped gavage needle appropriate for the rat's size (typically 16-18 gauge for adult rats).[3]

    • Measure the correct insertion length by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[3][11]

  • Restraint and Administration:

    • Firmly and gently restrain the rat, holding the head and neck to ensure a straight line from the mouth to the stomach.[8][10]

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it smoothly along the roof of the mouth and down the esophagus to the pre-measured mark. The animal should swallow as the tube passes. Do not force the needle. [3][10][11]

    • Once the needle is correctly positioned, administer the dose slowly and steadily.[10][11]

    • Withdraw the needle gently in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.[10][11]

Data Presentation

Table 1: Recommended Gavage Needle Sizes for Rats

Rat Weight (g)Recommended Gauge
< 10018-20 G
100 - 25016-18 G
> 25016 G

Source: Adapted from general guidelines for oral gavage in rodents.[3]

Table 2: Maximum Recommended Oral Gavage Volumes for Rats

Dosing VolumeRecommendation
Maximum Volume 10-20 mL/kg of body weight[3][4]
Recommended Practice Use the lowest possible volume to achieve the desired dose, ideally 5-10 mL/kg, to minimize the risk of reflux and aspiration.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_dosing Dosing Procedure cluster_monitoring Post-Dosing a Weigh this compound c Triturate this compound with Vehicle a->c b Prepare Vehicle (e.g., 0.5% CMC, 0.4% Tween 80) b->c d Achieve Final Concentration c->d e Weigh Rat & Calculate Dose Volume d->e f Select & Measure Gavage Needle e->f g Restrain Animal f->g h Administer Dose via Oral Gavage g->h i Monitor for Adverse Effects h->i j Conduct Experimental Readouts i->j

Caption: Experimental workflow for this compound oral gavage in rats.

Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Issue Encountered During Oral Gavage clogging Needle Clogging? start->clogging distress Animal Distress? start->distress regurgitation Regurgitation? start->regurgitation solution_clogging Check Formulation Homogeneity & Particle Size clogging->solution_clogging Yes solution_distress Review Restraint Technique & Needle Size distress->solution_distress Yes solution_regurgitation Reduce Dosing Volume & Administration Speed regurgitation->solution_regurgitation Yes

Caption: Troubleshooting decision tree for oral gavage.

References

Navigating GSK-114 In Vitro: A Technical Guide to Minimizing Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the potent and selective TNNI3K inhibitor, GSK-114, in vitro, unexpected cytotoxicity can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of this compound, ensuring the integrity and success of your experiments. Our guidance is grounded in the known mechanisms of TNNI3K signaling and general best practices for working with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and why might it cause cytotoxicity?

A1: this compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K). TNNI3K is understood to play a cardioprotective role by suppressing the p38/JNK-mediated apoptosis pathway and reducing oxidative stress. Therefore, inhibition of TNNI3K by this compound can lead to the induction of apoptosis (programmed cell death) and an increase in reactive oxygen species (ROS), which are likely the primary drivers of its in vitro cytotoxicity.

Q2: What are the initial steps to take when observing high cytotoxicity with this compound?

A2: When encountering unexpected levels of cell death, it is crucial to systematically evaluate your experimental parameters. The initial troubleshooting should focus on three key areas:

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Exposure Duration: Reduce the incubation time of the cells with this compound to the minimum required to achieve the desired biological effect.

  • Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is at a non-toxic level for your cells (generally below 0.1-0.5%).

Q3: Are there any recommended agents that can be co-administered with this compound to reduce its cytotoxicity?

A3: Based on the likely mechanism of this compound-induced cytotoxicity, the use of antioxidants or p38 MAPK inhibitors may be beneficial. Antioxidants can help to mitigate the increased reactive oxygen species (ROS) production, while p38 MAPK inhibitors can block the downstream apoptotic signaling triggered by TNNI3K inhibition. It is essential to empirically test the efficacy and optimal concentration of any cytoprotective agent in your specific experimental setup.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound cytotoxicity.

Problem Potential Cause Recommended Solution
High levels of cell death observed shortly after this compound treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations, from nanomolar to low micromolar.
Prolonged exposure to the inhibitor.Conduct a time-course experiment to identify the minimum exposure time required for the desired effect.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle-only control.
Inconsistent cytotoxicity results between experiments. Variability in cell health or density.Standardize cell passage number and seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inaccurate compound concentration.Prepare fresh stock solutions of this compound regularly and store them appropriately in small aliquots to avoid freeze-thaw cycles.
Desired biological effect is only seen at cytotoxic concentrations. On-target cytotoxicity.Consider using a cytoprotective co-treatment, such as an antioxidant (e.g., N-acetylcysteine) or a p38 MAPK inhibitor (e.g., SB203580), to mitigate the apoptotic signaling.
Off-target effects of this compound.While this compound is reported to be selective, high concentrations may lead to off-target kinase inhibition. If possible, confirm the phenotype with a structurally different TNNI3K inhibitor.

Experimental Protocols

Here are detailed protocols for key experiments to assess and manage this compound cytotoxicity.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and no-treatment controls.

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include vehicle and untreated controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Key Pathways and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the key signaling pathway and experimental workflows.

TNNI3K_Signaling_Pathway cluster_upstream Upstream Signals cluster_TNNI3K TNNI3K Activity cluster_downstream Downstream Effects Stress_Signals Cellular Stress (e.g., Ischemia) TNNI3K TNNI3K Stress_Signals->TNNI3K Activates p38_JNK p38/JNK MAPK Activation TNNI3K->p38_JNK Suppresses ROS Increased ROS Production TNNI3K->ROS Reduces Apoptosis Apoptosis p38_JNK->Apoptosis Induces ROS->Apoptosis Induces GSK114 This compound GSK114->TNNI3K Inhibits

Caption: TNNI3K signaling pathway and the inhibitory effect of this compound.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response No Check_Time Is Exposure Time Minimized? Check_Concentration->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Solvent Is Solvent Concentration <0.5%? Check_Time->Check_Solvent Yes Time_Course->Check_Solvent Adjust_Solvent Reduce Solvent Concentration Check_Solvent->Adjust_Solvent No Consider_Mechanism Cytotoxicity Persists at Effective Dose Check_Solvent->Consider_Mechanism Yes Adjust_Solvent->Consider_Mechanism Co_treatment Consider Co-treatment: - Antioxidant - p38 MAPK Inhibitor Consider_Mechanism->Co_treatment End Cytotoxicity Minimized Co_treatment->End

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

GSK-114 stability in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK-114, a selective inhibitor of TNNI3 Interacting Kinase (TNNI3K). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures, with a focus on the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 5.5 mg/mL (13.17 mM).[1] For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q3: How do I prepare working solutions of this compound in aqueous buffers for my experiments?

A3: To prepare a working solution, the DMSO stock solution should be serially diluted to an intermediate concentration in DMSO before final dilution into your aqueous experimental medium (e.g., PBS, cell culture media).[1] It is recommended to pre-warm both the intermediate DMSO solution and the aqueous medium to 37°C before the final dilution to minimize precipitation.[1] If precipitation occurs, sonication may be used to aid dissolution.[1]

Q4: What is the known stability of this compound in aqueous solutions like PBS or cell culture media?

A4: Currently, there is a lack of specific, publicly available data on the quantitative stability of this compound in various aqueous solutions, including its half-life and degradation kinetics under different pH and temperature conditions. As this compound contains quinazoline (B50416) and benzenesulfonamide (B165840) moieties, its stability may be influenced by pH. Quinazoline rings can be stable in cold, dilute acidic and alkaline solutions but may be susceptible to hydrolysis upon heating.[4][5] Benzenesulfonamides are generally stable in neutral and mildly acidic or alkaline environments at room temperature but can undergo cleavage of the S-N bond under harsh acidic or basic conditions, especially at elevated temperatures.[6][7] Given the lack of specific data, it is highly recommended to perform a stability assessment of this compound in your specific experimental buffer and conditions.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of TNNI3 Interacting Kinase (TNNI3K), a cardiac-specific kinase.[1][2][3][8] TNNI3K is involved in cardiac signaling pathways, and its inhibition is being explored for potential therapeutic benefits in cardiac diseases.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer The solubility limit of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Pre-warm the aqueous buffer and the intermediate DMSO stock to 37°C before dilution.[1]- Use sonication to aid dissolution after dilution.[1]
Inconsistent or lower than expected potency in cell-based assays Degradation of this compound in the cell culture medium during the incubation period.- Prepare fresh working solutions of this compound for each experiment.- Minimize the incubation time if possible.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at the experimental temperature (e.g., 37°C). Analyze the concentration of this compound at different time points using a validated analytical method like HPLC.
Variability in experimental results between different batches of this compound Differences in the purity or formulation of the compound.- Ensure you are using this compound from a reputable supplier with a certificate of analysis.- If possible, test new batches against a previously validated batch to ensure consistency.
Unexpected off-target effects At higher concentrations, this compound may inhibit other kinases.- Use the lowest effective concentration of this compound as determined by dose-response experiments.- Be aware of the known off-target profile. At 1 µM, this compound has shown affinity for kinases such as ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK.[2]

Quantitative Data Summary

Table 1: Template for this compound Stability Data in Aqueous Solutions

Parameter Condition 1 (e.g., PBS, pH 7.4, 25°C) Condition 2 (e.g., DMEM, 37°C) Condition 3 (e.g., PBS, pH 5.0, 25°C)
Half-life (t½) User-determined valueUser-determined valueUser-determined value
Degradation Rate Constant (k) User-determined valueUser-determined valueUser-determined value
Primary Degradation Products User-determined identityUser-determined identityUser-determined identity

Experimental Protocols

Protocol for Determining the Stability of this compound in Aqueous Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous solution.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solution: Dilute the this compound stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile or by freezing at -80°C. This will serve as your T=0 reference sample.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and process them in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from potential degradation products. This may involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and the detection wavelength.

    • Analyze all samples (T=0 and subsequent time points) by HPLC.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percentage of this compound remaining versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

TNNI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cardiomyocyte Cardiac_Stress Cardiac Stress (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K Cardiac_Stress->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates NFATc1 NFATc1 TNNI3K->NFATc1 Potential Regulation Mitochondrion Mitochondrion p38->Mitochondrion Hypertrophy Cardiac Hypertrophy NFATc1->Hypertrophy ROS ROS Mitochondrion->ROS Generates Apoptosis Apoptosis ROS->Apoptosis GSK114 This compound GSK114->TNNI3K Inhibits

Caption: TNNI3K signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare 10 mM this compound stock in DMSO B Dilute stock to final concentration in aqueous buffer A->B C Take T=0 sample B->C D Incubate at desired temperature B->D F Analyze all samples by validated HPLC method C->F E Withdraw samples at various time points D->E E->F G Determine this compound peak area F->G H Calculate % remaining vs. T=0 G->H I Plot ln(% remaining) vs. time H->I J Determine degradation rate constant (k) and half-life (t½) I->J

Caption: Experimental workflow for determining this compound stability.

References

Technical Support Center: GSK-114 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNNI3K inhibitor, GSK-114, in vivo. The following information is intended to help overcome potential challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective inhibitor of the cardiac-specific kinase TNNI3K[1]. Like many small molecule kinase inhibitors, this compound may exhibit poor aqueous solubility, which can limit its oral absorption and lead to low or variable bioavailability in vivo[2]. While it has been reported to have adequate oral exposure for in vivo studies, optimizing its delivery is crucial for obtaining reliable and reproducible experimental results[1].

Q2: I am observing high variability in plasma concentrations of this compound between my study animals. What could be the cause?

A2: High inter-individual variability in plasma exposure is a common issue for orally administered compounds with low solubility. Several factors could contribute to this:

  • Food Effect: The amount and type of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs. Concomitant intake of a high-fat meal can either increase or decrease the bioavailability of different kinase inhibitors[3].

  • Formulation Inconsistency: If the compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose.

  • Gastrointestinal (GI) Tract Variability: Differences in gastric pH, GI motility, and intestinal transit time among animals can impact the dissolution and absorption of the drug.

  • Metabolism: Genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450s) can lead to differences in first-pass metabolism[3].

Q3: My in vitro experiments with this compound show high potency, but I am not seeing the expected efficacy in my animal model. Could this be related to bioavailability?

A3: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. If the compound is not absorbed sufficiently to reach its target tissue at therapeutic concentrations, it will not exert its biological effect. It is recommended to perform pharmacokinetic studies to correlate plasma and tissue exposure with the observed efficacy.

Q4: What are some initial steps I can take to improve the oral absorption of this compound?

A4: For preclinical in vivo studies, several formulation strategies can be employed to enhance the absorption of poorly soluble compounds like this compound:

  • Vehicle Selection: Using a vehicle in which this compound has higher solubility can improve its dissolution in the GI tract. Common vehicles for poorly soluble drugs include aqueous solutions of cyclodextrins, lipid-based formulations (e.g., oils, self-emulsifying drug delivery systems), or co-solvent systems.

  • Particle Size Reduction: Micronization or nanosizing of the drug powder increases the surface area for dissolution, which can enhance the rate and extent of absorption.

  • Use of Solubilizing Excipients: Incorporating surfactants, such as Tween® 80 or Cremophor® EL, can improve the wetting and solubilization of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution.1. Optimize the formulation vehicle: Test a panel of pharmaceutically acceptable vehicles to identify one that maximizes the solubility of this compound. Consider lipid-based formulations or cyclodextrin (B1172386) complexes. 2. Reduce particle size: If using a suspension, ensure the particle size is minimized through techniques like micronization. 3. Increase the dose: While not always ideal, a higher dose may compensate for low bioavailability to achieve therapeutic exposure. This should be done with caution, considering potential toxicity.
High variability in pharmacokinetic (PK) data. Inconsistent formulation, food effects, or physiological differences between animals.1. Ensure formulation homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Prepare fresh formulations for each experiment. 2. Standardize feeding conditions: Fast animals overnight before dosing or provide a standardized meal at a specific time relative to dosing to minimize food-related variability. 3. Increase sample size: A larger number of animals per group can help to account for inter-individual physiological differences.
Precipitation of this compound in the formulation upon standing. The compound is supersaturated in the chosen vehicle.1. Use a co-solvent system: A mixture of solvents may improve and stabilize the solubility. 2. Incorporate precipitation inhibitors: Certain polymers can help maintain a supersaturated state in vivo. 3. Prepare the formulation immediately before use.
Signs of GI toxicity in dosed animals. High local concentration of the poorly soluble drug irritating the GI mucosa.1. Use a more dilute formulation: Increasing the dosing volume (within acceptable limits for the animal species) can reduce the local drug concentration. 2. Switch to a solubilizing formulation: A formulation that enhances solubility will reduce the concentration of solid drug particles in the GI tract.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS), a type of lipid-based formulation often effective for poorly soluble compounds.

Materials:

  • This compound powder

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Propylene (B89431) glycol

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Vehicle Preparation: In a glass vial, combine Labrasol®, Cremophor® EL, and propylene glycol in a 40:40:20 ratio by weight.

  • Mixing: Gently heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. Mix until a clear, uniform solution is obtained.

  • Drug Incorporation: Weigh the required amount of this compound and add it to the vehicle.

  • Solubilization: Vortex the mixture for 5-10 minutes. If necessary, gently warm the vial to aid dissolution. Continue mixing until the this compound is completely dissolved.

  • Final Preparation: Allow the formulation to cool to room temperature. Visually inspect for any signs of precipitation. The final formulation should be a clear, yellowish, viscous liquid.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose volume.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for assessing the oral bioavailability of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimation: Acclimate the mice to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the mice for 4-6 hours before dosing (water ad libitum).

  • Dosing: Administer the this compound formulation via oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes. Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Plasma Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a Kinase Inhibitor in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
Aqueous Suspension (0.5% HPMC) 50 ± 154.0450 ± 120
Lipid-Based Formulation (SEDDS) 250 ± 501.52200 ± 450
Cyclodextrin Solution (20% HP-β-CD) 180 ± 402.01500 ± 300
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal In Vivo Study cluster_analysis Analysis prep_start Weigh this compound & Excipients prep_mix Mix & Solubilize prep_start->prep_mix prep_end Homogeneous Formulation prep_mix->prep_end animal_dose Oral Gavage prep_end->animal_dose animal_sample Blood Sampling animal_dose->animal_sample animal_plasma Plasma Separation animal_sample->animal_plasma analysis_lcms LC-MS/MS Analysis animal_plasma->analysis_lcms analysis_pk PK Parameter Calculation analysis_lcms->analysis_pk signaling_pathway GSK114 This compound TNNI3K TNNI3K GSK114->TNNI3K Inhibition Downstream Downstream Effectors (e.g., p38 MAPK) TNNI3K->Downstream Activation BioResponse Biological Response (e.g., Cardioprotection) Downstream->BioResponse

References

Identifying potential resistance mechanisms to GSK-114

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of publicly available information regarding the TNNI3K inhibitor GSK-114 and general principles of kinase inhibitor resistance. The potential resistance mechanisms described herein are hypothetical and based on established principles of drug resistance in the context of kinase inhibitors. There is currently no specific published data on resistance mechanisms to this compound. This guide is intended for research purposes only.

Troubleshooting Guide: Investigating Potential Resistance to this compound

This guide is designed to assist researchers who may be encountering unexpected results or a lack of efficacy with this compound in their experiments, potentially indicating the development of resistance.

Question/Issue Potential Cause Suggested Troubleshooting Steps
My cells, which were initially sensitive to this compound, are now showing reduced responsiveness or are proliferating at higher concentrations of the drug. Development of acquired resistance. This could be due to on-target mutations in TNNI3K or activation of bypass signaling pathways.1. Confirm this compound Integrity: Test the activity of your this compound stock on a fresh, sensitive cell line to rule out compound degradation. 2. Sequence the TNNI3K Gene: Isolate genomic DNA or cDNA from your resistant cell population and sequence the TNNI3K gene to identify potential mutations in the kinase domain. 3. Perform a Dose-Response Curve: Generate a new IC50 curve for your resistant cells and compare it to the parental, sensitive cells to quantify the degree of resistance. 4. Analyze Downstream Signaling: Use western blotting to assess the phosphorylation status of downstream effectors of TNNI3K, such as p38 MAPK, in the presence and absence of this compound in both sensitive and resistant cells.
This compound is not showing the expected inhibitory effect on the TNNI3K pathway, even at high concentrations. Intrinsic resistance or experimental setup issues. The cell model may have pre-existing alterations that confer resistance.1. Verify TNNI3K Expression: Confirm that your cell model expresses TNNI3K at the protein level using western blot or other proteomic methods. 2. Assess Basal Pathway Activity: Measure the basal level of TNNI3K pathway activation (e.g., p-p38) to ensure the pathway is active in your model system. 3. Evaluate Drug Efflux: Use inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to determine if drug efflux is contributing to the lack of activity.
I have identified a mutation in TNNI3K in my resistant cells. How do I confirm this is the cause of resistance? The identified mutation may or may not be the driver of resistance.1. Site-Directed Mutagenesis: Introduce the identified mutation into a sensitive parental cell line using techniques like CRISPR/Cas9 or by overexpressing the mutant TNNI3K. Then, assess the sensitivity of these engineered cells to this compound. 2. In Vitro Kinase Assay: If possible, perform an in vitro kinase assay with the recombinant wild-type and mutant TNNI3K protein to directly measure the inhibitory activity of this compound on each.
Sequencing of TNNI3K did not reveal any mutations, but my cells are still resistant. Resistance is likely mediated by "off-target" mechanisms, such as the activation of a bypass signaling pathway.1. Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the activation of other kinases and signaling pathways in the resistant cells compared to the sensitive cells. 2. RNA Sequencing: Perform RNA-seq on sensitive and resistant cells treated with this compound to identify differentially expressed genes that may be part of a resistance-conferring pathway. 3. Combination Therapy Screen: Screen a library of other kinase inhibitors in combination with this compound to identify synergistic interactions that could overcome the resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). TNNI3K is a cardiac-specific serine/threonine kinase that is part of the MAPKKK family.[1] It plays a role in cardiac physiology and pathology. Inhibition of TNNI3K by this compound is expected to modulate downstream signaling pathways, such as the p38 MAPK pathway, which is involved in cellular stress responses.[2][3]

Q2: What are the potential "on-target" mechanisms of resistance to this compound?

A2: Based on common resistance mechanisms to other kinase inhibitors, potential "on-target" resistance to this compound could involve:

  • Gatekeeper Mutations: A mutation in the "gatekeeper" residue of the TNNI3K ATP-binding pocket could sterically hinder the binding of this compound without affecting ATP binding, thus rendering the kinase active but resistant to inhibition.

  • Other Kinase Domain Mutations: Mutations elsewhere in the kinase domain of TNNI3K could alter the conformation of the protein, leading to reduced affinity for this compound.[4][5][6]

  • TNNI3K Gene Amplification: Increased copy number of the TNNI3K gene could lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[4][7]

Q3: What are the potential "off-target" mechanisms of resistance to this compound?

A3: "Off-target" resistance mechanisms do not involve alterations to the TNNI3K protein itself but rather changes in other signaling pathways that compensate for the inhibition of TNNI3K. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Upregulation or activation of parallel signaling pathways that can also activate downstream effectors of TNNI3K, such as other MAPKKKs that can activate p38 MAPK.[4][5][6]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]

  • Phenotypic Transformation: In a cancer context, cells might undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which can be associated with broad drug resistance.[6]

Q4: How can I prevent or delay the development of resistance to this compound in my long-term experiments?

A4: While completely preventing resistance is challenging, several strategies can be employed to delay its onset:

  • Use the Lowest Effective Concentration: Avoid using excessively high concentrations of this compound, as this can create strong selective pressure for the emergence of resistant clones.

  • Intermittent Dosing: In some in vivo models, intermittent dosing schedules may be more effective at controlling tumor growth while minimizing the development of resistance compared to continuous dosing.

  • Combination Therapy: Prophylactic use of a combination of this compound with an inhibitor of a potential bypass pathway, if known, could prevent the emergence of resistance.

Quantitative Data Summary

The following table presents hypothetical data from an experiment comparing a this compound-sensitive parental cell line with a derived this compound-resistant cell line.

Parameter Parental Cell Line (Sensitive) Resistant Cell Line Interpretation
This compound IC50 25 nM1000 nMThe resistant cell line shows a 40-fold increase in the IC50 value, indicating a significant level of acquired resistance.
TNNI3K Gene Sequencing Wild-TypeT674I MutationA hypothetical mutation in the gatekeeper residue (a common site for resistance to kinase inhibitors) is identified in the resistant line.
p-p38 Levels (Western Blot) with 100 nM this compound Decreased by 90%Decreased by 10%In the resistant line, this compound fails to effectively inhibit the downstream effector p38 at a concentration that is highly effective in the sensitive line.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Sanger Sequencing of the TNNI3K Kinase Domain

  • RNA Isolation: Extract total RNA from both sensitive and resistant cell pellets using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the TNNI3K kinase domain from the cDNA using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results to the reference sequence of TNNI3K to identify any mutations.

Visualizations

TNNI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK phosphorylates Mitochondria Mitochondria p38_MAPK->Mitochondria activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Cell_Death Cell Death ROS->Cell_Death GSK114 This compound GSK114->TNNI3K

Caption: TNNI3K signaling pathway in response to cardiac stress and its inhibition by this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance TNNI3K_mut Mutant TNNI3K (e.g., T674I) p38 MAPK p38 MAPK TNNI3K_mut->p38 MAPK phosphorylates GSK114_on This compound GSK114_on->TNNI3K_mut Binding Reduced Downstream Effects Downstream Effects p38 MAPK->Downstream Effects Bypass_Kinase Bypass Kinase (e.g., another MAPKKK) Bypass_Kinase->p38 MAPK activates ABC_Transporter ABC Transporter GSK114_out This compound (extracellular) ABC_Transporter->GSK114_out efflux GSK114_off This compound

Caption: Potential "on-target" and "off-target" mechanisms of resistance to this compound.

References

Technical Support Center: Interpreting Unexpected Results with GSK-114 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the TNNI3K inhibitor, GSK-114.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a cardiac-specific serine/threonine kinase. It functions by competing with ATP for the kinase's binding site, thereby inhibiting its catalytic activity. This leads to the modulation of downstream signaling pathways involved in cardiac stress responses.

Q2: What are the known downstream effects of TNNI3K inhibition by this compound?

Inhibition of TNNI3K by this compound has been shown to primarily affect the p38 MAPK signaling pathway and mitochondrial function. Key downstream effects include:

  • Reduced p38 MAPK Activation: TNNI3K is an upstream activator of the p38 MAPK cascade. This compound treatment is expected to decrease the phosphorylation and activation of p38 MAPK.

  • Decreased Mitochondrial Reactive Oxygen Species (ROS): TNNI3K activity is linked to increased mitochondrial ROS production. This compound can mitigate this, leading to reduced oxidative stress.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[1]

Q4: What are the known off-target kinases for this compound?

While this compound is highly selective for TNNI3K, at a concentration of 1 µM, it has been shown to have some affinity for other kinases. Understanding these potential off-targets is crucial for interpreting unexpected phenotypes.

Off-Target KinasePotential Associated Pathways
ACK1 Receptor tyrosine kinase signaling, cell survival, and migration.
B-Raf A key component of the MAPK/ERK signaling pathway, crucial for cell proliferation and survival. This compound has a 40-fold selectivity for TNNI3K over B-Raf.
GAK Cyclin G-associated kinase, involved in clathrin-mediated endocytosis and intracellular trafficking.
MEK5 A MAPKK that activates ERK5, involved in cell proliferation, differentiation, and survival.
PDGFRB Platelet-derived growth factor receptor beta, a receptor tyrosine kinase involved in cell growth, proliferation, and migration.
STK36 Serine/threonine kinase 36, also known as Fused, is a component of the Sonic hedgehog signaling pathway, important in development.
ZAK Also known as MLTK (mixed-lineage kinase-related tyrosine kinase), it can activate both the JNK and p38 MAPK pathways in response to cellular stress.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Downstream Target (p-p38)

Possible Causes:

  • Inhibitor Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit TNNI3K in your specific cell system.

  • Cellular Context: The basal level of TNNI3K expression or p38 MAPK activation in your chosen cell line might be low, making it difficult to observe a significant inhibitory effect.

  • Experimental Variability: Inconsistent cell seeding density, passage number, or stimulation conditions can lead to variable results.[1]

Troubleshooting Steps:

  • Prepare Fresh Inhibitor: Prepare a fresh stock solution of this compound from powder.

  • Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your cell line and experimental endpoint.

  • Confirm Pathway Activation: Ensure that the p38 MAPK pathway is robustly activated in your experimental setup (e.g., through a known stimulus) before applying the inhibitor.

  • Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain uniform seeding densities.

Issue 2: Unexpected Effects on Cell Viability or Proliferation

Possible Causes:

  • Off-Target Effects: Inhibition of off-target kinases such as B-Raf or MEK5 could impact cell proliferation pathways, leading to unexpected cytostatic or cytotoxic effects.

  • Mitochondrial Dysfunction: While TNNI3K inhibition is expected to reduce mitochondrial ROS, profound alterations in mitochondrial function in sensitive cell lines could lead to decreased viability.

  • Assay Interference: Some kinase inhibitors can directly interfere with the reagents used in common cell viability assays (e.g., MTT, XTT), leading to an over- or underestimation of cell viability.

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[1]

Troubleshooting Steps:

  • Review Off-Target Profile: Cross-reference your unexpected phenotype with the known functions of the potential off-target kinases (see table above).

  • Use an Orthogonal Viability Assay: Confirm your findings using a different viability assay that relies on a distinct mechanism (e.g., trypan blue exclusion, CellTiter-Glo).

  • Assess Mitochondrial Health: Employ assays to measure mitochondrial membrane potential (e.g., TMRE) or cellular ATP levels to investigate potential mitochondrial toxicity.

  • Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below a toxic threshold (typically <0.5%).

Issue 3: Inconsistent Results in Mitochondrial ROS Assays

Possible Causes:

  • Probe Specificity and Artifacts: Fluorescent ROS probes can be prone to artifacts. For example, MitoSOX Red is sensitive to changes in mitochondrial membrane potential.[2]

  • Assay Conditions: The timing of probe loading and this compound treatment, as well as the concentration of the ROS-inducing agent, can significantly impact the results.

  • Cellular Redox State: The basal redox state of your cells can influence their response to both this compound and any ROS-inducing stimuli.

Troubleshooting Steps:

  • Use Co-staining: When using probes like MitoSOX Red, co-stain with a mitochondrial membrane potential-insensitive dye to normalize for changes in mitochondrial mass or potential.

  • Optimize Assay Timing: Perform a time-course experiment to determine the optimal incubation time for both this compound and the ROS probe.

  • Include Proper Controls: Use appropriate positive (e.g., Antimycin A for superoxide) and negative controls to validate your assay.[2]

  • Consider Alternative ROS Measurement: If possible, confirm your findings using a different method, such as electron paramagnetic resonance (EPR) or by measuring downstream markers of oxidative stress.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of a downstream target (e.g., p38 MAPK) in a cellular context.

  • Cell Seeding:

    • Plate cells at a predetermined density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • This compound Preparation and Treatment:

    • Prepare a fresh serial dilution of this compound from a DMSO stock in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate for the desired period (e.g., 1-24 hours), which should be optimized for your specific experiment.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of your target protein (e.g., phospho-p38 and total p38).

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Visualizations

TNNI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stress Stimuli Stress Stimuli TNNI3K TNNI3K Stress Stimuli->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Activates Mito_ROS Mitochondrial ROS TNNI3K->Mito_ROS Increases GSK114 This compound GSK114->TNNI3K Inhibits Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors

Caption: TNNI3K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation This compound Treatment This compound Treatment Overnight Incubation->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Troubleshooting_Tree Unexpected Result Unexpected Result Check Inhibitor Integrity Check Inhibitor Integrity Unexpected Result->Check Inhibitor Integrity Review Off-Target Effects Review Off-Target Effects Unexpected Result->Review Off-Target Effects Validate Assay Method Validate Assay Method Unexpected Result->Validate Assay Method Prepare Fresh Stock Prepare Fresh Stock Check Inhibitor Integrity->Prepare Fresh Stock Consult Kinase Profile Consult Kinase Profile Review Off-Target Effects->Consult Kinase Profile Use Orthogonal Assay Use Orthogonal Assay Validate Assay Method->Use Orthogonal Assay

References

GSK-114 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper handling, storage, and troubleshooting of experiments involving GSK-114, a selective inhibitor of TNNI3 interacting kinase (TNNI3K).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions are summarized in the table below.

FormulationStorage TemperatureDurationSpecial Instructions
Powder -20°CUp to 3 yearsProtect from light.
4°CUp to 2 yearsProtect from light.
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q2: My this compound solution has changed color. What should I do?

A2: A change in the color of your this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh stock from powder. To minimize degradation in solution, always store it at -80°C for long-term use, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles, and protect it from light.

Q3: I am observing inconsistent results in my kinase assays with this compound. What could be the issue?

A3: Inconsistent results can arise from several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, or issues with the assay itself. Refer to the Troubleshooting Guide for Kinase Assays below for a systematic approach to identifying and resolving the issue.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation studies on this compound are not publicly available, based on its chemical structure which contains quinazoline (B50416) and sulfonamide moieties, potential degradation pathways include:

  • Hydrolysis: The sulfonamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, although sulfonamides are generally stable at neutral pH.

  • Photodegradation: The quinazoline ring system can be sensitive to light, potentially leading to photo-oxidation or rearrangement.

  • Oxidation: The nitrogen atoms in the quinazoline ring and other parts of the molecule could be susceptible to oxidation.

It is crucial to handle and store this compound according to the recommended guidelines to minimize degradation.

Troubleshooting Guides

Guide 1: this compound Solubility Issues
Symptom Potential Cause Recommended Action
This compound powder does not dissolve in aqueous buffer. This compound has low aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.
Precipitation is observed when diluting the DMSO stock solution in aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically <0.5%).- Lower the final concentration of this compound.- Use a solubilizing agent or a different buffer system if compatible with your experiment.
Precipitate forms in the stock solution upon thawing. The compound has come out of solution during the freeze-thaw cycle.- Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound.- Centrifuge the vial to pellet any undissolved material and use the supernatant.- Prepare fresh stock solution and ensure it is fully dissolved before aliquoting and freezing.
Guide 2: Inconsistent Results in Kinase Assays
Symptom Potential Cause Recommended Action
High variability between replicate wells. - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the plate.- Calibrate pipettes and use proper pipetting techniques.- Ensure thorough mixing of all assay components.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Loss of this compound activity over time. - Degradation of this compound in working solutions.- Inactivation of the kinase.- Prepare fresh working solutions of this compound for each experiment.- Ensure the kinase is stored properly and has not undergone multiple freeze-thaw cycles.
IC50 values are different from published data. - Different assay conditions (e.g., ATP concentration, enzyme concentration, substrate).- Compound degradation.- Standardize your assay conditions and compare them to the literature.- Confirm the integrity of your this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate this compound from its potential degradation products. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.

Visualizations

TNNI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cardiac Stress Cardiac Stress Receptor Receptor Cardiac Stress->Receptor TNNI3K TNNI3K Receptor->TNNI3K Activation p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylation Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Downstream_Effectors->Cardiac_Remodeling GSK_114 This compound GSK_114->TNNI3K Inhibition

Caption: TNNI3K signaling pathway in cardiac stress and inhibition by this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo Control Unstressed Control Prep_Stock->Control HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Data Data Comparison and Degradation Assessment HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Check this compound Storage Conditions Start->Check_Storage Improper_Storage Improper Storage (Light, Temp, Freeze-Thaw) Check_Storage->Improper_Storage No Check_Assay Review Assay Protocol and Execution Check_Storage->Check_Assay Yes Prepare_Fresh Prepare Fresh Stock and Aliquot Improper_Storage->Prepare_Fresh Prepare_Fresh->Check_Assay Assay_Error Identify Assay Issue (Pipetting, Reagents, etc.) Check_Assay->Assay_Error No Consistent_Results Consistent Results Check_Assay->Consistent_Results Yes Optimize_Assay Optimize Assay Parameters Assay_Error->Optimize_Assay Optimize_Assay->Consistent_Results

Caption: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: Controlling for GSK-114 Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively controlling the effects of the vehicle used to deliver GSK-114 in both in vitro and in vivo experiments. Proper vehicle controls are critical for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is it necessary for this compound experiments?

A vehicle is an inert solvent or medium used to dissolve and deliver a compound, like this compound, to an experimental system. Because many small molecule inhibitors are not readily soluble in aqueous solutions like cell culture media or saline, a vehicle is required to create a homogenous stock solution for accurate dosing.[1][2]

Q2: What is the recommended primary vehicle for this compound?

Based on its physicochemical properties, the recommended primary vehicle for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3][4] this compound is soluble in DMSO at concentrations up to 10 mM.[3]

Q3: Can the vehicle itself affect my experimental results?

Yes, absolutely. Vehicles, especially DMSO, are not biologically inert and can exert their own effects on experimental systems.[1] These effects are dose-dependent and can include:

  • Alterations in Cell Growth: Low concentrations of DMSO (e.g., ≤0.1%) have been observed to stimulate proliferation in some cell lines, while higher concentrations (e.g., ≥0.5%) can inhibit growth or be cytotoxic.[1][5][6][7][8]

  • Changes in Gene Expression: DMSO can alter the expression of various genes, which could confound transcriptomic studies.[1]

  • Off-Target Signaling Effects: DMSO has been shown to inhibit the phosphorylation of certain kinases, such as p38 and JNK in the MAPK signaling pathway.[1] This is particularly important to consider when studying a kinase inhibitor like this compound.

Q4: What is a vehicle control and why is it essential?

A vehicle control is a sample group that is treated with the exact same concentration of the vehicle (e.g., DMSO) as your experimental group, but without the active compound (this compound).[1][9] This control is crucial to differentiate the biological effects of this compound from those caused by the solvent.[1][10] Any changes observed in the vehicle control group can be attributed to the vehicle, allowing you to isolate the net effect of your compound by comparing the drug-treated group directly to the vehicle-treated group.[1]

Q5: My vehicle control group shows unexpected changes. Is this normal and what should I do?

This is a known phenomenon, especially with DMSO.[1] If you observe changes in your vehicle control compared to an untreated (naïve) control, it underscores the importance of the vehicle control itself. These changes represent the baseline effect of the vehicle. Your primary comparison should always be between the this compound-treated group and the vehicle control group. Refer to the Troubleshooting Guide below for specific issues.

Q6: Are there alternative vehicles if DMSO proves to be too toxic for my experimental system?

If DMSO toxicity is a concern even at low concentrations, other options can be explored, particularly for in vivo studies. These often involve multi-component systems to improve solubility and bioavailability. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic drugs to increase their aqueous solubility.[11][12][13][14] Formulations may also include solubilizers like polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80, especially for oral or parenteral administration.[2][15] However, each component of a new vehicle system must be tested for its own biological effects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1301761-96-5[3][4]
Molecular Formula C₁₉H₂₃N₅O₄S[3]
Molecular Weight 417.48 g/mol [3]
Target TNNI3 Interacting Kinase (TNNI3K)[3][4][16]
IC₅₀ 25 nM[3][4][16]
Solubility 10 mM in DMSO[3]

Table 2: Recommended Maximum Vehicle Concentrations for In Vitro Assays

VehicleFinal ConcentrationRecommended UsePotential Effects
DMSO ≤ 0.1%Considered safe for most cell lines, including long-term (>24h) experiments.[1]Minimal impact on cell viability or signaling.
DMSO 0.1% - 0.5%Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[1]May cause stress or minor proliferation changes; vehicle control is critical.
DMSO > 0.5%Not recommended; may induce cytotoxicity, differentiation, or significant off-target effects.[1][7][8]High risk of confounding data.
Ethanol (B145695) ≤ 0.1%Generally well-tolerated.Less likely to have prominent growth effects compared to DMSO.[5][6]

Troubleshooting Guide: Unexpected Vehicle Effects

ProblemPossible Cause(s)Recommended Solution(s)
Reduced cell viability in vehicle control. 1. Vehicle concentration is too high.[1][8]2. Cell line is particularly sensitive to the vehicle.[17]3. Impure or degraded vehicle stock.[17]1. Lower the final vehicle concentration to ≤0.1%.[17]2. Perform a vehicle dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL).[17]3. Use a fresh, high-purity, anhydrous stock of the vehicle.
Changes in gene/protein expression in vehicle control. 1. DMSO is known to alter gene expression and inhibit certain signaling pathways (e.g., p38, JNK).[1]1. Ensure the vehicle concentration is identical across all groups.2. Use the vehicle control as the proper baseline for comparison.3. Acknowledge known vehicle effects in data analysis and interpretation.
This compound appears to have low potency or efficacy. 1. The compound has precipitated out of solution upon dilution into aqueous media.1. Prepare the final dilution from the stock immediately before use.2. Visually inspect the final medium for any precipitate.3. For in vivo studies, consider a formulation with cyclodextrins or surfactants to improve solubility.[15]
High variability between replicate wells. 1. Inaccurate pipetting, especially during serial dilutions.2. Incomplete mixing of vehicle stock into media.3. Edge effects in multi-well plates.1. Use calibrated pipettes and ensure thorough mixing at each dilution step.[18]2. Vortex the final diluted solution gently before adding to cells.3. Avoid using the outer wells of the plate for experimental conditions or fill them with sterile media/PBS to maintain humidity.[19]

Experimental Protocols

Protocol 1: Determining Vehicle Tolerance in Cell-Based Assays

This protocol determines the maximum concentration of a vehicle (e.g., DMSO) that can be used without affecting cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a standard viability assay (e.g., MTT, MTS, or ATP-based).

  • Prepare Vehicle Dilutions: Create a serial dilution of your vehicle (e.g., 100% DMSO) in cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, prepare an untreated control (medium only).

  • Treatment: Replace the existing medium in the wells with the medium containing the different vehicle concentrations.

  • Incubation: Incubate the plate for the longest duration of your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control (set to 100% viability). The highest concentration of the vehicle that does not cause a significant decrease in viability is the NOAEL for your cell line.

Protocol 2: Preparing this compound and Vehicle Controls for In Vitro Assays

This protocol ensures the final vehicle concentration is identical across all treatment groups.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Create Highest Concentration Working Solution: Dilute the 10 mM stock solution in cell culture medium to create the highest concentration of this compound you plan to test. For example, to achieve a 10 µM final concentration with 0.1% DMSO, dilute the 10 mM stock 1:1000 into the medium (1 µL stock + 999 µL medium).

  • Prepare Serial Dilutions: Perform serial dilutions from the highest concentration working solution using cell culture medium that contains the same final concentration of the vehicle .

    • To do this correctly: Prepare a "diluent" solution of culture medium containing the final vehicle concentration (e.g., 0.1% DMSO). Use this diluent to perform your serial dilutions of the this compound working solution.

  • Prepare Vehicle Control: The "diluent" solution from the previous step serves as your vehicle control. It contains the exact same amount of DMSO (e.g., 0.1%) as all your this compound treatment groups.

  • Treatment: Add the prepared this compound dilutions and the vehicle control to their respective wells. Include an untreated (medium only) control if desired for comparison.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups (Final Vehicle Conc. is Identical) cluster_assay Assay stock This compound Stock (e.g., 10 mM in 100% DMSO) drug_high This compound Highest Conc. (e.g., 10 µM in 0.1% DMSO) stock->drug_high Dilute 1:1000 in Medium vehicle_stock Vehicle Stock (100% DMSO) vehicle_ctrl Vehicle Control (0.1% DMSO Medium) vehicle_stock->vehicle_ctrl Dilute 1:1000 in Medium media Cell Culture Medium drug_low This compound Serial Dilutions (in 0.1% DMSO Medium) drug_high->drug_low Serially dilute using Vehicle Control Medium add_treatments Add Treatment Groups to Cells drug_low->add_treatments vehicle_ctrl->add_treatments untreated_ctrl Untreated Control (Medium Only) untreated_ctrl->add_treatments cells Plate Cells & Incubate cells->add_treatments readout Incubate & Perform Readout (e.g., Viability, Western Blot) add_treatments->readout

Caption: Experimental workflow for preparing and testing this compound with appropriate controls.

Result_Interpretation start Compare Vehicle Control to Untreated Control no_veh_effect No significant vehicle effect detected start->no_veh_effect No Difference veh_effect Vehicle effect detected (e.g., lower viability) start->veh_effect Difference compare_drug Compare this compound Group to Vehicle Control Group no_veh_effect->compare_drug veh_effect->compare_drug This is the critical comparison true_effect Conclusion: This compound has a biological effect. compare_drug->true_effect Difference no_effect Conclusion: No this compound effect observed at this concentration. compare_drug->no_effect No Difference

Caption: Logical workflow for interpreting experimental results using vehicle controls.

Signaling_Pathway cluster_on_target On-Target Effect cluster_off_target Potential Vehicle Off-Target Effect upstream Upstream Signal (e.g., Cardiac Stress) tnni3k TNNI3K upstream->tnni3k downstream Downstream Signaling (Cellular Response) tnni3k->downstream gsk114 This compound gsk114->tnni3k map3k Other Kinase (e.g., MAP3K) p38_jnk p38 / JNK map3k->p38_jnk other_response Other Cellular Response (e.g., Stress, Apoptosis) p38_jnk->other_response dmso Vehicle (DMSO) dmso->p38_jnk

Caption: On-target this compound effect vs. a potential off-target effect of a DMSO vehicle.

References

Mitigating non-specific binding of GSK-114 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding of GSK-114 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Troponin I-interacting kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK). TNNI3K is a cardiac-specific serine/threonine kinase that has been implicated in various cardiovascular diseases. This compound exhibits high selectivity for TNNI3K over other kinases, such as B-Raf.

Q2: What are the common causes of non-specific binding in assays involving small molecule inhibitors like this compound?

Non-specific binding of small molecules can arise from several factors:

  • Hydrophobic Interactions: The inhibitor may non-specifically associate with plastic surfaces of assay plates or with hydrophobic pockets on proteins other than the intended target.

  • Ionic Interactions: Electrostatic interactions can occur between charged regions of the inhibitor and oppositely charged surfaces or biomolecules.

  • High Inhibitor Concentration: Using concentrations of this compound significantly above its IC50 value for TNNI3K can lead to binding to lower-affinity off-targets.

  • Inadequate Blocking: Insufficient blocking of the assay plate or other surfaces can leave sites available for non-specific adsorption.

  • Assay Buffer Composition: The type and concentration of detergents, salts, and carrier proteins in the assay buffer can significantly influence non-specific binding.

Q3: What are the potential off-targets of this compound that I should be aware of?

While this compound is a selective inhibitor of TNNI3K, like all small molecules, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to consult kinase selectivity panel data when available and to perform appropriate control experiments to validate that the observed effects are due to the inhibition of TNNI3K. Known off-targets for some kinase inhibitors are often other kinases with structurally similar ATP-binding pockets.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to non-specific binding of this compound in both biochemical and cell-based assays.

Issue 1: High Background Signal in "No Enzyme" or "No Target" Control Wells (Biochemical Assays)

A high signal in control wells lacking the target kinase (TNNI3K) is a direct indication of non-specific binding of this compound or detection reagents to the assay plate or other components.

Troubleshooting Workflow:

start High Background in Controls check_blocking Optimize Blocking Step start->check_blocking modify_buffer Modify Assay Buffer check_blocking->modify_buffer If issue persists end_point Reduced Background check_blocking->end_point Problem Resolved adjust_concentration Adjust this compound Concentration modify_buffer->adjust_concentration If issue persists modify_buffer->end_point Problem Resolved adjust_concentration->end_point Problem Resolved

Troubleshooting Decision Tree for High Background.

Step 1: Optimize the Blocking Step Insufficient blocking is a primary cause of high background.

  • Increase Blocking Agent Concentration: If using Bovine Serum Albumin (BSA) or casein, try increasing the concentration.[1]

  • Change Blocking Agent: Casein has been shown to be a more effective blocking agent than BSA in some ELISA applications.[2] However, for assays involving phosphoproteins, BSA is often preferred as casein is a phosphoprotein.

  • Increase Incubation Time and Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).

Step 2: Modify the Assay Buffer The composition of your assay buffer can significantly impact non-specific binding.

  • Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. Start with a low concentration (e.g., 0.01% v/v) and optimize.[3]

  • Adjust Salt Concentration: Increasing the salt (e.g., NaCl) concentration can reduce non-specific binding due to ionic interactions.[4][5] However, be aware that high salt concentrations can also affect enzyme activity.[6][7]

Step 3: Adjust this compound Concentration High concentrations of the inhibitor can lead to increased non-specific binding.

  • Perform a Dose-Response Curve: Ensure you are working within a concentration range relevant to the IC50 of this compound for TNNI3K.

Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value can be caused by underlying non-specific binding issues that affect data reproducibility.

Troubleshooting Steps:

  • Verify Reagent Quality and Preparation:

    • Ensure the purity of the recombinant TNNI3K enzyme. Contaminating kinases can lead to inaccurate results.

    • Use high-purity ATP, as ADP contamination can lead to high background in ADP-based kinase assays.[8]

    • Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Optimize Assay Conditions:

    • ATP Concentration: For ATP-competitive inhibitors like this compound, the apparent IC50 is dependent on the ATP concentration. It is recommended to use an ATP concentration close to the Km for the kinase.

    • Reaction Time: Ensure the kinase reaction is in the linear range.

  • Address Potential Compound Interference:

    • Run a control experiment in the absence of the kinase enzyme but with all other components, including this compound, to check for direct interference with the detection reagents.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the characteristics and recommended working concentrations of commonly used blocking agents.

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[1]Single purified protein, less lot-to-lot variability, suitable for phospho-specific antibody applications.Can have some cross-reactivity with certain antibodies.
Casein/Non-fat Dry Milk 0.5-5% (w/v)Inexpensive and often very effective at blocking.[2]Contains a mixture of proteins, including phosphoproteins and biotin, which can interfere with certain assays.[8]
Normal Serum 5-10% (v/v)Contains a diverse range of proteins that can effectively block non-specific sites.Can contain endogenous enzymes or antibodies that may interfere with the assay.
Polyethylene Glycol (PEG) 0.5-3% (w/v)Can be effective in reducing non-specific binding of some molecules.May interfere with some enzyme activities.
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (v/v)[3]Reduce hydrophobic interactions.Can denature some proteins at higher concentrations.[9]

TNNI3K Signaling Pathway

This compound inhibits TNNI3K, which is known to be involved in cardiac stress responses. A key downstream effector of TNNI3K is the p38 MAPK signaling pathway.[2][10]

TNNI3K_Signaling cluster_stress Cardiac Stress Stress Stimuli Stress Stimuli TNNI3K TNNI3K Stress Stimuli->TNNI3K p38 p38 MAPK TNNI3K->p38 Activates GSK114 This compound GSK114->TNNI3K Downstream Downstream Effectors (e.g., transcription factors) p38->Downstream Response Cellular Responses (Hypertrophy, Apoptosis) Downstream->Response

TNNI3K Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro TNNI3K Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 value of this compound against TNNI3K using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human TNNI3K

  • Kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNNI3K substrate if known)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Then, dilute the compound in Kinase Reaction Buffer to a 4x final concentration.

  • Assay Plate Preparation: Add 2.5 µL of the 4x this compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a 2x solution of TNNI3K and substrate in Kinase Reaction Buffer. Add 5 µL of this mixture to all wells.

  • Reaction Initiation: Prepare a 2x ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for TNNI3K. Add 2.5 µL to all wells to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_compound Prepare this compound Serial Dilutions add_compound Add this compound to Plate prep_compound->add_compound prep_enzyme Prepare Enzyme/ Substrate Mix add_enzyme Add Enzyme/ Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_compound->add_enzyme add_enzyme->add_atp incubate_reaction Incubate (e.g., 60 min) add_atp->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction detect_adp Detect ADP (Luminescence) stop_reaction->detect_adp read_plate Read Plate detect_adp->read_plate

Experimental Workflow for IC50 Determination.

Protocol 2: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol provides a framework for systematically testing different blocking agents and their concentrations.

Procedure:

  • Prepare Blocking Buffers: Prepare a series of blocking buffers with different concentrations of your chosen blocking agent (e.g., 1%, 3%, and 5% BSA in PBS-T).

  • Coat Plate: Coat microplate wells with your target protein or leave them uncoated for a blank control.

  • Wash: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add the different blocking buffers to the wells and incubate for various times (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).

  • Wash: Wash the wells again three times with wash buffer.

  • Add Inhibitor: Add a high concentration of this compound to the wells and incubate for your standard assay time.

  • Wash: Wash the wells thoroughly to remove unbound this compound.

  • Detect: Add your detection reagents and measure the signal.

  • Analyze: Compare the background signal across the different blocking conditions to identify the most effective one.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate non-specific binding of this compound, leading to more accurate and reliable experimental results.

References

Adjusting experimental protocols for GSK-114 variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the selective TNNI3K inhibitor, GSK-114.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K).[1][2][3] TNNI3K is a cardiac-specific serine/threonine kinase.[4] By inhibiting TNNI3K, this compound can modulate downstream signaling pathways involved in cardiac function and pathology.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] While many compounds are stable for extended periods under these conditions, it is best practice to use freshly prepared dilutions for experiments.[6][7][8]

Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?

A3: Inconsistent results can stem from several factors, including variability in this compound stability and solubility, lot-to-lot variation of the compound, cell culture inconsistencies, and off-target effects. Each of these potential issues is addressed in the troubleshooting guides below.

Q4: What are the known downstream effects of TNNI3K inhibition by this compound?

A4: Inhibition of TNNI3K by this compound is expected to primarily affect cardiac-specific signaling pathways. A key downstream effect is the modulation of the p38 MAPK signaling pathway. TNNI3K can activate p38 MAPK, leading to increased production of reactive oxygen species (ROS) and subsequent cardiomyocyte apoptosis. Therefore, inhibition of TNNI3K with this compound can be expected to reduce p38 MAPK phosphorylation and its downstream consequences.

Troubleshooting Guides

Issue 1: Variability in Experimental Results - Compound Stability and Solubility

Unexpected variability or a gradual loss of compound efficacy can be attributed to issues with its stability and solubility in experimental conditions.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity:

    • Visual Inspection: Before use, visually inspect the thawed this compound stock solution for any signs of precipitation. If particulates are observed, gently warm the vial to 37°C and vortex to redissolve.

    • Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen stock for each experiment. Avoid storing working dilutions for extended periods.

  • Assess Solubility in Assay Media:

    • The solubility of this compound may be lower in aqueous cell culture media compared to DMSO. High final concentrations of this compound may lead to precipitation.

    • Solubility Test: Prepare a series of dilutions of this compound in your specific cell culture medium and visually inspect for precipitation under a microscope.

  • Minimize Degradation in Culture:

    • For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a consistent active concentration.

Data Presentation: this compound Stability and Solubility

ParameterConditionRecommendationReference
Stock Solution Solvent Anhydrous DMSOPrepare stock solutions at 10 mM.[5]
Stock Solution Storage -20°C or -80°C in aliquotsMinimize freeze-thaw cycles. Stable for up to 3 months.[5]
Working Solution Stability In cell culture media at 37°CPrepare fresh for each experiment. Consider media changes for long-term assays.[9][10]
Final DMSO Concentration In cell cultureKeep below 0.5%, ideally below 0.1%, to avoid solvent-induced artifacts.[9]
Issue 2: Inconsistent Efficacy - Lot-to-Lot Variability

Different batches or lots of a synthesized compound can have variations in purity and potency, leading to inconsistent experimental outcomes.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA):

    • Always obtain and review the CoA for each new lot of this compound.[11][12] Key parameters to check include purity (typically >98% by HPLC), identity confirmation (by mass spectrometry and NMR), and residual solvent content.

  • Perform a Dose-Response Curve:

    • For each new lot, perform a dose-response experiment to determine the IC50 value in your specific assay. This will allow you to normalize the effective concentration between different batches.

  • Side-by-Side Comparison:

    • If you suspect lot-to-lot variability, perform a side-by-side experiment comparing the old and new lots to confirm any differences in potency.

Data Presentation: Example Quality Control Parameters for this compound

ParameterMethodTypical Specification
Purity HPLC≥ 98%
Identity Mass SpectrometryConforms to expected molecular weight
Identity 1H NMRConforms to structure
Appearance VisualWhite to off-white solid
Issue 3: Unexpected Cellular Phenotypes - Off-Target Effects

While this compound is a selective TNNI3K inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations, leading to unexpected or confounding cellular effects.

Troubleshooting Steps:

  • Use the Lowest Effective Concentration:

    • Determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of p38 MAPK phosphorylation) through a careful dose-response study. Avoid using concentrations significantly higher than the IC50 for TNNI3K (25 nM) if possible.[1][2][3]

  • Employ a Secondary Inhibitor:

    • Use a structurally different TNNI3K inhibitor, if available, to confirm that the observed phenotype is due to the inhibition of TNNI3K and not an off-target effect of this compound.

  • Consult Kinase Panel Screening Data:

    • If available from the manufacturer or in the literature, review the selectivity profile of this compound against a broad panel of kinases. This can help identify potential off-target kinases that may be contributing to your experimental observations. While a specific kinome scan for this compound was not found in the search results, a similar GSK compound, GSK'074, was assessed using the KINOMEscan™ platform, which is a common method for determining kinase inhibitor selectivity.[13]

Data Presentation: Example Off-Target Profile Data Format (Hypothetical for this compound)

Kinase% Inhibition at 1 µM
TNNI3K >95%
Kinase A<10%
Kinase B15%
Kinase C<5%

Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Hypertrophy

This protocol provides a method to induce and assess cardiomyocyte hypertrophy in vitro, a key application for studying the effects of this compound. The H9c2 cell line, a rat cardiomyoblast line, is a common model for these studies.[14][15][16][17]

Materials:

  • H9c2 cells

  • Plating medium: DMEM with 10% FBS and 1% penicillin/streptomycin

  • Serum-free medium: DMEM with 1% penicillin/streptomycin

  • Hypertrophic stimulus (e.g., Angiotensin II, Endothelin-1, or Phenylephrine)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Wright-Giemsa stain or immunofluorescence antibodies for α-actinin)

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed H9c2 cells in a multi-well plate at a density that allows for cell growth without reaching full confluency.

  • Serum Starvation: Once the cells have adhered and reached approximately 60-70% confluency, replace the plating medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

    • Add the hypertrophic stimulus to the media and incubate for 24-48 hours.[18]

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the cells using a suitable method to visualize cell size and morphology (e.g., Wright-Giemsa stain or immunofluorescence for a sarcomeric protein like α-actinin).[14]

  • Image Acquisition and Analysis:

    • Acquire images of multiple fields for each treatment condition.

    • Measure the cell surface area of a significant number of cells per condition using image analysis software (e.g., ImageJ).[14]

    • Alternatively, cell volume can be assessed by flow cytometry.[19][20]

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol details the steps to measure the phosphorylation of p38 MAPK, a downstream target of TNNI3K, in response to this compound treatment.

Materials:

  • Cell culture reagents and treated cell lysates (as prepared in a cell-based experiment)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the ratio of phosphorylated p38 to total p38.

Mandatory Visualizations

TNNI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNNI3K TNNI3K p38 p38 MAPK TNNI3K->p38 Activates cTnI cTnI TNNI3K->cTnI Phosphorylates pp38 p-p38 MAPK p38->pp38 Phosphorylation ROS Reactive Oxygen Species (ROS) pp38->ROS Increases Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Induces pcTnI p-cTnI cTnI->pcTnI GSK114 This compound GSK114->TNNI3K Inhibits

TNNI3K Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Compound Check Compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Off_Target Consider Off-Target Effects Start->Check_Off_Target Solubility Visual inspection for precipitation? Prepare fresh dilutions. Check_Compound->Solubility Stability/ Solubility Lot_Variation Review CoA. Perform dose-response for new lot. Check_Compound->Lot_Variation Lot-to-Lot Cell_Culture Consistent cell passage number? Standardized seeding density? Check_Protocol->Cell_Culture Concentration Using lowest effective dose? Consult kinome screening data. Check_Off_Target->Concentration Resolved Problem Resolved Solubility->Resolved Lot_Variation->Resolved Cell_Culture->Resolved Concentration->Resolved

Troubleshooting workflow for this compound variability.

Western_Blot_Workflow A Cell Treatment with this compound and/or Stimulus B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting with anti-p-p38 MAPK E->F G Detection (ECL) F->G H Analysis of p-p38/total p38 Ratio G->H

References

Validation & Comparative

A Comparative Guide to the Efficacy of GSK's Dabrafenib and Other B-Raf Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of scientific literature and public databases did not identify a specific compound designated as "GSK-114." It is plausible that this is an internal, pre-clinical designation, a typographical error, or a discontinued (B1498344) project. Therefore, this guide will focus on a well-characterized and clinically approved B-Raf inhibitor developed by GlaxoSmithKline (GSK), Dabrafenib (also known as GSK2118436), and compare its efficacy with other prominent B-Raf inhibitors such as Vemurafenib and Encorafenib.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to B-Raf Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] A key component of this pathway is the B-Raf kinase.[3] Mutations in the BRAF gene, most commonly the V600E substitution, lead to a constitutively active B-Raf protein, which results in uncontrolled downstream signaling and cellular proliferation.[1][4] This mutation is a significant driver in approximately 50% of melanomas and is also found in various other cancers.[2][4] B-Raf inhibitors are a class of targeted therapies designed to selectively block the activity of this mutated kinase, thereby inhibiting tumor growth.[1]

Mechanism of Action: Targeting the MAPK Pathway

B-Raf inhibitors like Dabrafenib, Vemurafenib, and Encorafenib are ATP-competitive, small-molecule kinase inhibitors that target the active conformation of the B-Raf V600E mutant protein.[1][5][6] By binding to the kinase domain, these inhibitors prevent the phosphorylation and activation of MEK1/2, the immediate downstream target of B-Raf.[2] This, in turn, prevents the phosphorylation of ERK1/2, leading to a halt in the signaling cascade that promotes cell proliferation and survival.[2][3]

However, a key challenge with B-Raf inhibitor monotherapy is the development of resistance, often through the reactivation of the MAPK pathway.[2][7] Another phenomenon is "paradoxical activation," where these inhibitors can activate the MAPK pathway in cells with wild-type B-Raf and an upstream RAS mutation.[1][8] To counteract these effects, B-Raf inhibitors are now commonly used in combination with MEK inhibitors (e.g., Dabrafenib with Trametinib, Encorafenib with Binimetinib), which provides a more complete and durable blockade of the pathway.[1][9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E B-Raf (V600E) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates BRAF_Inhibitor B-Raf Inhibitor (e.g., Dabrafenib) BRAF_Inhibitor->BRAF_V600E Inhibits MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: The MAPK signaling pathway and points of inhibition by B-Raf and MEK inhibitors.

Comparative Efficacy: Preclinical Data

The preclinical efficacy of B-Raf inhibitors is typically evaluated through biochemical assays to determine their potency against the target kinase and cell-based assays to assess their effect on cancer cell lines.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (nM)Reference
Dabrafenib (GSK2118436) B-RafV600E0.6[10]
B-Rafwt5[10]
c-RAF0.6[10]
Vemurafenib (PLX4032) B-RafV600E31[10]
B-Rafwt100[10]
c-RAF48[10]
PLX4720 (Vemurafenib analog) B-RafV600E13[11]

Note: IC50 values can vary between different assay conditions and experimental setups.

Cellular Activity

Cell-based assays measure the inhibitor's effect on cellular processes, such as proliferation and signaling. Dabrafenib has been shown to decrease cell viability, inhibit cell aggregation and spheroid formation, arrest the cell cycle in the G1 phase, and induce apoptosis in melanoma cells with the BRAF V600E mutation.[12]

Cell Line (BRAF status)InhibitorProliferation IC50 (µM)Reference
A375 (V600E)Dabrafenib0.0095[13]
C32 (V600E)Dabrafenib16.38 - 21.05[13]
YUSIT1 (V600E)Dabrafenib (GSK2118436)<0.001[5]
YUSIT1 (V600E) Resistant CloneDabrafenib (GSK2118436)>0.5[5]

Comparative Efficacy: Clinical Data

Clinical trials provide the most robust data for comparing the efficacy of different treatments in patients. B-Raf inhibitors are often compared in combination with MEK inhibitors against monotherapy or other combination regimens.

Dabrafenib + Trametinib vs. Vemurafenib

A head-to-head Phase III trial (COMBI-v) compared the combination of Dabrafenib and the MEK inhibitor Trametinib with Vemurafenib monotherapy in patients with BRAF V600E/K-mutant metastatic melanoma.[9][14][15]

OutcomeDabrafenib + TrametinibVemurafenibHazard Ratio (HR) / Risk Ratio (RR)Reference
Median Overall Survival (OS) Not Reached17.2 monthsHR: 0.69[15]
1-Year Overall Survival Rate 72%65%-[14]
Median Progression-Free Survival (PFS) 11.4 months7.3 monthsHR: 0.56[9]
Overall Response Rate (ORR) 64%51%-[15]

The trial was stopped early because the Dabrafenib plus Trametinib combination showed a significant improvement in overall survival compared to Vemurafenib alone.[15]

Dabrafenib + Trametinib vs. Encorafenib + Binimetinib

Direct head-to-head trials are lacking, but real-world data and propensity score-matched analyses have compared these two approved B-Raf/MEK inhibitor combinations. A study analyzing data from the Danish Metastatic Melanoma Database found no statistically significant differences in efficacy between the two combinations.[16][17][18][19]

OutcomeDabrafenib + TrametinibEncorafenib + BinimetinibHazard Ratio (HR)Reference
Median Progression-Free Survival (PFS) 7.9 months8.0 months0.99[16][17]
Median Overall Survival (OS) 15.5 months15.4 months0.91[16][17]

These findings suggest that the choice between these two combination therapies may be guided by factors other than efficacy, such as safety profiles and economic considerations.[16][17]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of an inhibitor against a purified kinase.

  • Reagents: Purified recombinant B-RafV600E enzyme, MEK1 (substrate), ATP, and the test inhibitor (e.g., Dabrafenib).

  • Procedure: The kinase reaction is performed in a buffer solution containing the enzyme, substrate, and varying concentrations of the inhibitor.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated MEK1 is quantified, typically using an ELISA-based method or a radioactive filter-binding assay.

  • Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

Objective: To measure the effect of an inhibitor on the growth and viability of cancer cells.

  • Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[20][21]

  • Treatment: The cells are treated with a range of concentrations of the B-Raf inhibitor for a specified period (e.g., 72 hours).[21]

  • Viability Measurement: A viability reagent (e.g., CellTiter-Glo, MTS, or resazurin) is added to each well.[22] These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: The signal (luminescence or absorbance) is read using a plate reader.

  • Analysis: The results are normalized to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Biochemical_Assay Biochemical Assay (Kinase Potency - IC50) Cell_Assay Cell-Based Assay (Proliferation, pERK - IC50) Biochemical_Assay->Cell_Assay Informs InVivo_Model In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Assay->InVivo_Model Informs Phase_I Phase I (Safety, Dosing) InVivo_Model->Phase_I Leads to Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Care) Phase_II->Phase_III

References

Head-to-Head In Vivo Comparison of TNNI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the in vivo performance of prominent Troponin I-interacting kinase (TNNI3K) inhibitors. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in cardiovascular disease research.

TNNI3K, a cardiac-specific kinase, has emerged as a promising therapeutic target for mitigating myocardial injury, particularly in the context of ischemia/reperfusion (I/R) injury. Inhibition of TNNI3K has been shown to reduce infarct size and preserve cardiac function in preclinical models. This guide focuses on the comparative in vivo efficacy of two notable small-molecule TNNI3K inhibitors: GSK329 and GSK854.

TNNI3K Signaling Pathway in Cardiac Injury

TNNI3K is a member of the MAP3K superfamily and plays a crucial role in the cardiomyocyte response to stress.[1] Following an ischemic event, TNNI3K activity is upregulated, leading to a cascade of downstream signaling events that contribute to myocardial damage. A key effector of TNNI3K is the p38 MAPK pathway.[1][2] Activation of p38 MAPK in the context of I/R injury is associated with increased production of mitochondrial reactive oxygen species (mROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cardiomyocyte death.[1][2] Pharmacological inhibition of TNNI3K aims to disrupt this pathological signaling, thereby protecting the heart from reperfusion-induced injury.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome Ischemia_Reperfusion Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates mROS Mitochondrial ROS p38->mROS Increases Mitochondrial_Dysfunction Mitochondrial Dysfunction mROS->Mitochondrial_Dysfunction Cardiomyocyte_Death Cardiomyocyte Death Mitochondrial_Dysfunction->Cardiomyocyte_Death Infarct_Size Increased Infarct Size Cardiomyocyte_Death->Infarct_Size GSK_Inhibitors GSK329 / GSK854 GSK_Inhibitors->TNNI3K Inhibit

TNNI3K signaling cascade in cardiac ischemia/reperfusion injury.

In Vivo Efficacy Comparison: GSK329 vs. GSK854

The following tables summarize the key in vivo performance indicators of GSK329 and GSK854 in a mouse model of myocardial ischemia/reperfusion injury. The data is extracted from the study by Vagnozzi et al., 2013, published in Science Translational Medicine.[2]

Table 1: Acute Cardioprotective Effects of TNNI3K Inhibitors
ParameterVehicleGSK329GSK854
Infarct Size (% of Area at Risk) 45.2 ± 2.128.7 ± 3.525.9 ± 2.8**
Superoxide (B77818) Production (Fold Change) 1.00 ± 0.080.68 ± 0.060.61 ± 0.05**
p38 MAPK Phosphorylation (Ratio to Total p38) 1.00 ± 0.12Not Reported0.58 ± 0.09*

*P < 0.05 vs. Vehicle, **P < 0.01 vs. Vehicle[2]

Table 2: Long-Term Effects of GSK854 on Cardiac Function and Remodeling
Parameter (at 4 weeks post-I/R)VehicleGSK854
Ejection Fraction (%) 42.1 ± 2.953.6 ± 3.1
Fractional Shortening (%) 20.1 ± 1.626.5 ± 1.8
Left Ventricular End-Systolic Dimension (mm) 3.1 ± 0.22.5 ± 0.2
Left Ventricular End-Diastolic Dimension (mm) 4.5 ± 0.14.1 ± 0.1

*P < 0.05 vs. Vehicle[2]

Experimental Protocols

In Vivo Ischemia/Reperfusion Model

A standardized in vivo mouse model of myocardial ischemia/reperfusion was utilized to evaluate the efficacy of the TNNI3K inhibitors.[2]

  • Animal Model: Wild-type C57BL/6 mice were used for the study.

  • Surgical Procedure: Mice were anesthetized, and the left anterior descending (LAD) coronary artery was occluded for 30 minutes to induce ischemia. Following this, the occlusion was released to allow for reperfusion.

  • Inhibitor Administration: GSK329 and GSK854 were dissolved in a solution of 20% aqueous Cavitron (hydroxypropyl-β-cyclodextrin) and 5% DMSO. A single dose of 2.75 mg/kg was administered via intraperitoneal injection at the time of reperfusion.[2]

  • Infarct Size Assessment: 24 hours after reperfusion, the hearts were excised. The area at risk (AAR) was determined by LAD religation and perfusion with Evans blue dye. The infarct size was then measured by staining the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size was expressed as a percentage of the AAR.[2]

  • Superoxide Measurement: In a separate cohort of animals, superoxide levels in the ischemic left ventricle were measured 30 minutes after reperfusion using dihydroethidium (B1670597) (DHE) staining and confocal microscopy.[2]

  • Western Blot Analysis: Phosphorylation of p38 MAPK was assessed in ischemic left ventricular lysates 3 hours after reperfusion using Western blot analysis.[2]

  • Long-Term Functional Assessment: For long-term studies with GSK854, after the initial intraperitoneal injections, animals were maintained on chow containing GSK854 (100 mg/kg) for up to 6 weeks. Cardiac function was assessed by echocardiography at 2 and 4 weeks post-I/R.[2]

Experimental_Workflow cluster_endpoints Endpoint Analysis Animal_Model C57BL/6 Mice Anesthesia Anesthesia Animal_Model->Anesthesia Surgery LAD Occlusion (30 min Ischemia) Anesthesia->Surgery Reperfusion Reperfusion Surgery->Reperfusion Treatment Inhibitor Injection (i.p.) (2.75 mg/kg) Reperfusion->Treatment Infarct_Size Infarct Size Measurement (24h post-I/R) Treatment->Infarct_Size ROS_Measurement Superoxide Measurement (30 min post-I/R) Treatment->ROS_Measurement Western_Blot p38 Phosphorylation (3h post-I/R) Treatment->Western_Blot Echo Echocardiography (2 & 4 weeks post-I/R) Treatment->Echo

In vivo experimental workflow for TNNI3K inhibitor evaluation.

Summary of Findings

Both GSK329 and GSK854 demonstrated significant cardioprotective effects in a mouse model of ischemia/reperfusion injury.[2] When administered at the time of reperfusion, both inhibitors led to a marked reduction in infarct size and myocardial superoxide production. GSK854, the more selective of the two inhibitors, also significantly reduced the phosphorylation of the downstream effector p38 MAPK.[2]

Furthermore, long-term administration of GSK854 resulted in preserved cardiac function and attenuated adverse remodeling, as evidenced by improved ejection fraction and fractional shortening, and reduced left ventricular dimensions at 4 weeks post-injury.[2]

These findings underscore the therapeutic potential of TNNI3K inhibition in acute coronary syndromes. The data presented in this guide provides a basis for the continued investigation and development of TNNI3K inhibitors as a novel strategy to protect the heart from ischemia/reperfusion injury.

References

Validating GSK-114 Target Engagement in Heart Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK-114 and its alternatives for validating target engagement of Troponin I-interacting kinase (TNNI3K) in heart tissue. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tools for their cardiac studies.

Introduction to TNNI3K and its Inhibition

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases.[1] It is implicated in signaling pathways that regulate cardiac hypertrophy, and cardiomyocyte survival and apoptosis.[1][2] Inhibition of TNNI3K is a key strategy being explored for the treatment of heart failure and ischemic heart disease. This compound is a potent and selective inhibitor of TNNI3K.[3][4] Validating the engagement of this compound with TNNI3K in the complex environment of heart tissue is crucial for understanding its therapeutic potential and mechanism of action.

Comparison of TNNI3K Inhibitors

Several small molecule inhibitors have been developed to target TNNI3K. This section compares this compound with two other notable inhibitors: GSK329 and GSK854.

InhibitorTNNI3K IC50SelectivityKey Findings in Cardiac Models
This compound 25 nM[4]40-fold selective over B-Raf kinase.[3][4] At 1 µM, it shows affinity for seven other kinases.[1]Reduces myosin heavy chain isoform expression in human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[5]
GSK329 10 nM[1]Shows inhibition of 11 other kinases at 100 nM.[1]In a mouse model of ischemia/reperfusion (I/R) injury, administration at reperfusion significantly reduced infarct size.[2]
GSK854 <10 nM[1]More selective than GSK329, with >100-fold selectivity for TNNI3K over 96% of kinases tested.[1]In a mouse I/R model, it reduced infarct size, and long-term administration improved left ventricular function and reduced adverse remodeling.[1][2]

Signaling Pathway and Experimental Workflows

To effectively validate target engagement, it is essential to understand the underlying signaling pathway and the experimental workflows used for assessment.

TNNI3K Signaling Pathway in Cardiomyocytes

TNNI3K is a key upstream regulator in a signaling cascade that impacts cardiomyocyte health. Its activation can lead to the phosphorylation of p38 MAPK, which in turn increases mitochondrial superoxide (B77818) production, contributing to cellular stress and apoptosis.

TNNI3K_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK phosphorylates Mitochondria Mitochondria p38_MAPK->Mitochondria increases superoxide production Apoptosis Apoptosis Mitochondria->Apoptosis This compound This compound This compound->TNNI3K inhibits

TNNI3K signaling cascade in cardiomyocytes.
Experimental Workflow for Target Engagement Validation

A typical workflow to validate the engagement of an inhibitor like this compound with TNNI3K in heart tissue involves several stages, from initial in vitro assays to in vivo studies.

Target_Validation_Workflow cluster_workflow Target Engagement Validation Workflow A In Vitro Kinase Assay (IC50 Determination) B Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) A->B C Cardiomyocyte-based Assays (Phenotypic & Signaling) B->C D Ex Vivo Heart Tissue Analysis (Western Blot, etc.) C->D E In Vivo Animal Models (e.g., Ischemia/Reperfusion) D->E

Workflow for TNNI3K target engagement validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro TNNI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TNNI3K.

Materials:

  • Recombinant human TNNI3K protein

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)

  • ATP

  • Substrate peptide (e.g., a generic kinase substrate or a specific TNNI3K substrate)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compounds to the wells.

  • Add the TNNI3K enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of a compound with TNNI3K in a cellular context by measuring the thermal stabilization of the target protein.

Materials:

  • Cardiomyocytes (e.g., primary cells, iPSC-derived, or cell lines like AC16)

  • Cell culture medium

  • Test compounds (this compound and alternatives)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating block

  • Western blot equipment and reagents (anti-TNNI3K antibody, secondary antibody, etc.)

Procedure:

  • Culture cardiomyocytes to 80-90% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the levels of soluble TNNI3K in each sample by Western blotting.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of a compound to TNNI3K in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for TNNI3K fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-10 (or a suitable tracer for TNNI3K)

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds

  • Microplate reader capable of measuring luminescence and BRET

Procedure:

  • Transfect HEK293 cells with the TNNI3K-NanoLuc® fusion vector and plate them in a 96-well plate.

  • After 24 hours, prepare serial dilutions of the test compounds.

  • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate according to the manufacturer's protocol.

  • Add the test compounds and the tracer to the cells and incubate for 2 hours at 37°C.

  • Add the Nano-Glo® Substrate.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Conclusion

Validating the target engagement of this compound in heart tissue is a critical step in its development as a potential therapeutic for cardiovascular diseases. This guide provides a framework for comparing this compound with its alternatives, GSK329 and GSK854. The choice of inhibitor and validation method will depend on the specific research question, with in vitro assays providing initial potency data and cellular assays like CETSA and NanoBRET™ offering more physiologically relevant confirmation of target engagement in a living system. The provided experimental protocols serve as a starting point for researchers to design and execute robust target validation studies in the cardiac field.

References

Orthogonal Methods to Confirm TNNI3K Inhibition by GSK-114: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to confirm target engagement and downstream signaling inhibition of the cardiac-specific kinase TNNI3K by the inhibitor GSK-114. While direct head-to-head experimental data for this compound against other inhibitors in all described orthogonal assays is not always publicly available, this guide synthesizes known data and provides detailed experimental protocols for key validation methods.

Introduction to TNNI3K and this compound

Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific member of the MAP kinase kinase kinase (MAP3K) family. Its expression is predominantly found in the heart, and it has been implicated in various cardiac pathologies, including cardiac hypertrophy and ischemia/reperfusion injury. This cardiac-specific expression makes TNNI3K an attractive therapeutic target for heart disease, as it minimizes the potential for off-target effects in other tissues.

This compound is a potent and selective small-molecule inhibitor of TNNI3K. Validating the specific engagement of this compound with TNNI3K within the complex cellular environment and confirming its impact on downstream signaling is crucial for its development as a chemical probe and potential therapeutic agent. This requires a multi-pronged approach using several orthogonal (methodologically distinct) assays.

Biochemical Potency Assessment

The initial characterization of a kinase inhibitor involves determining its potency against the purified enzyme in a biochemical assay. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Comparative Performance Data

This compound has been evaluated alongside other TNNI3K inhibitors, such as GSK-329 and GSK-854. The following table summarizes their reported biochemical potencies.

CompoundTNNI3K IC50 (nM)Reference CompoundB-Raf IC50 (nM)
This compound 25-1000[1][2][3][4][5]
GSK-329 10-Not Reported
GSK-854 <10->250

Table 1: In Vitro Kinase Inhibition. This table compares the biochemical potency of this compound with other known TNNI3K inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of TNNI3K and the inhibitory potential of compounds.

  • Reaction Setup : In a 384-well plate, combine recombinant TNNI3K enzyme, the appropriate substrate (e.g., a generic peptide substrate like A-kinase activity ratio), and ATP at its Km concentration in a kinase reaction buffer.

  • Compound Addition : Add serial dilutions of this compound or other test compounds (typically in DMSO) to the reaction wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction : Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation : Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis : Normalize the data to the controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify target engagement in a cellular context. The principle is that the binding of a ligand, such as this compound, stabilizes its target protein (TNNI3K), leading to an increase in the protein's melting temperature (Tm).

Comparative Performance Data

Currently, there is no publicly available quantitative CETSA data (e.g., thermal shift, ΔTm) for this compound or other TNNI3K inhibitors. However, the following protocol outlines how such data could be generated.

G cluster_workflow CETSA Workflow A 1. Cell Treatment Treat cells with this compound or vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release proteins B->C D 4. Separation Centrifuge to separate soluble proteins from precipitated aggregates C->D E 5. Detection Analyze soluble TNNI3K levels by Western Blot D->E F 6. Data Analysis Plot soluble protein vs. temperature to determine Tm shift (ΔTm) E->F

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: TNNI3K CETSA

This protocol is adapted for use with human cardiomyocytes or a relevant cell line endogenously expressing TNNI3K.

  • Cell Culture and Treatment : Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or another suitable cell line to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge : Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Western Blot Analysis :

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for TNNI3K.

    • Use an antibody for a loading control that is not expected to shift (e.g., GAPDH).

  • Data Analysis : Quantify the band intensities for TNNI3K at each temperature point. Normalize the intensities to the intensity at the lowest temperature (40°C). Plot the normalized intensity versus temperature for both vehicle- and this compound-treated samples. The shift in the melting curve (ΔTm) indicates target engagement. An isothermal dose-response can also be performed by heating cells at a single, optimized temperature (e.g., Tm + 4°C) with varying concentrations of this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (TNNI3K-NanoLuc) and a cell-permeable fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Comparative Performance Data

Specific NanoBRET cellular IC50 data for this compound or other TNNI3K inhibitors is not currently available in the public domain. The protocol below provides a framework for generating this data.

G cluster_workflow NanoBRET Workflow A 1. Transfection Express TNNI3K-NanoLuc fusion protein in cells (e.g., HEK293) B 2. Tracer & Compound Addition Add cell-permeable fluorescent tracer and varying concentrations of this compound A->B C 3. Equilibration Incubate to allow for compound binding and tracer displacement B->C D 4. Substrate Addition Add NanoLuc substrate to generate luminescence C->D E 5. BRET Measurement Measure donor (460nm) and acceptor (610nm) emissions D->E F 6. Data Analysis Calculate BRET ratio and plot against compound concentration to determine cellular IC50 E->F

A schematic overview of the NanoBRET Target Engagement Assay workflow.

Experimental Protocol: TNNI3K NanoBRET™ Assay

This protocol is designed for a plate-based assay in a suitable host cell line like HEK293.

  • Cell Seeding : Seed HEK293 cells into a 96-well, white, tissue culture-treated plate.

  • Transfection : After 24 hours, transfect the cells with a plasmid encoding a TNNI3K-NanoLuc® fusion protein.

  • Cell Plating for Assay : 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a 96-well white assay plate.

  • Tracer and Compound Addition : Add the TNNI3K-specific NanoBRET™ tracer and serial dilutions of this compound to the appropriate wells. Include vehicle-only wells for no-inhibition controls.

  • Incubation : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.

  • Substrate Addition : Add Nano-Glo® Substrate to all wells.

  • BRET Measurement : Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm).

  • Data Analysis : Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the concentration of this compound and fit the data to a four-parameter dose-response curve to determine the cellular IC50.

Downstream Signaling Pathway Analysis (Western Blot)

A key validation step for a kinase inhibitor is to demonstrate that it modulates the downstream signaling pathway of its target. TNNI3K has been shown to be involved in the activation of the p38 MAPK pathway and the phosphorylation of cardiac Troponin I (cTnI). Therefore, inhibition of TNNI3K with this compound is expected to reduce the phosphorylation of these downstream substrates.

G cluster_pathway TNNI3K Signaling Pathway Stress Cardiac Stress (e.g., Ischemia) TNNI3K TNNI3K Stress->TNNI3K p38 p38 MAPK TNNI3K->p38 phosphorylates cTnI cTnI TNNI3K->cTnI phosphorylates GSK114 This compound GSK114->TNNI3K Pp38 p-p38 MAPK p38->Pp38 PcTnI p-cTnI cTnI->PcTnI Response Cellular Response (e.g., Apoptosis, Hypertrophy) Pp38->Response PcTnI->Response

Simplified TNNI3K signaling pathway and the point of inhibition by this compound.

Expected Outcome

Treatment of cardiomyocytes with this compound, particularly under stress conditions that activate TNNI3K, should lead to a dose-dependent decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated cTnI (p-cTnI) at specific sites (e.g., Ser22/23, Ser43, Thr143).

Experimental Protocol: Western Blot for Downstream Targets
  • Cell Culture and Treatment : Plate hiPSC-CMs or another relevant cardiac cell line. Once confluent, serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation : Induce TNNI3K activity by treating the cells with a relevant stressor (e.g., anisomycin (B549157) to activate the p38 pathway, or phenylephrine (B352888) to induce a hypertrophic response) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot :

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-p38, total p38, p-cTnI, and total cTnI.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.

Kinome Profiling for Selectivity Assessment

To ensure that the observed cellular effects are due to the inhibition of TNNI3K and not off-target kinases, it is essential to assess the selectivity of this compound across the human kinome. This is often done using platforms like KINOMEscan™, which measures the binding of an inhibitor to a large panel of kinases.

Comparative Performance Data

Kinome profiling reveals the broader selectivity profile of an inhibitor. While this compound is highly selective for TNNI3K, it does show some activity against other kinases at higher concentrations. For comparison, the selectivity of GSK-854 is also presented.

CompoundConcentrationOff-Target Kinases with >50% Inhibition
This compound 1 µMACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK[2][3]
GSK-854 1 µMZAK/MLTK (only kinase with >50% inhibition out of 294 tested)[6]

Table 2: Kinome Scan Selectivity Profile. This table lists the known off-target kinases for this compound and GSK-854 at a concentration of 1 µM.

G cluster_workflow Kinome Profiling Principle A Test Compound (this compound) D Competition Binding Assay A->D B Immobilized Ligand B->D C Kinase Panel (~400+ kinases) C->D E Quantification of Bound Kinase D->E F Selectivity Profile (On- and Off-Targets) E->F

Conceptual workflow of a competition binding-based kinome profiling assay.

Experimental Protocol: KINOMEscan™ Assay Overview

This is a service typically performed by specialized companies (e.g., Eurofins DiscoverX).

  • Assay Principle : The assay is based on a competition binding assay. An inhibitor of interest (this compound) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Procedure :

    • Kinases from the panel are incubated with the immobilized ligand and a test compound (this compound) at a fixed concentration (e.g., 1 µM).

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound to the kinase.

  • Data Analysis : The data is often visualized on a "kinome tree" diagram, where inhibited kinases are highlighted. This provides a comprehensive overview of the inhibitor's selectivity and potential off-targets.

Conclusion

Confirming the inhibition of TNNI3K by this compound requires a rigorous, multi-faceted approach. While biochemical assays provide a fundamental measure of potency, they do not reflect the complexities of the cellular environment. Orthogonal methods are therefore indispensable for a thorough validation.

  • CETSA and NanoBRET™ are crucial for confirming direct target engagement in intact cells, providing evidence that this compound can access and bind to TNNI3K in its native environment.

  • Western blotting for downstream signaling molecules like p-p38 and p-cTnI validates that this target engagement translates into a functional consequence on the relevant biological pathway.

  • Kinome profiling is essential for characterizing the selectivity of this compound, helping to ensure that the observed cellular phenotype is a result of on-target TNNI3K inhibition.

By integrating the data from these diverse experimental approaches, researchers can build a robust and compelling case for the specific and effective inhibition of TNNI3K by this compound, paving the way for its confident use in further biological studies and as a potential starting point for drug development.

References

Comparative Analysis of GSK-114 and Other TNNI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GSK-114, a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with other notable TNNI3K inhibitors. The objective is to offer a comprehensive resource for researchers investigating the therapeutic potential of TNNI3K inhibition in cardiovascular diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to TNNI3K and its Inhibitors

Cardiac Troponin I-interacting kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes.[1][2] Emerging evidence implicates TNNI3K in the pathophysiology of various cardiac conditions, including ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[3][4] Its cardiac-specific expression makes it an attractive therapeutic target, as inhibition is less likely to cause off-target effects in other tissues.[1][2]

Several small molecule inhibitors of TNNI3K have been developed, with this compound, GSK854, and GSK329 being among the most potent identified to date.[5] This guide focuses on a comparative analysis of these three compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound, GSK854, and GSK329, providing a basis for comparing their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of TNNI3K Inhibitors
InhibitorTNNI3K IC50Selectivity HighlightsOff-Target Kinases of Note (at 1 µM)
This compound 25 nM[6][7]40-fold selective over B-Raf (IC50 = 1 µM)[6][7]ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, ZAK[6]
GSK854 < 10 nM[8][9]>25-fold selective over B-Raf; >100-fold selective over 96% of 294 kinases tested[8][9]ZAK/MLTK[5]
GSK329 10 nM[10]40-fold selective over VEGFR2; 80-fold over p38α; >200-fold over B-Raf[10]Inhibits 11 other kinases by >50% at 100 nM[5]
Table 2: In Vivo Efficacy in a Murine Model of Cardiac Ischemia-Reperfusion Injury
InhibitorDosingKey FindingsReference
GSK854 2.75 mg/kg (intraperitoneal) at reperfusionSignificantly reduced infarct size compared to vehicle control.[1]--INVALID-LINK--
GSK329 2.75 mg/kg (intraperitoneal) at reperfusionSignificantly reduced infarct size compared to vehicle control.[1]--INVALID-LINK--
This compound Not directly compared in the same studyOrally bioavailable and suitable for in vivo studies.[6]--INVALID-LINK--
Table 3: Pharmacokinetic Properties in Rats
InhibitorClearance (Cl)Volume of Distribution (Vdss)Half-life (t1/2)Oral Bioavailability (F)
This compound --3.6 h20.2%
GSK854 14 mL/min/kg1.9 L/kg2.3 h48%
GSK329 Not availableNot availableNot availableNot available

Signaling Pathway and Mechanism of Action

TNNI3K is a key player in the cardiac stress response. Following an event like ischemia-reperfusion, TNNI3K activity is upregulated, leading to the activation of the p38 MAPK signaling pathway.[1][3] This cascade results in increased mitochondrial reactive oxygen species (ROS) production, contributing to cardiomyocyte death and subsequent adverse cardiac remodeling.[1][4] TNNI3K inhibitors, by blocking the kinase activity of TNNI3K, prevent the downstream activation of p38 MAPK and mitigate the associated cellular damage.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (e.g., Ischemia-Reperfusion) cluster_pathway TNNI3K Signaling Cascade Cardiac_Stress Cardiac Stress TNNI3K TNNI3K Cardiac_Stress->TNNI3K Upregulates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Activates Mitochondria Mitochondria p38_MAPK->Mitochondria Impacts ROS ROS Production Mitochondria->ROS Increases Cell_Death Cardiomyocyte Death & Adverse Remodeling ROS->Cell_Death GSK_Inhibitors This compound GSK854 GSK329 GSK_Inhibitors->TNNI3K Inhibits

TNNI3K signaling in cardiac stress and points of inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key assays used in the characterization of TNNI3K inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant TNNI3K enzyme

  • Specific peptide or protein substrate for TNNI3K

  • Test inhibitors (this compound, GSK854, GSK329) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 2 mM DTT)

  • [γ-33P]ATP (radiolabeled) or a luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 96- or 384-well assay plates

  • Phosphocellulose filter plates (for radiometric assay)

  • Scintillation counter or luminometer

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase reaction buffer.

  • Add a fixed amount of TNNI3K enzyme to each well of the assay plate.

  • Add the serially diluted inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (radiolabeled or non-labeled, depending on the detection method). The ATP concentration should be close to the Km for TNNI3K.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid. For luminescence-based assays, a stop reagent is added.

  • Detect the signal:

    • Radiometric: Transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-33P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based: Add the detection reagent that measures the amount of ADP produced (inversely proportional to the remaining ATP) using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Add_Kinase Add TNNI3K Enzyme to Plate Prepare_Reagents->Add_Kinase Add_Inhibitors Add Inhibitors to Wells Add_Kinase->Add_Inhibitors Pre_Incubate Pre-incubate for Inhibitor Binding Add_Inhibitors->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Radiometric or Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.
Cellular Kinase Assay (Target Engagement)

This type of assay measures the ability of a compound to inhibit the target kinase within a cellular context.

1. Principle: A common method is to measure the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate.

2. Reagents and Materials:

  • Cardiomyocyte cell line (e.g., AC16 or primary cardiomyocytes)

  • Test inhibitors

  • Cell lysis buffer

  • Antibodies:

    • Primary antibody specific for the phosphorylated form of a TNNI3K substrate (e.g., phospho-p38 MAPK)

    • Primary antibody for the total protein of the substrate (loading control)

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents

3. Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of the test inhibitors for a specific duration.

  • Induce a cellular stress that activates TNNI3K (if necessary for the model).

  • Lyse the cells to extract proteins.

  • Quantify protein concentration in the lysates.

  • Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Normalize the phosphorylated protein signal to the total protein signal.

  • Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.

Cellular_Kinase_Assay_Workflow Start Start Cell_Culture Culture Cardiomyocytes Start->Cell_Culture Treat_Cells Treat Cells with Inhibitors Cell_Culture->Treat_Cells Induce_Stress Induce Cellular Stress (Optional) Treat_Cells->Induce_Stress Lyse_Cells Lyse Cells and Extract Proteins Induce_Stress->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Analyze_Phosphorylation Analyze Substrate Phosphorylation (Western Blot / ELISA) Quantify_Protein->Analyze_Phosphorylation Normalize_Data Normalize to Total Protein Analyze_Phosphorylation->Normalize_Data Calculate_IC50 Calculate Cellular IC50 Normalize_Data->Calculate_IC50 End End Calculate_IC50->End

Workflow for a cellular kinase inhibition assay.

Conclusion

This compound, GSK854, and GSK329 are all potent inhibitors of TNNI3K with demonstrated efficacy in preclinical models of cardiac injury. GSK854 appears to be a particularly potent and selective inhibitor with favorable pharmacokinetic properties. The choice of inhibitor for a particular study will depend on the specific research question, the required selectivity profile, and the desired route of administration. This guide provides a foundational dataset and methodological framework to aid researchers in making informed decisions for their investigations into the therapeutic potential of TNNI3K inhibition. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising compounds.

References

Unveiling the Kinase Selectivity of GSK-114: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity profile of the TNNI3K inhibitor, GSK-114, reveals a high degree of selectivity, a critical attribute for a precision research tool and potential therapeutic. This guide provides a comparative analysis of this compound against a panel of kinases and contrasts its performance with established broad-spectrum kinase inhibitors, offering researchers valuable insights for target validation and drug development.

This compound is a potent inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with a reported IC50 of 25 nM.[1] Beyond its intended target, understanding its interactions with the broader human kinome is paramount to accurately interpret experimental results and anticipate potential off-target effects. This report summarizes the cross-reactivity profile of this compound and compares it with the promiscuous inhibitors Staurosporine, Dasatinib, and Sunitinib.

Kinase Inhibition Profile: this compound in Comparison

The selectivity of this compound becomes evident when compared to broad-spectrum inhibitors. While this compound maintains a narrow inhibition profile, Staurosporine, Dasatinib, and Sunitinib demonstrate potent inhibition across a wide range of kinase families.

InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)
This compound TNNI3K25B-Raf (1000), ACK1 (>1000), GAK (>1000), MEK5 (>1000), PDGFRB (>1000), STK36 (>1000), ZAK (>1000)
Staurosporine Broad SpectrumPKC (0.7), PKA (7), PKG (8.5)c-Fgr (2), Syk (16), CAMKII (20), MLCK (21), and many others in the low nM range.[2][3]
Dasatinib BCR-ABL, SRC familyBCR-ABL (<1), SRC (0.5)c-KIT (1.1), PDGFRβ (1.1), EphA2 (1.7), and a wide range of other kinases.[4]
Sunitinib VEGFRs, PDGFRsPDGFRβ (2), VEGFR2 (80)c-Kit (potent inhibition), FLT3 (30-250), and numerous other kinases.[5][6]

Note: The data for this compound's off-targets are based on screening at a 1 µM concentration, with IC50 values reported to be greater than 1,000 nM for the majority of kinases tested (291 out of 294)[1]. This indicates a very high degree of selectivity.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed methodologies for kinase cross-reactivity profiling are provided below.

In Vitro Kinase Selectivity Profiling (Representative Protocol)

This protocol outlines a common method for assessing the selectivity of a test compound against a large panel of kinases, such as the KINOMEscan™ platform.

Principle:

This assay is based on a competitive binding format. A kinase of interest is tagged and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified, typically via quantitative PCR (qPCR) of the tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

Materials:

  • Recombinant human kinases

  • Immobilized active-site directed ligands on a solid support (e.g., beads)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)

  • Assay buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared, typically in 100% DMSO. A serial dilution series is then created to determine the IC50 or Kd value.

  • Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.

  • Binding Reaction: The test compound dilutions are added to the wells containing the specific kinase, followed by the addition of the immobilized ligand.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified using qPCR.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 or Kd values are then determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Context

To further clarify the processes and biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Binding Competitive Binding (Kinase, Compound, Ligand) Compound_Prep->Binding Kinase_Panel Kinase Panel Array Kinase_Panel->Binding Wash Wash Unbound Components Binding->Wash Elute Elute Bound Kinase Wash->Elute Quantify Quantify Kinase (qPCR) Elute->Quantify Data_Analysis IC50 / Kd Determination Quantify->Data_Analysis

Experimental workflow for kinase cross-reactivity profiling.

signaling_pathway GSK114 This compound TNNI3K TNNI3K GSK114->TNNI3K Inhibition (IC50 = 25 nM) Off_Target_Kinases Off-Target Kinases (e.g., B-Raf, GAK, MEK5) GSK114->Off_Target_Kinases Weak Inhibition (IC50 > 1 µM) Cardiac_Function Cardiac Function (e.g., Hypertrophy, Fibrosis) TNNI3K->Cardiac_Function Modulates Other_Pathways Other Cellular Pathways Off_Target_Kinases->Other_Pathways

Signaling context of this compound, highlighting its primary target and potential off-targets.

References

Unveiling the Downstream Effects of GSK-114: An RNA-Seq-Guided Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac disease therapeutics, the selective inhibition of Troponin I-interacting kinase (TNNI3K) has emerged as a promising strategy. GSK-114, a potent and selective TNNI3K inhibitor, stands at the forefront of this exploration. This guide provides a comprehensive comparison of this compound with other TNNI3K inhibitors, leveraging a hypothetical RNA-seq analysis to elucidate its downstream effects and validate its mechanism of action. By presenting detailed experimental protocols and clear data visualizations, we aim to equip researchers with the necessary information to evaluate and potentially utilize this compound in their preclinical studies.

TNNI3K Inhibitors: A Comparative Overview

This compound and its alternatives, GSK329 and GSK854, are all potent inhibitors of TNNI3K, a cardiac-specific kinase implicated in pathological cardiac hypertrophy, ischemia/reperfusion injury, and cardiac conduction abnormalities.[1][2][3][4][5][6] While all three compounds target the same kinase, their potency and selectivity profiles exhibit notable differences.

InhibitorTNNI3K IC50 (nM)Selectivity NotesReference(s)
This compound 2540-fold selective over B-Raf (IC50 = 1 µM).[7][8] At 1 µM, also shows affinity for ACK1, GAK, MEK5, PDGFRB, STK36, and ZAK.[7][7][8]
GSK329 1040-fold selective over VEGFR2, 80-fold over p38α, and >200-fold over B-Raf.[3] Shows >50% inhibition of 11 other kinases at 100 nM.[1][1][3]
GSK854 <10>25-fold selective over B-Raf and >100-fold selective over 96% of 282 kinases tested.[2][9] Primarily inhibits ZAK/MLTK as an off-target.[1][1][2][9]

Elucidating Downstream Effects with RNA-Seq: A Hypothetical Analysis

While a specific public RNA-seq dataset for this compound is not currently available, we can project the expected transcriptomic changes based on the known signaling pathways downstream of TNNI3K. Inhibition of TNNI3K is expected to modulate genes involved in inflammation, fibrosis, apoptosis, and cardiac hypertrophy, primarily through the p38 MAPK and potentially the NFATc1 signaling pathways.[5][10]

A proposed RNA-seq experiment would involve treating primary cardiomyocytes or a relevant cardiac cell line with this compound and its comparators. The resulting gene expression changes could be summarized as follows:

Gene CategoryPredicted Gene Expression Change with TNNI3K InhibitionKey Genes (Hypothetical)
Inflammation DownregulationIL6, TNF, CCL2, ICAM1
Fibrosis DownregulationCOL1A1, COL3A1, ACTA2 (α-SMA), TGFB1
Apoptosis DownregulationBAX, CASP3, FAS
Cardiac Hypertrophy Downregulation of pathological markersNPPB (BNP), MYH7

Visualizing the Molecular Pathways and Experimental Design

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the TNNI3K signaling pathway, a standard RNA-seq workflow, and a comparative logic for evaluating TNNI3K inhibitors.

TNNI3K_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_kinase Kinase Activation cluster_inhibitors TNNI3K Inhibitors cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38_MAPK TNNI3K->p38_MAPK NFATc1 NFATc1 TNNI3K->NFATc1 GSK114 GSK114 GSK114->TNNI3K GSK329 GSK329 GSK329->TNNI3K GSK854 GSK854 GSK854->TNNI3K Inflammation Inflammation p38_MAPK->Inflammation Fibrosis Fibrosis p38_MAPK->Fibrosis Apoptosis Apoptosis p38_MAPK->Apoptosis Hypertrophy Hypertrophy NFATc1->Hypertrophy

TNNI3K signaling pathway and points of inhibition.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment RNA Extraction RNA Extraction Drug Treatment->RNA Extraction mRNA Purification mRNA Purification RNA Extraction->mRNA Purification cDNA Synthesis cDNA Synthesis mRNA Purification->cDNA Synthesis Adapter Ligation Adapter Ligation cDNA Synthesis->Adapter Ligation Sequencing Sequencing Adapter Ligation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Gene Quantification Gene Quantification Read Alignment->Gene Quantification Differential Expression Differential Expression Gene Quantification->Differential Expression

Standard experimental workflow for RNA-seq analysis.

Inhibitor_Comparison_Logic cluster_inputs Inputs cluster_evaluation Evaluation Metrics cluster_outcome Outcome This compound This compound Potency Potency This compound->Potency Selectivity Selectivity This compound->Selectivity Transcriptomic Profile (RNA-seq) Transcriptomic Profile (RNA-seq) This compound->Transcriptomic Profile (RNA-seq) Phenotypic Readouts Phenotypic Readouts This compound->Phenotypic Readouts Alternative Inhibitors Alternative Inhibitors Alternative Inhibitors->Potency Alternative Inhibitors->Selectivity Alternative Inhibitors->Transcriptomic Profile (RNA-seq) Alternative Inhibitors->Phenotypic Readouts Downstream Pathway Inhibitors Downstream Pathway Inhibitors Downstream Pathway Inhibitors->Transcriptomic Profile (RNA-seq) Downstream Pathway Inhibitors->Phenotypic Readouts Validation of Downstream Effects Validation of Downstream Effects Potency->Validation of Downstream Effects Selectivity->Validation of Downstream Effects Transcriptomic Profile (RNA-seq)->Validation of Downstream Effects Phenotypic Readouts->Validation of Downstream Effects

Logical flow for comparing this compound to alternatives.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Plate cells at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, replace the medium with serum-free medium for 12 hours before treatment. Treat cells with this compound (25 nM), GSK329 (10 nM), GSK854 (10 nM), or a vehicle control (DMSO) for 24 hours. To induce a hypertrophic response, cells can be co-treated with a hypertrophic agonist like phenylephrine (B352888) (100 µM).

RNA Extraction and Quality Control
  • RNA Isolation: Lyse cells directly in the culture plate using TRIzol reagent (Thermo Fisher Scientific) according to the manufacturer's protocol.

  • RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess RNA integrity and quantity using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 should be used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare stranded mRNA-seq libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina) following the manufacturer's instructions. This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the reads to the appropriate reference genome (e.g., human hg38 or rat rn6) using a splice-aware aligner like STAR.

  • Gene Quantification: Quantify gene expression levels using featureCounts or a similar tool.

  • Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups and the vehicle control using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 will be considered significantly differentially expressed.

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify enriched biological pathways and processes affected by the treatments.

Conclusion

This compound is a potent and selective inhibitor of TNNI3K with a distinct selectivity profile compared to other inhibitors like GSK329 and GSK854. While direct comparative RNA-seq data is not yet publicly available, a well-designed transcriptomic study has the potential to robustly validate its downstream effects on key pathological processes in cardiac disease. The provided hypothetical data and experimental protocols offer a framework for researchers to conduct such validation studies, ultimately contributing to the development of novel cardiac therapies. The visualization of the TNNI3K signaling pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these analyses.

References

A Comparative Analysis of TNNI3K Knockout and Pharmacological Inhibition with GSK-114 in Cardiac Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Cardiovascular Drug Development

This guide provides a detailed comparison of two key research models for studying the role of Troponin I-interacting kinase (TNNI3K) in cardiac pathophysiology: genetic knockout (KO) of the Tnni3k gene and pharmacological inhibition using the selective inhibitor GSK-114. TNNI3K, a cardiac-specific kinase, has emerged as a promising therapeutic target for heart disease, particularly in the context of ischemia/reperfusion (I/R) injury and pathological hypertrophy.[1][2] Understanding the convergent and divergent phenotypes of these two models is crucial for the design and interpretation of preclinical studies.

Core Comparison: Genetic Deletion vs. Pharmacological Inhibition

The fundamental difference between the TNNI3K knockout model and this compound treatment lies in the nature of the intervention. The knockout model offers a permanent, systemic ablation of TNNI3K function, which is invaluable for studying its lifelong physiological roles and the effects of its complete absence.[3][4] In contrast, this compound provides a transient and dose-dependent inhibition of TNNI3K's kinase activity, which more closely mimics a clinical therapeutic strategy.[5][6][7] this compound is a highly selective, orally active TNNI3K inhibitor with an IC50 of 25 nM, demonstrating a 40-fold selectivity over the B-Raf kinase.[6][7]

Quantitative Data Summary

The following tables summarize key phenotypic data from studies directly comparing TNNI3K knockout mice and mice treated with a TNNI3K inhibitor in a myocardial ischemia/reperfusion (I/R) injury model.

Table 1: Effects on Myocardial Infarct Size and Oxidative Stress

ParameterWild-Type (WT) ControlTNNI3K KOTNNI3K Inhibitor Treatment
Infarct Size (% of Area at Risk) ~45-50%~20-25% (Significant Reduction)~25-30% (Significant Reduction)
Mitochondrial Superoxide (Relative Units) BaselineReduced vs. WT post-I/RReduced vs. WT post-I/R
p38 MAPK Activation (Phospho/Total) Increased post-I/RReduced vs. WT post-I/RReduced vs. WT post-I/R
Data compiled from studies on in vivo mouse models of ischemia/reperfusion injury.[8]

Table 2: Effects on Left Ventricular (LV) Function Post-I/R

ParameterWild-Type (WT) ControlTNNI3K KOTNNI3K Inhibitor Treatment
Ejection Fraction (EF%) ~30-35%~45-50% (Improved)~40-45% (Improved)
Fractional Shortening (FS%) ~15-18%~22-25% (Improved)~20-23% (Improved)
LV function was assessed by echocardiography weeks after the initial I/R injury.[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is key to understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate the TNNI3K signaling pathway and a typical experimental workflow.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (e.g., Ischemia/Reperfusion) cluster_tnni3k cluster_downstream Stress I/R Injury TNNI3K TNNI3K Stress->TNNI3K Activates p38 p38 MAPK Activation TNNI3K->p38 Phosphorylates KO TNNI3K Knockout (Genetic Deletion) KO->TNNI3K GSK114 This compound (Pharmacological Inhibition) GSK114->TNNI3K Mito Mitochondrial Dysfunction & ROS Production p38->Mito Promotes Apoptosis Cardiomyocyte Apoptosis & Myocardial Injury Mito->Apoptosis Leads to

Caption: TNNI3K signaling cascade in cardiac injury.

Experimental_Workflow cluster_models Experimental Groups cluster_intervention Intervention cluster_analysis Analysis WT Wild-Type Mice IR_Surgery Myocardial Ischemia/ Reperfusion (I/R) Surgery WT->IR_Surgery KO TNNI3K KO Mice KO->IR_Surgery Treatment Administer Vehicle or This compound at Reperfusion IR_Surgery->Treatment Infarct 24h Post-I/R: Infarct Size Measurement (TTC Staining) Treatment->Infarct Echo Weeks Post-I/R: Echocardiography for LV Function Treatment->Echo Histo Histology: Fibrosis (Masson's Trichrome) Apoptosis (TUNEL) Treatment->Histo

References

Benchmarking GSK-114: A Next-Generation TNNI3K Inhibitor for Cardiac Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK-114, a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), against first-generation inhibitors of the same target. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes for studying the role of TNNI3K in cardiac physiology and disease.

Executive Summary

This compound represents a significant advancement in the development of TNNI3K inhibitors, demonstrating superior selectivity compared to its predecessors. This enhanced specificity minimizes off-target effects, providing a more precise tool for elucidating the biological functions of TNNI3K. This guide presents key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitor Performance Comparison

The following tables summarize the key quantitative data for this compound and first-generation TNNI3K inhibitors, GSK329 and GSK854.

Inhibitor TNNI3K IC50 (nM) B-Raf IC50 (nM) Selectivity (TNNI3K vs. B-Raf) Other Notable Off-Targets (at 1 µM)
This compound 25[1][2]1000[2]40-fold[1][2]Minimal; high broad-spectrum kinase selectivity[1]
GSK854 <10-Highly selective; >100-fold selectivity for TNNI3K over 96% of kinases tested.ZAK/MLTK
GSK329 10-Less selective than GSK854; >50% inhibition of 11 other kinases at 100 nM.Includes p38α

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.

TNNI3K_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_kinase Kinase Activation cluster_downstream Downstream Effects Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K p38_MAPK p38 MAPK Activation TNNI3K->p38_MAPK Mito_ROS Mitochondrial ROS Production TNNI3K->Mito_ROS Cardiomyocyte_Death Cardiomyocyte Death p38_MAPK->Cardiomyocyte_Death Mito_ROS->Cardiomyocyte_Death Adverse_Remodeling Adverse Cardiac Remodeling Cardiomyocyte_Death->Adverse_Remodeling GSK114 This compound GSK114->TNNI3K

Caption: TNNI3K Signaling Pathway in Cardiac Injury.

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - TNNI3K Enzyme - Kinase Tracer - Test Compound (e.g., this compound) - Assay Buffer Incubation Incubate Kinase, Tracer, and Test Compound Reagents->Incubation Detection Measure TR-FRET Signal Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

TNNI3K Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of inhibitors against TNNI3K.

Materials:

  • Recombinant human TNNI3K enzyme

  • TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

  • TR-FRET acceptor (e.g., fluorescently labeled kinase tracer)

  • Test compounds (this compound and first-generation inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the assay plate.

  • Prepare a solution of TNNI3K enzyme and TR-FRET donor antibody in assay buffer.

  • Add 5 µL of the enzyme/donor solution to each well of the assay plate.

  • Incubate for 15 minutes at room temperature.

  • Prepare a solution of the TR-FRET acceptor tracer in assay buffer.

  • Add 5 µL of the acceptor solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular p38 MAPK Activation Assay (Western Blot)

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates by Western blot to assess the downstream effects of TNNI3K inhibition.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Plate cardiomyocytes and treat with TNNI3K inhibitors or vehicle control, followed by stimulation with a known p38 activator (e.g., anisomycin).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total p38 antibody for normalization.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

This protocol details the surgical procedure for inducing myocardial I/R injury in mice to evaluate the in vivo efficacy of TNNI3K inhibitors.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mouse (e.g., with isoflurane) and perform a tracheotomy to ventilate the animal.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is confirmed by the blanching of the anterior wall of the left ventricle.

  • After 30 minutes of ischemia, release the ligature to allow for reperfusion.

  • Administer the test compound (e.g., this compound) or vehicle via a specified route (e.g., intraperitoneal injection) at the onset of reperfusion.

  • Close the chest and allow the animal to recover.

  • After 24 hours of reperfusion, euthanize the mouse and excise the heart.

  • Stain the heart with TTC (triphenyltetrazolium chloride) to delineate the infarct area (pale) from the viable tissue (red).

  • Quantify the infarct size as a percentage of the area at risk.

Conclusion

The data and protocols presented in this guide underscore the superior selectivity of this compound as a TNNI3K inhibitor. Its favorable profile makes it an invaluable tool for investigating the role of TNNI3K in cardiac health and disease, paving the way for the development of novel therapeutic strategies. Researchers are encouraged to utilize the detailed methodologies provided to ensure robust and reproducible experimental outcomes.

References

Phosphoproteomic Fingerprinting: Confirming GSK-114 Target Engagement in the TNNI3K Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to TNNI3K Inhibitors

In the landscape of cardiac research and therapeutic development, the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase) has emerged as a critical node in signaling pathways governing cardiac stress responses. GSK-114, a potent and selective inhibitor of TNNI3K, offers a promising tool to dissect these pathways and a potential therapeutic agent. This guide provides a comparative analysis of this compound and other TNNI3K inhibitors, focusing on phosphoproteomic data to verify target pathway modulation.

The TNNI3K Signaling Cascade: A Key Regulator of Cardiac Stress

TNNI3K is a member of the MAPKKK family and is predominantly expressed in cardiomyocytes.[1] Its signaling cascade is activated in response to cardiac injury, such as ischemia/reperfusion, and plays a significant role in cardiac hypertrophy.[2] A key downstream effector of TNNI3K is the p38 MAPK pathway, and its activation leads to an increase in mitochondrial reactive oxygen species (ROS), contributing to cellular damage.[2][3]

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_pathway TNNI3K Signaling cluster_inhibitors Inhibitors Ischemia/Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia/Reperfusion->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Mitochondria Mitochondria p38_MAPK->Mitochondria ROS Mitochondrial ROS Mitochondria->ROS Cardiac Hypertrophy\n& Injury Cardiac Hypertrophy & Injury ROS->Cardiac Hypertrophy\n& Injury This compound This compound This compound->TNNI3K Inhibits GSK329 GSK329 GSK329->TNNI3K GSK854 GSK854 GSK854->TNNI3K

TNNI3K Signaling Pathway in Cardiac Stress.

Comparative Analysis of TNNI3K Inhibitors

While a direct head-to-head global phosphoproteomic comparison of this compound, GSK329, and GSK854 is not yet available in published literature, their individual characteristics and effects on known downstream targets provide a basis for comparison.

InhibitorTargetIC50 (nM)SelectivityDocumented Effect on Phosphorylation
This compound TNNI3K2540-fold selective over B-RafNot yet documented in global phosphoproteomic studies.
GSK329 TNNI3K10Moderately selective; inhibits other kinases including p38α to a limited extent.[3]Reduces phosphorylation of p38 MAPK in the ischemic left ventricle.[3]
GSK854 TNNI3K<10Highly selective; no p38α-directed inhibition.[3]Significantly reduces phosphorylation of p38 MAPK in the ischemic left ventricle.[3]

Phosphoproteomics Experimental Workflow

Phosphoproteomic analysis is a powerful technique to globally assess kinase inhibitor target engagement and downstream signaling effects. The following workflow represents a typical experimental design for such a study.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_ms Mass Spectrometry cluster_data Data Analysis Cardiomyocyte Culture Cardiomyocyte Culture Inhibitor Treatment\n(this compound, Alternatives, Vehicle) Inhibitor Treatment (this compound, Alternatives, Vehicle) Cardiomyocyte Culture->Inhibitor Treatment\n(this compound, Alternatives, Vehicle) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Inhibitor Treatment\n(this compound, Alternatives, Vehicle)->Cell Lysis & Protein Extraction Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (Trypsin) Phosphopeptide Enrichment\n(e.g., TiO2, IMAC) Phosphopeptide Enrichment (e.g., TiO2, IMAC) Protein Digestion (Trypsin)->Phosphopeptide Enrichment\n(e.g., TiO2, IMAC) LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment\n(e.g., TiO2, IMAC)->LC-MS/MS Analysis Database Searching & Peptide ID Database Searching & Peptide ID LC-MS/MS Analysis->Database Searching & Peptide ID Phosphosite Localization Phosphosite Localization Database Searching & Peptide ID->Phosphosite Localization Quantitative Analysis Quantitative Analysis Phosphosite Localization->Quantitative Analysis Pathway Analysis Pathway Analysis Quantitative Analysis->Pathway Analysis

A Typical Phosphoproteomics Workflow.

Experimental Protocols

The following is a representative protocol for a phosphoproteomic study to assess the effect of TNNI3K inhibitors on cardiomyocytes, synthesized from established methodologies.

1. Cell Culture and Inhibitor Treatment:

  • Culture primary neonatal rat ventricular myocytes (NRVMs) or a relevant cardiomyocyte cell line to 80-90% confluency.

  • Treat cells with this compound, GSK329, GSK854, or a vehicle control (e.g., DMSO) at appropriate concentrations and for a predetermined duration to induce signaling changes.

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to preserve the phosphoproteome.

  • Sonicate the lysate to shear genomic DNA and ensure complete cell disruption.

  • Clarify the lysate by centrifugation and collect the supernatant.

3. Protein Digestion:

  • Determine protein concentration using a compatible assay (e.g., BCA assay).

  • Reduce cysteine bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Dilute the urea (B33335) concentration to less than 2 M to allow for efficient trypsin digestion.

  • Digest the proteins overnight with sequencing-grade modified trypsin.

4. Phosphopeptide Enrichment:

  • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.

  • Wash the beads extensively to remove non-phosphorylated peptides.

  • Elute the phosphopeptides using a high pH buffer.

5. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to fragment and detect the phosphopeptides.

6. Data Analysis:

  • Search the raw mass spectrometry data against a relevant protein database (e.g., Rattus norvegicus from UniProt) using a search engine like MaxQuant or Sequest.

  • Specify phosphorylation of serine, threonine, and tyrosine as variable modifications.

  • Perform phosphosite localization using algorithms like PTM-score or Ascore.

  • Quantify the relative abundance of phosphopeptides across the different treatment conditions.

  • Perform statistical analysis to identify significantly regulated phosphosites.

  • Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched signaling pathways among the regulated phosphoproteins.

Conclusion

Phosphoproteomics provides an unbiased and global view of kinase signaling, making it an invaluable tool for confirming the on-target effects of inhibitors like this compound and understanding their broader impact on cellular pathways. While direct comparative phosphoproteomic data for this compound and its alternatives are still forthcoming, the existing evidence strongly supports the role of TNNI3K in the p38 MAPK signaling axis in the heart. Future phosphoproteomic studies directly comparing these inhibitors will be crucial for elucidating their precise mechanisms of action and for the development of novel cardiac therapies.

References

Navigating TNNI3K Inhibition: A Comparative Guide to GSK-114 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TNNI3K inhibitor GSK-114, detailing its mechanism of action, performance metrics from published studies, and a look at alternative compounds. The data presented here is intended to aid in the critical evaluation and replication of studies involving the inhibition of Troponin I-interacting kinase (TNNI3K), a promising target in cardiovascular disease research.

While direct multi-laboratory studies on the reproducibility of this compound's effects are not publicly available, this guide compiles and compares data from various independent research publications. It is important to note that inter-laboratory variability in drug-response assays can be significant, with studies showing potential for up to 200-fold differences in measured values when experimental protocols are not rigorously standardized. The information herein should be considered in this context.

Quantitative Comparison of TNNI3K Inhibitors

The following table summarizes the in vitro potency of this compound and other notable TNNI3K inhibitors as reported in scientific literature. These values provide a baseline for comparing the biochemical activity of these compounds.

CompoundTarget(s)IC50 (nM)SelectivityReference
This compound TNNI3K 25 40-fold vs. B-Raf [1][2]
B-Raf1000[2]
GSK854TNNI3KPotent (specific value not detailed in search results)No p38α inhibition[3]
GSK329TNNI3KPotent (specific value not detailed in search results)Some p38α inhibition[3]
Compound 6OTNNI3K410Pyrido[1][4]thieno[2,3-d] pyrimidine (B1678525) template

TNNI3K Signaling Pathway

TNNI3K is a cardiac-specific kinase implicated in the pathophysiology of cardiac hypertrophy and ischemia/reperfusion injury.[5][6] Its signaling cascade is understood to involve the p38 MAPK pathway and the generation of mitochondrial reactive oxygen species (ROS), ultimately leading to cardiomyocyte death and adverse cardiac remodeling.[3][5]

TNNI3K_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_downstream Downstream Effects Cardiac_Stress Cardiac Stress (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K p38_MAPK p38 MAPK TNNI3K->p38_MAPK Activates Mitochondria Mitochondria p38_MAPK->Mitochondria ROS mROS Production Mitochondria->ROS Cell_Death Cardiomyocyte Death ROS->Cell_Death Adverse_Remodeling Adverse Ventricular Remodeling Cell_Death->Adverse_Remodeling GSK114 This compound GSK114->TNNI3K Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cell_Based_Assay Cell-Based Assays (e.g., Cardiomyocyte Hypertrophy) Biochemical_Assay->Cell_Based_Assay Selectivity_Screen Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Screen PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Selectivity_Screen->PK_PD_Studies Efficacy_Model Animal Model of Cardiac Disease (e.g., I/R Injury) PK_PD_Studies->Efficacy_Model Toxicity_Study Toxicology Assessment Efficacy_Model->Toxicity_Study Preclinical_Candidate Preclinical Candidate Toxicity_Study->Preclinical_Candidate Lead_Compound Lead TNNI3K Inhibitor

References

Safety Operating Guide

Navigating the Safe Disposal of GSK-114: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GSK-114, a selective inhibitor of TNNI3 interacting kinase (TNNI3K). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for chemical waste management to ensure operational safety.

Core Safety and Handling Protocols

Before beginning any procedure, it is imperative to consult your institution's specific safety guidelines and the available chemical information. A current copy of any relevant safety data sheets for similar compounds should be readily accessible to all laboratory personnel.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work Area Preparation:

  • All work with this compound solids should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Ensure the work surface is non-porous and easily decontaminated.

  • Keep the work area free of clutter and unnecessary equipment.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 1301761-96-5[1]
Molecular Formula C₁₉H₂₃N₅O₄S[1]
Molecular Weight 417.5 g/mol [1]
Appearance SolidTargetMol
Storage Store at -20°C, protected from light[1]
Purity ≥98%[1]
Solubility Soluble in DMSOMedChemExpress
Sensitivity Light sensitive[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation:

  • This compound waste should be collected separately from other waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.

  • Alternatively, it may be permissible to place it in a designated organic waste stream, such as a lab organic solvent waste container.

2. Containerization:

  • All this compound waste, including contaminated debris such as pipette tips, gloves, and absorbent materials, must be collected in a designated hazardous waste container.

  • The container must be chemically resistant, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound."

3. Spill Management:

  • In the event of a minor spill within a chemical fume hood, trained laboratory personnel may clean it up.

  • Wearing appropriate PPE, carefully collect any dry material and place it in the designated hazardous waste container.

  • Decontaminate the spill area by wet-wiping with an appropriate solvent that will dissolve this compound. All absorbent materials used for decontamination must also be disposed of as hazardous waste.

  • For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures for chemical spills.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate key decision-making processes.

This compound Waste Disposal Workflow start This compound Waste Generated is_contaminated Contaminated Material? start->is_contaminated collect_waste Collect in Designated Hazardous Waste Container is_contaminated->collect_waste Yes label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container store_waste Store in Secure Designated Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: A workflow for the proper disposal of this compound waste.

This compound Spill Response Protocol spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill minor_spill Minor Spill in Fume Hood assess_spill->minor_spill Minor major_spill Major Spill or Outside Hood assess_spill->major_spill Major cleanup Trained Personnel Cleanup with Proper PPE minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate collect_spill Collect Spill Material and Debris cleanup->collect_spill dispose Dispose as Hazardous Waste collect_spill->dispose notify Notify EHS/ Emergency Services evacuate->notify

Caption: A decision tree for responding to a this compound spill.

References

Personal protective equipment for handling GSK-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of GSK-114, a selective TNNI3K inhibitor. The following procedural guidance is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained from your supplier. While a specific SDS for this compound (CAS No. 1301761-96-5) was not publicly accessible at the time of this writing, the recommendations herein are based on general best practices for handling potent, powdered small molecule kinase inhibitors in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a potent bioactive compound. Assume it is hazardous upon inhalation, ingestion, and skin contact until proven otherwise. Handle with appropriate caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact. Double-gloving is recommended.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of the powdered compound.
Engineering Controls
ControlSpecificationPurpose
Ventilation Always handle this compound powder in a certified chemical fume hood.To minimize inhalation exposure.
Safety Equipment An eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

Operational Plans: Step-by-Step Guidance

Preparation and Handling of Stock Solutions

Extreme care should be taken when handling the powdered form of this compound due to the risk of inhalation.

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_storage Storage prep_area Work in a certified chemical fume hood. don_ppe Don appropriate PPE (gloves, lab coat, eye protection). weigh_powder Carefully weigh the required amount of this compound powder. don_ppe->weigh_powder use_spatula Use a dedicated spatula and weighing paper. add_solvent Add the appropriate solvent (e.g., DMSO) to the powder. use_spatula->add_solvent vortex Vortex or sonicate until fully dissolved. add_solvent->vortex aliquot Aliquot the stock solution into clearly labeled, sealed vials. vortex->aliquot store Store at the recommended temperature (typically -20°C or -80°C). aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Spillage and Accidental Exposure

In the event of a spill or exposure, follow these procedures immediately.

IncidentAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Small Spill (Powder) Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to prevent raising dust. Carefully wipe up the material and place it in a sealed container for disposal.
Large Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Powder Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to institutional and local regulations.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed hazardous waste container. Dispose of as hazardous chemical waste.
Aqueous Waste Solutions Collect in a labeled, sealed container for hazardous waste. Do not pour down the drain.
Solvent Waste (e.g., DMSO solutions) Collect in a labeled, sealed container for flammable/solvent hazardous waste.

Logical Flow for Waste Disposal

G start Generate this compound Waste segregate Segregate waste by type (solid, aqueous, solvent). start->segregate label_container Use a dedicated, clearly labeled hazardous waste container. segregate->label_container seal_container Keep the container sealed when not in use. label_container->seal_container store_waste Store in a designated hazardous waste accumulation area. seal_container->store_waste contact_ehs Contact EHS for waste pickup and disposal. store_waste->contact_ehs

Caption: Procedural flow for the safe disposal of this compound waste.

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